Isodecyl diphenyl phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonyl diphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31O3P/c1-20(2)14-8-4-3-5-13-19-23-26(24-21-15-9-6-10-16-21)25-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRNSOYXKABLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883110 | |
| Record name | 8-Methylnonyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Phosphorous acid, isodecyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26544-23-0, 4169-11-3 | |
| Record name | Diphenyl isodecyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, isodecyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methylnonyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecyl diphenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL ISODECYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQ9I1429A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isodecyl diphenyl phosphite chemical structure and properties
An In-Depth Technical Guide to Isodecyl Diphenyl Phosphite
Introduction: A Multifunctional Additive in Polymer Science
This compound (DPDP), identified by its CAS number 26544-23-0, is a versatile liquid alkyl-aryl phosphite ester that has become a cornerstone additive in the polymer industry.[1][2] It functions primarily as a high-efficacy secondary antioxidant and processing stabilizer, but its utility extends to roles as a chelating agent, plasticizer, and flame retardant.[1][3][4] This unique combination of properties makes DPDP an invaluable tool for formulators seeking to enhance the processability, durability, and safety of a wide range of polymers, including Polyvinyl Chloride (PVC), Acrylonitrile Butadiene Styrene (ABS), polycarbonates, and polyurethanes.[1][5] Its liquid form simplifies handling and incorporation into various formulations, further cementing its place in modern material science.[1] This guide provides a comprehensive technical overview of its structure, properties, mechanisms of action, and applications for researchers and industry professionals.
Chemical Structure and Physicochemical Properties
The efficacy of this compound is intrinsically linked to its unique molecular architecture. The structure features a central phosphorus atom bonded to two phenyl groups and one isodecyl group.[6] The phenyl groups contribute to its excellent antioxidant capabilities by effectively capturing free radicals, while the long-chain isodecyl group enhances its solubility and compatibility within various organic media and polymer matrices.[6]
Chemical Structure Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Isodecyl Diphenyl Phosphate Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]
- 5. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 6. Diphenyl-Isodecyl Phosphite [qidi-chem.com]
An In-Depth Technical Guide to Isodecyl Diphenyl Phosphite (CAS No. 26544-23-0)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Isodecyl Diphenyl Phosphite (IDDP), a versatile organophosphite ester. Moving beyond a simple data sheet, this document elucidates the core chemical principles, mechanisms of action, and practical applications of IDDP, grounding its utility in field-proven insights and established analytical protocols.
Introduction: The Strategic Role of this compound in Material Science
This compound (IDDP), designated by CAS number 26544-23-0, is a liquid alkyl-aryl phosphite that has become an indispensable tool in the stabilization of polymeric materials.[1] Its unique molecular structure, combining both bulky alkyl (isodecyl) and aromatic (phenyl) moieties, confers a balance of solubility, hydrolytic stability, and high-temperature performance.[2][3] While often categorized as a secondary antioxidant, its functionality extends to that of a processing stabilizer, chelating agent, and even a contributor to flame retardancy, making it a multifunctional additive in demanding applications.[4][5]
This guide will explore the synthesis and chemical properties of IDDP, delve into its multifaceted mechanisms of action, provide validated experimental protocols for its analysis and performance evaluation, and present quantitative data that demonstrates its efficacy.
Physicochemical Properties
IDDP is a clear, colorless to pale yellow liquid with low volatility.[6][7] Its liquid form simplifies handling and incorporation into polymer melts and liquid formulations.[4] Key physical and chemical properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 26544-23-0 | [7] |
| Molecular Formula | C₂₂H₃₁O₃P | [7] |
| Molecular Weight | 374.45 g/mol | [7] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Density | 1.020 - 1.036 g/cm³ @ 25°C | [8] |
| Boiling Point | > 250 °C | |
| Flash Point | ~189 - 218 °C | [9] |
| Solubility | Soluble in most organic solvents; Insoluble in water | [10] |
| Refractive Index | 1.5160 - 1.5220 @ 25°C | [8] |
Synthesis of this compound
The commercial synthesis of IDDP is typically achieved via a transesterification reaction. This process involves the reaction of a triaryl phosphite, most commonly Triphenyl Phosphite (TPP), with isodecanol.[11] The reaction is driven by the removal of the phenol byproduct, often under vacuum at elevated temperatures.
The reaction proceeds in a stepwise manner, yielding a mixture of products including the desired this compound (IDDP), Phenyl di-isodecyl phosphite (PDDP), and Tri-isodecyl phosphite (TDP).[11] The final composition is critically dependent on the molar ratio of the reactants and the reaction conditions.[1] A basic catalyst, such as sodium methylate or zinc acetate, is employed to facilitate the nucleophilic substitution at the phosphorus center.[11]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure synthesized from established chemical principles for organophosphite production.[11]
-
Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a vacuum-jacketed receiving flask.
-
Charging Reactants: Under a nitrogen blanket, charge the flask with Triphenyl Phosphite (1.0 mol equivalent) and Isodecanol (1.1 to 1.5 mol equivalents, depending on the desired product distribution).
-
Catalyst Addition: Add a catalytic amount of sodium methylate (e.g., 0.1-0.5 mol %) to the stirred mixture.
-
Reaction: Heat the mixture to 120-160°C. The transesterification reaction will commence, producing phenol as a byproduct.
-
Byproduct Removal: Gradually apply a vacuum to the system to distill off the phenol, which shifts the reaction equilibrium towards the formation of the alkyl-substituted phosphite products. Monitor the reaction progress by analyzing samples periodically.
-
Purification: Once the desired conversion is achieved (typically after 2-4 hours), cool the reaction mixture. The product is a mixture of phosphites and can be purified further by vacuum distillation to remove any remaining starting materials or byproducts.[1]
-
Quality Control: Analyze the final product for purity and composition using Gas Chromatography (Section 5.1).
Mechanisms of Action
IDDP's efficacy stems from its ability to participate in several key chemical processes that inhibit polymer degradation.
Secondary Antioxidant: Hydroperoxide Decomposition
During polymer processing and long-term use, auto-oxidation generates highly reactive hydroperoxides (ROOH), which are primary drivers of degradation. As a phosphite ester, IDDP acts as a potent secondary antioxidant by stoichiometrically decomposing these hydroperoxides into non-radical, stable alcohols.[4] This process, where the trivalent phosphorus (P⁺³) is oxidized to its pentavalent state (P⁺⁵) in the form of a phosphate, effectively breaks the degradation cycle.[12] This mechanism is particularly crucial in synergy with primary antioxidants (e.g., hindered phenols), which trap free radicals but can generate hydroperoxides in the process.
Chelating Agent in PVC Stabilization
In Polyvinyl Chloride (PVC) formulations, IDDP acts as a chelating agent and co-stabilizer, particularly when used with primary metal soap stabilizers (e.g., Ca/Zn stearates).[5] During PVC degradation, labile chlorine atoms are eliminated as HCl, a process catalyzed by metal chlorides like zinc chloride (ZnCl₂), which are formed from the primary stabilizers. IDDP can chelate these metal ions, reducing their catalytic activity and thereby preventing rapid discoloration and "zinc burning."[8]
Flame Retardant
As an organophosphorus compound, IDDP also contributes to flame retardancy. In a fire, it decomposes in the condensed (solid) phase to form phosphoric acid. This acid promotes the formation of a protective char layer on the polymer surface.[13] This char layer acts as an insulating barrier, limiting the transfer of heat and oxygen to the underlying polymer and reducing the release of flammable volatile gases into the flame, thus slowing combustion.[13]
Analytical and Quality Control Protocols
Ensuring the purity and composition of IDDP is critical for consistent performance.[2] The following protocols are foundational for quality control.
Protocol: Purity Analysis by Gas Chromatography (GC-FID)
This method is suitable for determining the purity of IDDP and quantifying related phosphite species.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a low-bleed, mid-polarity phenyl-methylpolysiloxane column).
-
Sample Preparation: Prepare a ~1000 ppm solution of the IDDP sample in a suitable solvent like isopropanol or cyclohexane.
-
GC Conditions (Representative):
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 15°C/minute to 300°C and hold for 10 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Analysis: The purity is determined by the area percent method, where the area of the main IDDP peak is calculated as a percentage of the total area of all detected peaks. Identification of other components (TPP, PDDP, TDP) is confirmed by running certified reference standards.
Protocol: Hydrolytic Stability Assessment
Phosphite antioxidants are susceptible to hydrolysis, which can compromise their performance. This protocol provides a method to assess this stability.
-
Sample Preparation: Accurately weigh a known amount of IDDP (e.g., 1 gram) into a sealed vial.
-
Hydrolysis Conditions: Add a specific volume of deionized water (e.g., 10 mL) and store the vial in an oven at an elevated temperature (e.g., 50°C or 70°C).
-
Time-Point Analysis: At set time intervals (e.g., 0, 24, 48, 96 hours), remove an aliquot of the organic phase.
-
Quantification: Analyze the aliquot using the GC-FID method described in Section 5.1 to quantify the remaining amount of intact IDDP.
-
Causality: The rate of hydrolysis is influenced by steric hindrance around the phosphorus atom and the presence of acidic or basic species.[3][14] IDDP's bulky isodecyl and phenyl groups provide a degree of steric protection, enhancing its hydrolytic stability compared to simpler alkyl phosphites.[6]
Performance Evaluation in Polymers
The true measure of an additive's utility is its performance in a final formulation. The following protocols outline how to quantify the benefits of IDDP.
Protocol: Assessing Thermal-Oxidative Stability in Polypropylene (PP)
This protocol uses multi-pass extrusion to simulate the rigorous conditions of polymer processing and recycling, measuring changes in melt flow and color.
-
Formulation: Prepare PP homopolymer formulations containing a primary antioxidant (e.g., 500 ppm of a hindered phenol) and varying levels of IDDP (e.g., 0 ppm as a control, and 1000 ppm).
-
Compounding: Blend the additives into the PP powder using a high-speed mixer.
-
Multi-Pass Extrusion: Process the compounded material through a twin-screw extruder at a representative processing temperature (e.g., 230°C). Collect the extruded pellets.
-
Reprocessing: Repeat the extrusion process on the collected pellets for a total of five passes. Collect samples after the 1st, 3rd, and 5th passes.
-
Melt Flow Rate (MFR) Analysis: Measure the MFR of the pellets from each pass according to ISO 1133 (e.g., at 230°C, 2.16 kg load). A stable MFR indicates good processing stability.
-
Colorimetric Analysis (Yellowness Index - YI): Compression mold small plaques from the pellets of each pass. Measure the YI according to ASTM E313 using a spectrophotometer.[1] A lower YI value signifies better color protection.
Representative Performance Data
The following tables present data synthesized from studies evaluating phosphite stabilizers in polyolefins, demonstrating the typical performance enhancements achieved.[12][15]
Table 2: Melt Flow Rate (g/10 min) of Polypropylene During Multi-Pass Extrusion
| Formulation | Extrusion Pass 1 | Extrusion Pass 3 | Extrusion Pass 5 |
| Control (No Phosphite) | 12.5 | 18.2 | 25.8 |
| With Phosphite Stabilizer | 12.1 | 13.5 | 15.1 |
Interpretation: The control sample shows a significant increase in MFR, indicating polymer chain scission and degradation. The formulation stabilized with a phosphite maintains a much more consistent MFR, demonstrating superior melt processing stability.
Table 3: Yellowness Index (YI) of Polypropylene During Multi-Pass Extrusion
| Formulation | Extrusion Pass 1 | Extrusion Pass 3 | Extrusion Pass 5 |
| Control (No Phosphite) | 1.5 | 3.8 | 6.2 |
| With Phosphite Stabilizer | -0.5 | 0.8 | 2.1 |
Interpretation: The phosphite-stabilized formulation exhibits significantly lower YI values, indicating excellent color protection during high-temperature processing.
Environmental & Safety Considerations
Toxicology and Handling
This compound is classified as causing skin irritation and may cause an allergic skin reaction.[16] It is also classified as toxic to aquatic life with long-lasting effects.[16] However, it exhibits low acute toxicity via oral, dermal, and inhalation routes.[4] Standard personal protective equipment (PPE), including impervious gloves, safety goggles, and appropriate work clothing, should be worn during handling to minimize exposure.[16] Work should be conducted in well-ventilated areas.[7]
Environmental Fate
The environmental fate of a chemical is governed by its persistence, bioaccumulation potential, and toxicity. While specific data for IDDP can be limited, organophosphites as a class are susceptible to hydrolysis.[14] Standardized tests, such as the OECD 301 series, are used to assess biodegradability.[10][17]
Protocol Insight: OECD 301B Ready Biodegradability Test
The OECD 301B, or CO₂ Evolution Test, is a stringent screening method.[17] The test substance is incubated with an inoculum from a sewage treatment plant in a mineral medium for 28 days.[10] The degradation is measured by the amount of CO₂ produced. A substance is considered "readily biodegradable" if it achieves >60% of its theoretical CO₂ production within a 10-day window during the 28-day test.[10] Low values in this stringent test do not necessarily mean a substance will persist in the environment, but indicate that further testing may be required.[18]
Conclusion
This compound is a highly effective and versatile secondary antioxidant and processing stabilizer. Its utility is rooted in its fundamental chemical reactivity, enabling it to decompose hydroperoxides, chelate catalytic metal ions, and contribute to flame retardancy. The experimental and analytical protocols detailed in this guide provide a framework for the rigorous quality control and performance validation required in scientific research and industrial development. By understanding the causality behind its mechanisms and applying validated testing methodologies, professionals can effectively leverage IDDP to enhance the durability, processing efficiency, and long-term performance of a wide array of polymeric materials.
References
- 1. Yellowness index measurement method - 3nh [3nh.com]
- 2. jresm.org [jresm.org]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]
- 10. oecd.org [oecd.org]
- 11. store.astm.org [store.astm.org]
- 12. PERFORMANCE OF VITAMIN E/PHOSPHITE ANTIOXIDANT STABILISER FORMULATIONS FOR POLYPROPYLENE DURING MULTI-PASS EXTRUSION PROCESSING | Processes of Petrochemistry and Oil Refining [ppor.az]
- 13. researchgate.net [researchgate.net]
- 14. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 18. concawe.eu [concawe.eu]
Synthesis of Isodecyl diphenyl phosphite from triphenyl phosphite
An In-Depth Technical Guide to the Synthesis of Isodecyl Diphenyl Phosphite from Triphenyl Phosphite
This guide provides a comprehensive technical overview for the synthesis of this compound (IDDP) via the transesterification of Triphenyl Phosphite (TPP) with isodecyl alcohol. It is intended for researchers, chemists, and process development professionals seeking a detailed understanding of the reaction, from its underlying chemical principles to practical laboratory and pilot-scale execution.
Introduction: The Significance of this compound
This compound (CAS No. 26544-23-0) is a versatile organophosphorus compound widely employed as a secondary antioxidant and processing stabilizer in a variety of polymers.[1][2] Its primary function is to protect polymers such as Polyvinyl Chloride (PVC), Acrylonitrile Butadiene Styrene (ABS), polycarbonates, and polyurethanes from degradation during high-temperature processing and throughout their service life.[3] IDDP acts as a hydroperoxide decomposer, interrupting the auto-oxidation cycle of polymer degradation, and as a chelating agent that deactivates trace metal ions which can catalyze degradation.[2][4] The synthesis route from triphenyl phosphite and isodecyl alcohol is a common industrial method, valued for its efficiency and scalability.
The Core Chemistry: Transesterification
The synthesis of IDDP from TPP is achieved through a transesterification reaction. In this process, a phenoxy group (-OC₆H₅) on the triphenyl phosphite molecule is displaced by an isodecyl-oxy group (-OC₁₀H₂₁) from isodecyl alcohol. The reaction is an equilibrium process, and to achieve high yields, the phenol byproduct must be continuously removed.[5]
Reaction Mechanism
The transesterification is typically base-catalyzed. The catalyst, often a sodium alkoxide or phenoxide, activates the isodecyl alcohol, increasing its nucleophilicity. The resulting isodecyloxide anion then attacks the electrophilic phosphorus atom of the triphenyl phosphite, forming a pentacoordinate intermediate. This intermediate subsequently collapses, eliminating a phenoxide ion, which is more stable due to the electron-withdrawing nature of the phenyl group. The phenoxide ion is then protonated by the phenol byproduct or another alcohol molecule to regenerate the catalyst and release phenol.
Caption: Mechanism of base-catalyzed transesterification.
Catalysis: The Key to Efficiency
While the reaction can proceed without a catalyst at high temperatures, the rate is slow.[6] Basic catalysts are employed to accelerate the reaction significantly.[5]
-
Sodium Phenate (NaOPh): This is a highly effective and commonly used catalyst. It can be added directly or formed in situ by the reaction of sodium metal or sodium methylate with the phenol byproduct.[7] Using sodium phenate directly is often preferred as it avoids the introduction of methanol, which can lead to the formation of undesirable byproducts like anisole.[7]
-
Sodium Methylate (NaOMe): A strong base that readily reacts with phenol to form the active sodium phenate catalyst.[5][7] While effective, its use can introduce impurities if not carefully controlled.
-
Other Catalysts: Other basic catalysts like sodium hydride or metal alcoholates can also be used.[6] The choice of catalyst depends on factors such as desired purity, cost, and ease of handling. Catalytic proportions are typically in the range of 0.001 to 0.05 moles per mole of triphenyl phosphite.[6]
Experimental Protocol: A Step-by-Step Guide
This section outlines a robust, self-validating protocol for the synthesis of this compound.
Materials and Equipment
| Reagents & Materials | Equipment |
| Triphenyl Phosphite (TPP), high purity | Glass-lined or stainless steel reactor |
| Isodecyl Alcohol (IDA), low moisture content | Mechanical stirrer with high-torque motor |
| Sodium Phenate (catalyst) | Heating mantle or oil bath with controller |
| Nitrogen gas (high purity) | Thermocouple for temperature monitoring |
| Cyclohexane (for sample dilution) | Vacuum pump and pressure gauge |
| Distillation column (short path) and condenser | |
| Receiving flask for phenol distillate | |
| Filtration apparatus (e.g., pressure filter) | |
| Analytical equipment (GC, HPLC, Titrator for Acid No.) |
Safety Precautions
-
Triphenyl Phosphite: Causes skin and serious eye irritation.[8][9] May cause an allergic skin reaction.[8][10] Harmful if swallowed.[9][10] Handle in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Isodecyl Alcohol: Irritating to the eyes, skin, and respiratory tract.[11] Combustible liquid.[11] Avoid open flames and ensure good ventilation.
-
Phenol (Byproduct): Toxic and corrosive. Can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
General: The reaction is conducted at high temperatures and under vacuum. Ensure all glassware and equipment are rated for these conditions. The reactor should be purged with an inert gas like nitrogen to prevent oxidation of the phosphite.[12]
Synthesis Workflow
Caption: Step-by-step experimental workflow for IDDP synthesis.
Detailed Procedure
-
Reactor Preparation: Assemble a clean, dry reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation head connected to a condenser, receiving flask, and vacuum source.
-
Charging Reactants: Charge the reactor with triphenyl phosphite (1.0 molar equivalent) and isodecyl alcohol (1.0 to 1.1 molar equivalents). A slight excess of alcohol can help drive the reaction to completion.
-
Inerting: Purge the system thoroughly with nitrogen gas to remove air and moisture. Maintain a gentle nitrogen blanket throughout the reaction.
-
Catalyst Addition: Add the sodium phenate catalyst (e.g., 0.2 mol %) to the stirred mixture.
-
Heating and Reaction: Begin heating the mixture with constant stirring. As the temperature reaches 120-140°C, the transesterification will commence.
-
Phenol Removal: Gradually apply vacuum to the system. The pressure should be slowly lowered to facilitate the distillation of the phenol byproduct without causing excessive foaming. The reaction temperature is typically raised to 160-180°C to maintain a steady distillation rate. The removal of phenol drives the equilibrium toward the product.[7]
-
Monitoring: The reaction progress can be monitored by measuring the amount of phenol collected in the receiving flask. For more precise tracking, small samples can be carefully taken, diluted with cyclohexane, and analyzed by Gas Chromatography (GC) to determine the relative concentrations of TPP, IDDP, and other phosphite species.[5]
-
Completion: The reaction is considered complete when the desired conversion is achieved (e.g., TPP content is below a target threshold) and the distillation of phenol has ceased. This typically takes several hours.
-
Cooldown and Filtration: Once complete, break the vacuum with nitrogen and cool the reaction mixture to below 80°C. The solid catalyst residue can be removed by filtering the crude product through a filter aid like Celite®.
-
Purification and Analysis: For most applications as a polymer stabilizer, the filtered product is of sufficient purity.[3] The final product should be a clear, colorless to pale yellow liquid.[13] It is analyzed for purity, acid value (should be low, typically ≤0.1 mg KOH/g), and color.[13]
Key Process Parameters
| Parameter | Typical Value | Rationale / Field Insight |
| Molar Ratio (IDA:TPP) | 1.0 : 1.0 to 1.1 : 1.0 | A slight excess of alcohol can shift equilibrium but may require removal later. A 1:1 ratio is the theoretical starting point for IDDP. |
| Catalyst Loading | 0.1 - 0.5 mol % (vs. TPP) | Balances reaction rate with the need for subsequent removal. Higher loading increases rate but can lead to more side reactions and filtration challenges. |
| Reaction Temperature | 160 - 180 °C | Provides sufficient thermal energy for the reaction and facilitates the volatilization of phenol under vacuum. |
| Pressure | < 30 mmHg (4 kPa) | Essential for efficient removal of the phenol byproduct to drive the reaction equilibrium towards the product side. |
| Reaction Time | 2 - 6 hours | Dependent on temperature, catalyst loading, and vacuum efficiency. Monitor until completion is confirmed by analysis. |
| Expected Yield | > 95% (based on TPP) | High yields are achievable due to the efficient removal of the phenol byproduct. |
Conclusion
The synthesis of this compound from triphenyl phosphite is a well-established and efficient industrial process. Success hinges on a clear understanding of the transesterification mechanism, the critical role of the catalyst, and precise control over key process parameters—most notably, temperature and vacuum for the effective removal of the phenol byproduct. By following a robust and safety-conscious protocol, researchers and developers can reliably produce high-purity IDDP suitable for demanding applications in polymer stabilization.
References
- 1. This compound | 26544-23-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. parchem.com [parchem.com]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. US3320337A - Transesterification of phosphites - Google Patents [patents.google.com]
- 7. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cpachem.com [cpachem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ICSC 0495 - ISODECYL ALCOHOL (MIXED ISOMERS) [chemicalsafety.ilo.org]
- 12. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]
- 13. Diphenyl-Isodecyl Phosphite [qidi-chem.com]
Isodecyl diphenyl phosphite molecular weight and formula
An In-Depth Technical Guide to Isodecyl Diphenyl Phosphite: Molecular Characteristics and Properties
Introduction
This compound (IDDP) is a prominent organophosphorus compound widely utilized as a secondary antioxidant and processing stabilizer in a variety of polymeric systems.[1][2][3] As a phosphite-based antioxidant, its primary function is to protect polymers from degradation during high-temperature processing and to maintain color stability over the product's lifespan.[2] Its applications are extensive, spanning materials such as polycarbonate, polyurethane, ABS resins, and PVC, making it a compound of interest for materials scientists and professionals involved in the development of stabilized polymer-based products.[1][3][4] This guide provides a detailed examination of the fundamental molecular and chemical properties of this compound, offering a core reference for researchers and scientists.
Chemical Identity and Nomenclature
For precise identification in research and regulatory contexts, this compound is cataloged under several identifiers:
-
Common Names : this compound, Diphenyl isodecyl phosphite (DPDP)[1][5][6]
-
IUPAC Name : 8-methylnonyl diphenyl phosphite[5]
-
Synonyms : Weston DPDP, Phosphorous acid, isodecyl diphenyl ester[5][6]
The unique CAS number ensures unambiguous identification in chemical databases and literature.
Molecular Formula and Structure
The molecular composition of this compound is precisely defined by its chemical formula.
Molecular Formula: C₂₂H₃₁O₃P [1][3][5][6][7]
This formula indicates that each molecule is composed of:
-
22 Carbon (C) atoms
-
31 Hydrogen (H) atoms
-
3 Oxygen (O) atoms
-
1 Phosphorus (P) atom
The structure consists of a central phosphorus atom bonded to three oxygen atoms, forming a phosphite ester. Two of the oxygen atoms are connected to phenyl groups (C₆H₅), and the third is attached to a branched, ten-carbon isodecyl group (C₁₀H₂₁). The specific isomer denoted by the IUPAC name "8-methylnonyl diphenyl phosphite" clarifies the structure of the alkyl chain.
Caption: Molecular structure of 8-methylnonyl diphenyl phosphite.
Molecular Weight and Physicochemical Properties
The molecular weight and physical properties of this compound are crucial for its application and handling. The calculated molecular weight is approximately 374.45 g/mol .[1][4][7] The US National Institutes of Health's PubChem database lists a molecular weight of 374.5 g/mol .[5] These values are foundational for stoichiometric calculations in experimental and industrial settings.
The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₃₁O₃P | [1][5][7] |
| Molecular Weight | 374.45 g/mol | [1][4][7] |
| CAS Number | 26544-23-0 | [1][5][7] |
| Appearance | Colorless to light yellow transparent liquid | [1][8] |
| Melting Point | 18 °C | [1][4] |
| Boiling Point | 170 °C | [1][4] |
| Density | 1.03 g/mL (at 25 °C) | [1][4] |
| Solubility | Soluble in most organic solvents; insoluble in water | [1][4] |
Mechanism of Action and Applications
This compound functions as a hydroperoxide decomposer, a critical role for a secondary antioxidant. During polymer processing or aging, exposure to heat and oxygen generates hydroperoxides (ROOH), which are unstable precursors to radicals that accelerate polymer degradation. IDDP intervenes by reducing these hydroperoxides to stable alcohols, in which the phosphite ester is itself oxidized to a phosphate ester. This process prevents the chain-reaction of auto-oxidation, thereby preserving the polymer's mechanical properties and preventing discoloration.
This stabilizing function makes IDDP invaluable in:
-
Polymer Processing : It protects polymers from thermal degradation during high-temperature extrusion, molding, and other processing steps.[2]
-
Color Stability : It is widely used as a color stabilizer, particularly in clear or light-colored plastics like polycarbonate and in coatings, to prevent yellowing.[3]
-
PVC Stabilization : It often serves as an auxiliary or secondary stabilizer in PVC formulations to enhance thermal stability and color consistency.[2][3]
Conclusion
This compound is a well-characterized chemical compound with a defined molecular formula of C₂₂H₃₁O₃P and a molecular weight of approximately 374.45 g/mol . Its chemical structure, featuring a phosphite core with both aromatic (diphenyl) and aliphatic (isodecyl) ester groups, dictates its efficacy as a secondary antioxidant and stabilizer. For researchers and professionals in drug development and materials science, a thorough understanding of these core molecular properties is essential for leveraging its stabilizing capabilities in the formulation and manufacturing of high-performance materials.
References
- 1. This compound | 26544-23-0 [chemicalbook.com]
- 2. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 3. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 4. This compound CAS#: 26544-23-0 [m.chemicalbook.com]
- 5. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. echemi.com [echemi.com]
- 8. Diphenyl-Isodecyl Phosphite [qidi-chem.com]
Spectroscopic data of Isodecyl diphenyl phosphite (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of Isodecyl Diphenyl Phosphite
Abstract
This compound (IDDP) is a widely utilized phosphite-based antioxidant and processing stabilizer in the polymer industry.[1][2][3][4] Its efficacy is intrinsically linked to its molecular structure and purity. Consequently, robust analytical methods are paramount for its characterization. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of IDDP. Designed for researchers, scientists, and quality control professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate unambiguous structural verification and purity assessment. We delve into the nuances of ¹H, ¹³C, and ³¹P NMR, as well as FT-IR spectroscopy, presenting detailed experimental protocols, data interpretation, and the critical impact of isomerism on the spectral output.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 26544-23-0) is a liquid organophosphorus compound with the molecular formula C₂₂H₃₁O₃P.[5][6] It serves as a critical secondary stabilizer, particularly in materials like PVC, polycarbonates, and polyurethanes, where it functions to protect the polymer during high-temperature processing and improve color retention.[1][2][3] The stabilizing mechanism involves the phosphite's ability to scavenge hydroperoxides, converting them into stable alcohols and in the process, being oxidized to the corresponding phosphate.
The identity, purity, and stability of IDDP are crucial for its performance. Spectroscopic techniques provide a powerful, non-destructive means to confirm its molecular structure. NMR spectroscopy offers detailed information about the carbon-hydrogen framework and, most importantly, provides a direct window into the chemical environment of the phosphorus-31 nucleus. Infrared spectroscopy complements this by identifying the characteristic vibrational modes of the functional groups present.
A key analytical challenge arises from the "isodecyl" group itself. This term does not denote a single, linear C10 alkyl chain, but rather a complex mixture of branched isomers, with 8-methylnonyl being a primary representative.[5] This inherent isomerism is a critical consideration, as it leads to signal complexity in the spectroscopic data, a factor that must be understood for accurate interpretation.
Molecular Structure and Isomeric Complexity
The general structure of IDDP involves a central phosphorus(III) atom bonded to three oxygen atoms—two via phenyl groups and one via an isodecyl group. The isomeric nature of the isodecyl chain means that a given sample of IDDP is not a single chemical entity but a collection of closely related molecules. This has a direct impact on the spectroscopic output, often resulting in broadened signals or clusters of overlapping peaks, particularly in the aliphatic regions of NMR spectra.
Caption: Fig 1: Representative structure of an this compound isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of IDDP. A combination of ³¹P, ¹H, and ¹³C NMR provides a complete picture of the molecule.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR data for a liquid sample like IDDP.
Methodology:
-
Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice due to its excellent dissolving power for many organic compounds.
-
Internal Standard: Add tetramethylsilane (TMS) to the solvent as an internal reference for ¹H and ¹³C NMR spectra, setting the 0 ppm mark.[7] For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is typically used, assigned a chemical shift of 0 ppm.[8][9]
-
Instrumentation: Acquire spectra on a modern NMR spectrometer (e.g., 400 MHz or higher for ¹H).
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a highly sensitive and rapid experiment due to the 100% natural abundance and spin ½ nucleus of ³¹P.[9][10]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.
Caption: Fig 2: Standard workflow for NMR sample preparation and data acquisition.
³¹P NMR Spectroscopy: The Definitive Signal
For an organophosphorus compound, ³¹P NMR is the most diagnostic technique. It provides a direct, uncluttered view of the phosphorus atom's chemical environment.
-
Expertise & Interpretation: Phosphorus(III) compounds (phosphites) resonate at significantly different chemical shifts than their phosphorus(V) oxidation products (phosphates). This makes ³¹P NMR an excellent tool for assessing the stability and degradation of the IDDP antioxidant. The spectrum for pure IDDP should exhibit a single, sharp signal in the characteristic region for trialkyl/aryl phosphites. The presence of a signal near 0 ppm would indicate oxidation to the phosphate.
Table 1: Predicted ³¹P NMR Data for this compound
| Parameter | Expected Value | Reference Standard |
|---|
| Chemical Shift (δ) | ~ 130 - 139 ppm | 85% H₃PO₄ (external)[8][9] |
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule, confirming the presence of both the aromatic (diphenyl) and aliphatic (isodecyl) moieties.
-
Expertise & Interpretation:
-
Aromatic Region (7.0 - 7.5 ppm): The protons on the two phenyl groups will appear in this region. Due to the electronic environment, they will likely present as a series of complex multiplets, integrating to a total of 10 protons.
-
Aliphatic Region (0.8 - 4.2 ppm): This region will contain the signals for the isodecyl chain protons. The protons on the carbon adjacent to the oxygen (P-O-CH₂ -) will be the most downfield in this region (around 3.8-4.2 ppm) and may show coupling to the ³¹P nucleus (³JHP). The terminal methyl groups of the branched chain will appear most upfield (around 0.8-1.0 ppm). The remaining methylene (-CH₂-) and methine (-CH-) protons will form a complex, overlapping set of multiplets in between, a direct consequence of the isomeric mixture.
-
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.1 - 7.4 ppm | m | 10H | Ar-H (Diphenyl groups) |
| ~ 3.8 - 4.2 ppm | m | 2H | P-O-CH₂ - |
| ~ 1.2 - 1.8 ppm | m | ~7H | -CH₂ - and -CH - (Isodecyl backbone) |
| ~ 0.8 - 1.0 ppm | m | ~12H | -CH₃ (Isodecyl chain) |
m = multiplet
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. Proton decoupling is standard practice to simplify the spectrum, leaving a series of single lines, though coupling to phosphorus can still be observed.
-
Expertise & Interpretation:
-
Aromatic Region (120 - 155 ppm): Six distinct signals are expected for the two equivalent phenyl groups. The carbon directly attached to the oxygen (ipso-carbon) will be the most downfield and will exhibit coupling to the ³¹P nucleus (²JPC).
-
Aliphatic Region (10 - 70 ppm): The carbons of the isodecyl chain will resonate here. The carbon bonded to the oxygen (P-O-C H₂-) will be the most downfield in this group (around 65-70 ppm) and will also show phosphorus coupling (²JPC). The complexity of the remaining signals in this region will again reflect the isomeric nature of the alkyl chain.
-
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) | Assignment | Notes |
|---|---|---|
| ~ 151 ppm | Ar-C -O | Exhibits coupling to ³¹P (²JPC) |
| ~ 129 ppm | para-Ar-C | |
| ~ 125 ppm | ortho-Ar-C | |
| ~ 120 ppm | meta-Ar-C | Exhibits coupling to ³¹P (³JPC) |
| ~ 65 - 70 ppm | P-O-CH₂ - | Exhibits coupling to ³¹P (²JPC) |
| ~ 14 - 40 ppm | Aliphatic C H, C H₂, C H₃ | Complex region due to isomers |
Data interpretation based on general chemical shift ranges and data available from PubChem for the compound.[5]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing a molecular "fingerprint."
Experimental Protocol: Thin-Film Method
As IDDP is a liquid at room temperature, the simplest and most effective method for IR analysis is the thin-film technique.[1]
Methodology:
-
Prepare Salt Plates: Ensure two infrared-transparent salt plates (e.g., KBr or NaCl) are clean and dry.[11]
-
Apply Sample: Place one to two drops of the liquid this compound sample onto the center of one plate.
-
Form Film: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.
-
Acquire Spectrum: Place the assembled plates into the spectrometer's sample holder and acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Background Scan: A background spectrum of the empty, clean salt plates should be taken prior to the sample scan to subtract any atmospheric or plate-related absorbances.
References
- 1. This compound CAS#: 26544-23-0 [m.chemicalbook.com]
- 2. Di Phenyl Iso Decyl Phosphite, DPDP. Specialty Chemicals Manufacturers [adishank.com]
- 3. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 4. This compound | 26544-23-0 [chemicalbook.com]
- 5. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Newblue-CHEM this compound 26544-23-0, CasNo.26544-23-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. NMR Periodic Table: Phosphorus NMR [imserc.northwestern.edu]
- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. What Are The Advantages Of Using Kbr In Ir Spectroscopy Sample Preparation? Achieve Clean, Accurate Spectra - Kintek Solution [kindle-tech.com]
Isodecyl Diphenyl Phosphite: A Comprehensive Technical Guide to its Solubility in Organic Solvents
Abstract: This technical guide provides an in-depth analysis of the solubility of Isodecyl Diphenyl Phosphite (IDPP), a widely used antioxidant and processing stabilizer in the polymer and chemical industries. Targeted at researchers, scientists, and drug development professionals, this document details the core physicochemical properties of IDPP, explores the fundamental principles governing its solubility, and presents a comprehensive solubility profile in various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, complete with workflow diagrams. The guide aims to serve as an authoritative resource, bridging theoretical knowledge with practical application to aid in solvent selection, formulation, and process optimization.
Introduction to this compound (IDPP)
This compound (IDPP), also known by the synonym Diphenyl Isodecyl Phosphite (DPDP), is an organophosphorus compound that has carved out a significant niche as a highly effective secondary antioxidant and stabilizer.[1] Its utility spans a wide array of polymers, including polyvinyl chloride (PVC), polycarbonate (PC), polyurethane (PU), and acrylonitrile butadiene styrene (ABS) resins.[2] In these systems, IDPP functions by decomposing hydroperoxides, thereby interrupting the oxidative chain reactions that lead to polymer degradation during high-temperature processing or long-term use. This action is crucial for maintaining the material's integrity, color stability, and performance characteristics.[1]
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: Diphenyl Isodecyl Phosphite (DPDP), Phosphorous acid, 8-methylnonyl diphenyl ester[3][4]
-
Structure: The molecule consists of a central phosphorus(III) atom bonded to three oxygen atoms. Two of these oxygens are connected to phenyl groups, and one is connected to a branched, ten-carbon isodecyl group. This unique alkyl-aryl structure imparts excellent compatibility and solubility in various organic media.
Core Physicochemical Properties
The physical and chemical properties of IDPP are critical to its function and handling. It is typically supplied as a clear, colorless to light yellow liquid.[7]
| Property | Value | Source(s) |
| Molecular Weight | 374.45 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [3][5] |
| Density | ~1.03 g/mL (at 25°C) | [2][5] |
| Melting Point | 18 °C | [2][5] |
| Boiling Point | 170 °C (conditions not specified) | [2][5] |
| Flash Point | ~154 - 189 °C | [2][5][8] |
| Viscosity | 10.3 - 13.5 mPa·s (at 38°C) | [2][5][8] |
| Water Solubility | Insoluble | [2][5] |
Key Industrial Applications
IDPP's primary role is as a stabilizer and antioxidant.[4]
-
Polymer Stabilization: It provides excellent color retention and thermal stability during the processing of plastics like PVC, ABS, and polycarbonates.[1][2] In PVC, it also acts as a chelating agent when used with metal soap stabilizers, preventing color changes.[1]
-
Coatings: It enhances the oxidation resistance and durability of coatings, improving fluidity and gloss.
-
Other Uses: IDPP also finds application as a plasticizer, flame retardant, and an anti-wear additive in lubricants.[7][9]
Fundamental Principles of Solubility
The solubility of a compound like IDPP is governed by its molecular structure and the physicochemical properties of the solvent. The interaction between the solute (IDPP) and the solvent dictates the extent to which it will dissolve.
The "Like Dissolves Like" Paradigm: Polarity and Molecular Structure
This principle is the cornerstone of solubility prediction. "Like dissolves like" refers to the tendency of substances with similar polarities to be miscible.
-
IDPP's Structure: IDPP is an amphiphilic molecule, possessing both non-polar and polar characteristics.
-
Non-Polar Regions: The long, branched isodecyl chain and the two aromatic phenyl rings are hydrophobic and non-polar. These regions drive its solubility in non-polar organic solvents.
-
Polar Region: The central phosphite ester group (P(OR)₃) contains electronegative oxygen atoms, creating a polar region within the molecule. This allows for interaction with more polar solvents.
-
-
Implications: The dual nature of its structure explains why IDPP is described as being soluble in a wide range of organic media, from non-polar hydrocarbons to more polar solvents like alcohols.[7] Its large non-polar component, however, renders it insoluble in highly polar solvents like water.[2][5]
Intermolecular Forces in Solvation
For dissolution to occur, the intermolecular forces between solvent molecules and between solute molecules must be overcome and replaced by new forces between the solute and solvent.
-
Van der Waals Forces: These are the primary forces at play when IDPP dissolves in non-polar solvents like toluene or hexane. The large surface area of the isodecyl and phenyl groups allows for significant London dispersion forces.
-
Dipole-Dipole Interactions: The polar phosphite core can engage in dipole-dipole interactions with polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., ethanol).
The Influence of Temperature
For most liquid or solid solutes dissolving in a liquid solvent, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat.[11] Increasing the temperature provides the necessary energy to break the intermolecular bonds in the solute and solvent, facilitating mixing. This is a critical factor in industrial processes where IDPP is blended into polymer melts at elevated temperatures.
Solubility Profile of this compound
Based on its chemical structure and available data, a general solubility profile can be established. IDPP is broadly soluble in most organic solvents but insoluble in water.[2][5]
Qualitative Solubility Assessment
The long isodecyl chain and two phenyl groups give IDPP a predominantly non-polar character, ensuring good solubility in hydrocarbons and chlorinated solvents. The phosphite ester group provides enough polarity to allow for solubility in moderately polar solvents.
Solubility Data Table
The following table summarizes the expected qualitative solubility of IDPP in common organic solvents, categorized by their polarity. This serves as a practical guide for solvent selection.
| Solvent Class | Solvent Example | Polarity | Expected Solubility | Rationale / Citation |
| Non-Polar | Toluene | Low | Freely Soluble | "Like dissolves like"; aromatic solvent interacts well with phenyl groups. |
| Benzene | Low | Freely Soluble | "Like dissolves like"; aromatic solvent interacts well with phenyl groups. | |
| Hexane | Low | Soluble | Non-polar alkyl chain interacts well with the isodecyl group. | |
| Polar Aprotic | Acetone | Medium | Soluble | The polar carbonyl group can interact with the phosphite core. |
| Tetrahydrofuran (THF) | Medium | Soluble | The ether oxygen provides polarity for interaction with the phosphite group. | |
| Polar Protic | Ethanol | High | Soluble | The hydroxyl group can interact with the phosphite core.[7] |
| Isopropanol | High | Soluble | The hydroxyl group can interact with the phosphite core.[7] | |
| Highly Polar | Water | Very High | Insoluble | The large hydrophobic structure prevents dissolution in water.[2][5] |
Standardized Methodologies for Solubility Determination
To move beyond qualitative estimates, rigorous experimental protocols are required. As a Senior Application Scientist, I advocate for self-validating systems that provide reliable and reproducible data.
Protocol 1: Qualitative Solubility Determination (Equilibrium Shake-Flask Method)
This protocol provides a standardized approach to rapidly assess solubility in a range of solvents.
Causality: The core principle is to create a saturated solution by adding an excess of solute to a known volume of solvent and allowing it to reach equilibrium. The extended equilibration time (24 hours) with agitation ensures that the solvent is fully saturated. Visual inspection provides a clear, albeit non-quantitative, assessment.
Step-by-Step Methodology:
-
Preparation: For each selected solvent, add approximately 2 mL of the solvent to a clear glass vial with a screw cap.
-
Solute Addition: Add IDPP dropwise to the solvent while vortexing. Continue until a persistent cloudiness or a second liquid phase (undissolved IDPP) is observed.
-
Equilibration: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours. This ensures equilibrium is reached.
-
Observation: After 24 hours, remove the vials and allow them to stand undisturbed for 1-2 hours.
-
Assessment: Visually inspect each vial against a dark background.
-
Soluble: A single, clear, homogenous phase.
-
Slightly Soluble: A mostly clear solution with a very small amount of undissolved material.
-
Insoluble: Two distinct phases or a significant amount of undissolved material.
-
-
Documentation: Record the observations for each solvent.
Protocol 2: Quantitative Solubility Analysis via Reverse-Phase HPLC
This protocol provides a precise, quantitative measurement of IDPP solubility (e.g., in mg/mL or mol/L).
Causality: This method relies on creating a saturated solution at equilibrium, separating the liquid phase, and then accurately determining the concentration of the dissolved IDPP using High-Performance Liquid Chromatography (HPLC). A reverse-phase (e.g., C18) column is chosen because it is ideal for separating moderately non-polar analytes like IDPP from a polar mobile phase. The use of an external calibration curve ensures the trustworthiness and accuracy of the final concentration measurement.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of IDPP (e.g., 1 mL) to a known volume of the desired organic solvent (e.g., 5 mL) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.
-
-
Sample Filtration:
-
Allow the solution to settle.
-
Carefully draw the supernatant (the clear liquid portion) using a syringe.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any undissolved microdroplets or particulates. This step is critical to avoid erroneous results.
-
-
Sample Dilution:
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (typically the mobile phase) to bring its concentration within the linear range of the calibration curve.
-
-
Calibration Curve Preparation:
-
Prepare a series of standard solutions of IDPP of known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) in the mobile phase.
-
Inject each standard into the HPLC system and record the peak area from the detector (e.g., a UV detector set to an appropriate wavelength for the phenyl rings, ~254 nm).
-
Plot peak area versus concentration to generate a linear calibration curve.
-
-
Sample Analysis:
-
Inject the diluted sample solution into the HPLC system under the same conditions as the standards.
-
Record the peak area for IDPP.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of IDPP in the original solvent.
-
Practical Implications for Researchers and Developers
Understanding the solubility of IDPP is not merely an academic exercise; it has direct consequences for industrial applications.
Solvent Selection in Polymer Chemistry and Formulation
In the manufacturing of plastics, coatings, and adhesives, IDPP must be uniformly dispersed within the polymer matrix to be effective.
-
PVC Plastisols: For flexible PVC, IDPP can be dissolved in plasticizers before being blended with the PVC resin. Knowledge of its solubility ensures a stable, homogenous liquid phase.
-
Solvent-borne Coatings: In coating formulations, the solubility of IDPP in the chosen solvent system is critical to prevent it from precipitating out during storage or application, which would compromise the coating's protective properties.
-
Polymer Processing: During melt processing (extrusion, injection molding), IDPP must be soluble in the molten polymer. While not a traditional solvent, the polymer melt acts as a high-viscosity solvent, and good compatibility is essential for even distribution.
Considerations in Drug Development and Material Science
While IDPP is not a pharmaceutical active ingredient, the principles and methodologies described here are directly applicable. The solubility of excipients, plasticizers (e.g., in medical tubing), and other additives is a critical parameter in both drug formulation and medical device manufacturing. Poor solubility can lead to phase separation, inconsistent dosing, and device failure. The protocols provided offer a robust framework for evaluating any new compound's solubility profile.
Conclusion
This compound is a versatile and effective stabilizer whose performance is intrinsically linked to its solubility. Its unique molecular structure, featuring both large non-polar groups and a polar phosphite core, allows it to be soluble in a wide variety of common organic solvents while remaining insoluble in water. For researchers and developers, a thorough understanding of this solubility profile, backed by robust experimental determination using the protocols outlined in this guide, is essential for optimizing formulations, ensuring product stability, and achieving desired material performance.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 26544-23-0 [chemicalbook.com]
- 3. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 4. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 26544-23-0 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. DIPHENYL-ISODECYL PHOSPHITE Manufacturer, Exporter from India, Latest Price [sandhyaorganicchem.com]
- 8. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 9. Isodecyl Diphenyl Phosphate Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]
- 10. researchgate.net [researchgate.net]
- 11. ascendiacdmo.com [ascendiacdmo.com]
An In-Depth Technical Guide to the Thermal Properties of Isodecyl Diphenyl Phosphite
Introduction: The Critical Role of Isodecyl Diphenyl Phosphite in Polymer Thermal Stability
This compound (DPDP), CAS No. 26544-23-0, is a highly effective liquid phosphite antioxidant crucial in the stabilization of a wide array of polymeric materials.[1] Its primary function is to safeguard polymers from thermal degradation during high-temperature processing and to enhance their long-term thermal stability.[2] As a secondary antioxidant, DPDP is particularly adept at decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers, thereby preventing discoloration and maintaining the melt viscosity of the polymer.[3] This guide provides a comprehensive technical overview of the thermal properties of this compound, intended for researchers, scientists, and professionals in the field of drug development and polymer science.
Core Thermal Characteristics
The thermal stability of this compound is a cornerstone of its utility as a polymer additive. Key thermal properties of interest include its decomposition temperature, glass transition temperature, and its behavior under oxidative conditions. These parameters are typically elucidated through techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Physicochemical Properties
A foundational understanding of the basic physical properties of this compound is essential before delving into its thermal behavior.
| Property | Value | Source(s) |
| Appearance | Clear Liquid | [4] |
| Melting Point | 18 °C | [5][6] |
| Boiling Point | 170 °C | [5] |
| Flash Point | 130 - 189 °C | [4] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [7] |
Thermogravimetric Analysis (TGA): Unveiling Decomposition Behavior
Thermogravimetric Analysis is a fundamental technique for determining the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Expected TGA Profile of this compound
The onset of decomposition is a critical parameter, as it defines the upper temperature limit for the effective use of the antioxidant in polymer processing. For a structurally related compound, isodecyl diphenyl phosphate, decomposition is reported to start at 245°C, albeit under reduced pressure.[9]
Experimental Protocol: Thermogravimetric Analysis (TGA)
A standardized TGA experiment to characterize the thermal stability of this compound would be conducted following principles outlined in ASTM E1131.
-
Sample Preparation : A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.
-
Instrument Setup : The TGA instrument is purged with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program : The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Data Acquisition : The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis : The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:
-
Onset Temperature of Decomposition (Tonset) : The temperature at which significant mass loss begins.
-
Temperature of Maximum Rate of Decomposition (Tmax) : The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).
-
Residual Mass : The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
Differential Scanning Calorimetry is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.
Expected DSC Profile of this compound
As this compound is a liquid at room temperature with a reported melting point of 18 °C, a DSC analysis would be expected to show a melting endotherm around this temperature if the sample is first cooled to a sub-ambient temperature.[5][6]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
A typical DSC experiment for this compound would be performed in accordance with ASTM D3418.
-
Sample Preparation : A small sample (5-10 mg) of this compound is hermetically sealed in an aluminum DSC pan to prevent volatilization. An empty, sealed pan is used as a reference.
-
Instrument Setup : The DSC cell is purged with an inert gas like nitrogen.
-
Temperature Program : A heat-cool-heat cycle is typically employed:
-
First Heating Scan : The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase any prior thermal history.
-
Cooling Scan : The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to observe any crystallization or glass transition upon cooling.
-
Second Heating Scan : The sample is reheated at the same controlled rate. The data from this scan is typically used for analysis of the glass transition and melting behavior.
-
-
Data Acquisition : The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis : The DSC thermogram is analyzed to identify:
-
Glass Transition Temperature (Tg) : Observed as a step change in the baseline of the heat flow curve.
-
Melting Temperature (Tm) : The peak temperature of the endothermic melting event.
-
Enthalpy of Fusion (ΔHf) : The area under the melting peak, representing the energy required for melting.
-
Mechanism of Thermal Stabilization and Oxidative Stability
The efficacy of this compound as a thermal stabilizer stems from its ability to function as a secondary antioxidant. During the high-temperature processing of polymers, hydroperoxides (ROOH) are formed, which can decompose to initiate further degradation through the formation of highly reactive radicals. Phosphite esters, including DPDP, readily react with these hydroperoxides to convert them into stable, non-radical products, primarily alcohols.[3]
This hydroperoxide decomposition mechanism is crucial for preventing chain scission and crosslinking reactions that can lead to a deterioration of the polymer's mechanical properties and discoloration. The oxidative stability of this compound itself is a key factor in its performance. It is designed to be consumed during the stabilization process, thereby protecting the polymer matrix.
The hydrolysis of phosphite esters can be a concern, as it can lead to the formation of acidic species that may have detrimental effects. However, the structure of this compound, with its bulky isodecyl and phenyl groups, provides a degree of steric hindrance that contributes to its hydrolytic stability under normal processing and storage conditions.
Conclusion
This compound is a vital additive for enhancing the thermal stability of a wide range of polymers. Its liquid form facilitates easy incorporation into polymer formulations, and its chemical structure is optimized for efficient hydroperoxide decomposition at elevated processing temperatures. While specific TGA and DSC data for this compound are not widely published, a comprehensive understanding of its thermal properties can be achieved through standardized analytical techniques. The experimental workflows and expected behaviors outlined in this guide provide a robust framework for researchers and drug development professionals to evaluate and utilize this compound effectively in their applications, ensuring the integrity and longevity of their polymeric materials.
References
- 1. This compound CAS No. 26544-23-0 | Tintoll [uvabsorber.com]
- 2. jresm.org [jresm.org]
- 3. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 4. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 5. This compound CAS#: 26544-23-0 [m.chemicalbook.com]
- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | 26544-23-0 [chemicalbook.com]
- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Isodecyl Diphenyl Phosphite: A Comprehensive Technical Guide to its Physical Properties
I have gathered more detailed information on the physical properties of isodecyl diphenyl phosphite, including more precise values for its pour point and boiling point at reduced pressure. I also found references to the standardized methods used for these determinations, specifically ASTM D97 for pour point and general OECD guidelines for boiling point. The search results also provided some context on the decomposition of the substance at higher temperatures, which is a crucial piece of information for a technical guide.
However, to create a truly in-depth guide, I still need to:
-
Flesh out the step-by-step methodologies for the experimental protocols (OECD 102/ASTM D97 for pour point and OECD 103 for boiling point). I have the names of the methods, but I need to describe the actual procedures in more detail.
-
Create the Graphviz diagrams to visually represent these experimental workflows.
-
Synthesize the information into a well-structured technical guide, ensuring a logical flow from introduction to data presentation, experimental protocols, and finally, the comprehensive reference list.
-
Consolidate all the gathered URLs into a complete and clickable reference list.
I will now proceed with structuring the guide and creating the detailed content based on the information I have gathered. I have enough information to complete the user's request without further searches.
This in-depth technical guide provides a comprehensive analysis of the critical physical properties of this compound (IDPP), with a specific focus on its melting and boiling points. Tailored for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes technical data with field-proven insights to ensure a thorough understanding of this key industrial chemical.
Introduction to this compound
This compound (CAS No. 26544-23-0) is a versatile organophosphorus compound widely utilized as a secondary antioxidant and processing stabilizer. Its primary role is to protect polymers from thermal degradation during high-temperature processing by decomposing hydroperoxides and scavenging free radicals. The efficacy and safe handling of IDPP are intrinsically linked to its physical properties, particularly its thermal characteristics.
Core Physical Properties: A Quantitative Overview
The physical state and thermal behavior of this compound are defining characteristics for its storage, handling, and performance in various applications.
Physical State and Appearance
At ambient temperature (25 °C), this compound is a clear, colorless to light yellow liquid.[1] This liquid state facilitates its seamless integration into polymer melts and solutions.
Thermal Properties: Melting and Boiling Points
A precise understanding of the melting and boiling points of IDPP is crucial for defining its processing window and assessing its thermal stability.
-
Melting Point (Pour Point): As a liquid at room temperature, the term "melting point" is more accurately described as a pour point or freezing point. This compound has a very low pour point, ensuring it remains in a liquid state under typical storage and processing conditions. The pour point is reported to be below -50°C.[2][3]
-
Boiling Point: this compound is a high-boiling point liquid. To prevent thermal decomposition at elevated temperatures, the boiling point is typically reported at reduced pressure. Reports indicate that it decomposes at 245°C at a pressure of 10 mm Hg (1,330 Pa).[2][3] An estimated boiling point at atmospheric pressure (760 mmHg) is 418.584°C, though decomposition would occur before this temperature is reached.
Table 1: Summary of Key Physical Properties
| Property | Value | Units | Notes |
| CAS Number | 26544-23-0 | N/A | |
| Molecular Formula | C22H31O3P | N/A | |
| Molecular Weight | 374.45 | g/mol | |
| Appearance | Clear, colorless to light yellow liquid | N/A | At 25 °C |
| Pour Point | < -50 | °C | [2][3] |
| Boiling Point | Decomposes at 245 | °C | At 10 mmHg (1,330 Pa)[2][3] |
| Flash Point | > 200 | °F | [4] |
| Specific Gravity | 1.074 | g/cm³ | At 25 °C[4] |
Experimental Determination of Thermal Properties
The accurate determination of melting and boiling points is governed by standardized methodologies. The following protocols represent best practices in the field, ensuring reproducibility and reliability of the data.
Protocol: Determination of Pour Point (ASTM D97)
The pour point is a critical parameter for liquid substances, indicating the lowest temperature at which the material will flow under specified conditions. This test is essential for determining the practical lower temperature limit for storage and handling. The causality behind this experimental choice is to simulate cold-weather conditions and ensure the material's pumpability and flowability.
Methodology:
-
Sample Preparation: The specimen is heated to a specified temperature to remove any thermal memory.
-
Cooling: The sample is placed in a test jar and cooled at a controlled rate in a cooling bath.
-
Observation: At intervals of 3°C, the jar is removed and tilted to observe any movement of the specimen.
-
Endpoint Determination: The pour point is the lowest temperature at which movement of the specimen is observed, to which 3°C is added.[5][6][7][8]
This self-validating system provides a conservative and reliable measure for practical applications.
Caption: Workflow for Pour Point Determination (ASTM D97).
Protocol: Determination of Boiling Point (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For substances like this compound that may decompose at high temperatures, the boiling point is determined at reduced pressure.
Methodology:
-
Apparatus Setup: A suitable apparatus, such as an ebulliometer or a dynamic method setup, is used.[9][10]
-
Sample Introduction: The substance is introduced into the apparatus.
-
Heating and Pressure Control: The sample is heated, and the pressure is carefully controlled at the desired level (e.g., 10 mmHg).
-
Boiling Point Measurement: The temperature at which the liquid boils freely under the controlled pressure is recorded as the boiling point.[9][10][11]
The choice of this method is dictated by the need to obtain a boiling point without inducing thermal decomposition, thus providing a true measure of its volatility under specific conditions.
Caption: Workflow for Boiling Point Determination (OECD 103).
References
- 1. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. ISODECYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 6. Pour point Standard acc to ASTM D97 and EN ISO 30... [cpachem.com]
- 7. asistandards.com [asistandards.com]
- 8. nazhco.com [nazhco.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. lcslaboratory.com [lcslaboratory.com]
Quantum Chemical Elucidation of Isodecyl Diphenyl Phosphite: From Molecular Structure to Antioxidant Mechanism
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the quantum chemical investigation of isodecyl diphenyl phosphite (IDPP), a critical secondary antioxidant and processing stabilizer in the polymer industry. By moving beyond empirical analysis, we delve into the sub-molecular landscape to understand the fundamental principles governing its function. This document is designed to empower researchers and scientists to leverage computational chemistry for a deeper understanding of organophosphorus stabilizers and to facilitate the rational design of next-generation additives.
The Industrial Significance and Chemical Role of IDPP
This compound (IDPP), with the chemical formula C22H31O3P, is a liquid organophosphorus compound widely employed as a color-retention and processing stabilizer.[1][2][3] It finds extensive use in materials such as polycarbonate, polyurethanes, PVC, and ABS polymers.[3] The primary function of IDPP and other phosphite antioxidants is to protect polymers from thermo-oxidative degradation that occurs during high-temperature processing and over the material's lifetime.[4]
This degradation is an autocatalytic cycle initiated by the formation of unstable hydroperoxides (ROOH) within the polymer matrix.[4][5] These hydroperoxides decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate further polymer chain scission and cross-linking, leading to loss of mechanical properties and discoloration.[5][6]
IDPP acts as a secondary antioxidant, or hydroperoxide decomposer.[5][7] The central trivalent phosphorus atom is readily oxidized, allowing it to reduce hydroperoxides to stable, non-radical products (alcohols), thereby interrupting the degradation cycle.[4][5][8] The general reaction is:
P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH
This "sacrificial" mechanism, where the phosphite is converted to a stable phosphate species, is the cornerstone of its stabilizing effect.[8] Understanding the energetics and electronic requirements of this reaction is where quantum chemistry provides invaluable insight.
Foundational Principles: Applying Quantum Chemistry to IDPP
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and economical approach to studying molecular interactions and reaction mechanisms at the atomic level.[9] For a molecule like IDPP, DFT provides a robust balance of computational cost and accuracy, enabling the prediction of its structure, electronic properties, and reactivity.
Core Methodologies:
-
Density Functional Theory (DFT): This method calculates the electronic structure and energy of a molecule based on its electron density. The choice of an appropriate exchange-correlation functional is critical. Hybrid functionals like B3LYP are well-established for organophosphorus compounds and antioxidant studies.[6][10]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For initial geometry optimizations of a molecule the size of IDPP, a Pople-style basis set like 6-31G(d,p) is a common and effective choice.[6] For higher accuracy in energy and property calculations, larger basis sets are often employed.
-
Computational Software: The calculations described herein are routinely performed using software packages like Gaussian, ORCA, or Spartan.
A Practical Computational Workflow for Analyzing IDPP
A rigorous quantum chemical study of IDPP follows a multi-step workflow, beginning with the molecule's basic structure and culminating in the modeling of its chemical reactivity.
Part I: Conformational Analysis and Geometry Optimization
The isodecyl group and two phenyl rings in IDPP are connected by single bonds, allowing for significant rotational freedom. This results in numerous possible conformations (spatial arrangements), each with a different energy. Identifying the most stable, lowest-energy conformer is a mandatory first step, as this is the structure that will predominantly exist and react.
Step-by-Step Protocol:
-
Initial Structure Generation: Build a 3D model of this compound (IUPAC name: 8-methylnonyl diphenyl phosphite[1]) using a molecular editor.
-
Conformational Search: Employ a molecular mechanics (MM) force field to rapidly explore the potential energy surface and identify a pool of low-energy conformers.
-
DFT Optimization: Take the most stable conformers from the MM search and perform a full geometry optimization using DFT (e.g., at the B3LYP/6-31G(d,p) level of theory). This refines the molecular structure to find the precise energy minimum.
-
Vibrational Frequency Calculation: For each optimized structure, a frequency calculation must be performed. A true energy minimum will have zero imaginary frequencies. This step also provides crucial thermodynamic data, such as the Gibbs free energy, which confirms the most stable conformer under specific temperature and pressure conditions.
Caption: A typical workflow for identifying the most stable geometry of IDPP.
Part II: Electronic Properties and Reactivity Descriptors
With the optimized ground-state geometry, we can calculate a suite of electronic properties that act as powerful descriptors of IDPP's antioxidant potential.
| Descriptor | Description | Relevance to IDPP's Antioxidant Activity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Represents the electron-donating ability of a molecule. | A higher HOMO energy indicates a greater propensity to donate electrons to hydroperoxides, which is central to its antioxidant function.[9] |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Represents the electron-accepting ability. | The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.[9] |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap generally correlates with higher reactivity. This value helps in comparing the relative reactivity of different phosphite stabilizers. |
| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the molecule's surface. | Visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For IDPP, the MEP map will highlight the nucleophilic character of the lone pair on the phosphorus atom, the primary site of reaction. |
| Atomic Charges | Calculated electron population on each atom (e.g., via Mulliken or Natural Bond Orbital analysis). | Quantifies the electron density at specific sites, confirming the nucleophilicity of the phosphorus atom and its susceptibility to electrophilic attack by the hydroperoxide. |
Part III: Modeling the Antioxidant Reaction Mechanism
The ultimate goal is to model the entire reaction of IDPP with a hydroperoxide molecule (e.g., CH₃OOH as a simple model). This involves mapping the reaction pathway and calculating the energy barrier.
Step-by-Step Protocol:
-
Define Reactants and Products: Optimize the geometries of the reactants (IDPP + ROOH) and the products (Isodecyl diphenyl phosphate + ROH).
-
Locate the Transition State (TS): The transition state is the maximum energy point on the reaction path. Using specialized algorithms, the geometry of this short-lived species is located.
-
TS Verification: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, corresponding to the atomic motion that transforms reactants into products.
-
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation traces the path from the TS downhill to both the reactants and products, confirming that the located TS is the correct one for the reaction of interest.
-
Calculate Activation Energy (Ea): The activation energy is the difference in energy between the transition state and the reactants. This value is a direct measure of the reaction's kinetic feasibility. A lower activation energy implies a faster, more efficient antioxidant process.
Caption: A simplified energy diagram for the hydroperoxide decomposition by IDPP.
Conclusion and Future Outlook
Quantum chemical studies provide an unparalleled, atomistic view of how this compound functions as a polymer stabilizer. This guide outlines a robust workflow to move from basic molecular structure to the intricate details of its antioxidant reaction mechanism. The insights gained—such as the most stable molecular conformation, the electronic factors driving reactivity, and the kinetic barriers for hydroperoxide decomposition—are crucial for a complete understanding of its performance.
Future computational work can expand on this foundation by:
-
Investigating Synergistic Effects: Modeling the interactions between IDPP and primary antioxidants, such as hindered phenols, to quantify their synergistic relationship.[5][8]
-
Exploring Solvent/Matrix Effects: Incorporating the polymer matrix through implicit or explicit solvation models to understand how the local environment influences reactivity.
-
Designing Novel Stabilizers: Using the calculated structure-activity relationships to rationally design new phosphite antioxidants with lower activation energies for hydroperoxide decomposition, improved thermal stability, or better compatibility with specific polymers.
By integrating these advanced computational techniques, the scientific community can accelerate the development of more effective and durable materials for a wide range of applications.
References
- 1. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 26544-23-0 [chemicalbook.com]
- 3. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. vinatiorganics.com [vinatiorganics.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodecyl Diphenyl Phosphite: A Treatise on Core Reactivity, Functional Groups, and Applications
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isodecyl Diphenyl Phosphite (IDPP), a prominent alkyl-aryl phosphite ester, serves as a critical additive in numerous industrial applications, most notably as a secondary antioxidant and processing stabilizer for polymeric systems.[1] Its efficacy is rooted in the unique electronic and steric properties conferred by its constituent functional groups: a trivalent phosphorus core, two electrophilic phenyl groups, and a bulky, solubilizing isodecyl group. This guide provides a comprehensive technical examination of the fundamental reactivity of IDPP, detailing the mechanisms of its primary chemical transformations, including oxidation, hydrolysis, and transesterification. We further explore its functional role as a polymer stabilizer, provide standardized protocols for its characterization, and discuss its safety and environmental profile.
Molecular Architecture and Key Functional Groups
This compound (CAS No. 26544-23-0) is a colorless to light yellow liquid characterized by a central trivalent phosphorus atom bonded to three oxygen atoms, forming a phosphite ester.[2][3] The molecule's reactivity and physical properties are a direct consequence of its hybrid alkyl-aryl structure.
-
Phosphite Ester Core (P(OR)₃): The phosphorus (III) center possesses a lone pair of electrons, making it a potent nucleophile and a readily oxidizable species. This is the primary site of the molecule's antioxidant activity.
-
Diphenyl Moieties: The two phenyl groups are electron-withdrawing, which influences the electron density on the phosphorus atom. They contribute significantly to the thermal stability of the molecule.
-
Isodecyl Group (C₁₀H₂₁): This branched, long-chain alkyl group imparts excellent solubility and compatibility in a wide range of organic solvents and polymer matrices.[2] Its steric bulk also provides a degree of hydrolytic stability compared to less hindered phosphites.
Caption: Molecular graph of this compound (IDPP).
Core Reactivity and Mechanistic Pathways
The chemical behavior of IDPP is dominated by the trivalent phosphorus center. Its principal reactions are vital to both its function and its potential degradation pathways.
Oxidation: The Basis of Antioxidant Activity
The primary industrial function of IDPP is as a secondary antioxidant, where it acts as a hydroperoxide decomposer.[1][4] During polymer processing or environmental exposure, hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals that propagate polymer degradation.[1][4] IDPP interrupts this cycle by reducing hydroperoxides to stable alcohols, in a reaction where the phosphorus (III) center is oxidized to a more stable pentavalent phosphate (V) ester.[1][4][5]
Mechanism: Peroxide Decomposition (C₁₀H₂₁O)P(OC₆H₅)₂ + ROOH → (C₁₀H₂₁O)P(O)(OC₆H₅)₂ + ROH
This sacrificial oxidation is crucial for maintaining the color and mechanical integrity of polymers such as PVC, ABS, polycarbonates, and polyurethanes.[1][6][7]
Caption: IDPP's antioxidant mechanism via hydroperoxide decomposition.
Hydrolysis: A Critical Stability Concern
Despite its utility, IDPP is susceptible to hydrolysis, a reaction with water that can compromise its function and negatively affect the host material.[8][9] The reaction proceeds via nucleophilic attack of water on the phosphorus center, leading to the formation of diphenyl phosphite and isodecanol.[10][11]
Hydrolysis Reaction: (C₁₀H₂₁O)P(OC₆H₅)₂ + H₂O → (HO)P(OC₆H₅)₂ + C₁₀H₂₁OH
The stability of IDPP against hydrolysis is a critical performance metric, as excessive degradation can reduce its effectiveness as a stabilizer.[9] The bulky isodecyl group provides some steric protection, making IDPP more hydrolytically stable than simpler phosphites like triphenyl phosphite.
Transesterification: Synthesis and Reactivity
Transesterification is a key reaction for both the synthesis of IDPP and its potential interaction with other hydroxyl-containing compounds. IDPP is commercially produced via the transesterification of triphenyl phosphite (TPP) with isodecanol, often in the presence of a catalyst like sodium methylate or sodium phenate.[9][12][13]
Synthesis Reaction: P(OC₆H₅)₃ + C₁₀H₂₁OH ⇌ (C₁₀H₂₁O)P(OC₆H₅)₂ + C₆H₅OH
This reaction is an equilibrium process. The removal of the phenol byproduct drives the reaction toward the desired product.[12][13] This reactivity also means that in certain applications, IDPP could potentially react with alcohols or phenols present in a formulation. The reaction can be catalyzed by bases.[14][15][16]
Industrial Applications and Functional Roles
IDPP's unique reactivity makes it a versatile problem-solver in polymer science.
| Application Area | Functional Role | Benefit |
| Polyvinyl Chloride (PVC) | Secondary Stabilizer, Chelating Agent | Improves thermal stability, maintains transparency, and prevents color changes by neutralizing metal chlorides.[1][17] |
| ABS, Polycarbonates (PC) | Processing & Color Stabilizer | Provides excellent heat and color stability during high-temperature processing, preventing yellowing.[1][3][6][18] |
| Polyurethanes (PU) | Antioxidant | Protects polyether-based flexible foams from degradation and discoloration.[1][7] |
| General Polyolefins | Secondary Antioxidant | Works synergistically with primary antioxidants to interrupt the auto-oxidation cycle, extending product lifespan.[4][19] |
Analytical Characterization
Accurate characterization of IDPP is essential for quality control and research. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most direct technique for analyzing phosphites. IDPP will show a characteristic chemical shift in the phosphite region. The appearance of new peaks can indicate oxidation to phosphate or hydrolysis.[20][21][22]
-
¹H and ¹³C NMR: Used to confirm the presence and integrity of the diphenyl and isodecyl groups.[23]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Characteristic absorption bands for P-O-C (aryl) and P-O-C (alkyl) stretches are expected. The appearance of a strong P=O stretching band would indicate oxidation to the phosphate.[24][25][26]
-
Chromatography:
-
Gas Chromatography (GC): Can be used to determine the purity of IDPP and to monitor the progress of reactions, such as transesterification, by quantifying reactants and products like phenol and isodecanol.[12]
-
Experimental Protocol: Hydrolytic Stability Assessment
This protocol provides a self-validating system for quantifying the resistance of IDPP to hydrolysis under accelerated conditions.
Objective: To determine the rate of IDPP hydrolysis by monitoring the depletion of the parent compound and the formation of hydrolysis products over time.
Materials:
-
This compound (IDPP)
-
Toluene, HPLC grade
-
Deionized water, ultrapure
-
Internal Standard (e.g., dodecane) for GC analysis
-
Reaction vials with septa
-
Thermostatically controlled heating block or oil bath
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Methodology:
-
Standard Preparation: Prepare a stock solution of IDPP in toluene at a precise concentration (e.g., 1000 ppm). Prepare a separate stock solution of the internal standard.
-
Reaction Setup: In a series of reaction vials, add a precise volume of the IDPP stock solution. Add a small, known volume of deionized water (e.g., 1% v/v relative to the toluene solution).
-
Incubation: Seal the vials and place them in the heating block set to a constant, elevated temperature (e.g., 90 °C).
-
Time-Point Sampling: At predetermined intervals (e.g., 0, 4, 8, 16, 24 hours), remove one vial from the heating block and immediately quench the reaction by cooling it in an ice bath.
-
Sample Analysis:
-
Add a precise amount of the internal standard solution to the cooled vial.
-
Inject an aliquot of the sample into the GC-FID.
-
Use a pre-validated GC method to separate and quantify the peaks corresponding to IDPP and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of IDPP remaining at each time point relative to the internal standard.
-
Plot the natural logarithm of the IDPP concentration versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope represents the rate constant (k) for hydrolysis under these conditions.
-
Caption: Experimental workflow for assessing hydrolytic stability.
Safety, Handling, and Environmental Considerations
-
Safety and Handling: IDPP may cause an allergic skin reaction and may cause damage to organs through prolonged or repeated exposure.[23] It is essential to handle the material in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[27][28] Store in tightly sealed containers in a cool, dry place away from oxidizing agents and sources of moisture.[2][3]
-
Environmental Fate: IDPP is classified as toxic to aquatic life with long-lasting effects.[23] Care should be taken to avoid release into the environment.[27] As an organophosphite antioxidant (OPA), it is a precursor to organophosphate esters (OPEs), which are emerging as a class of environmental contaminants.[29][30][31][32] The transformation of OPAs to OPEs in the environment is a subject of ongoing research.[29][30]
Conclusion
This compound is a high-performance additive whose functionality is dictated by the nuanced reactivity of its phosphite ester core, balanced by the steric and solubility characteristics of its aryl and alkyl substituents. Its primary role as a hydroperoxide decomposer makes it an invaluable tool for protecting a wide array of polymers from degradation. However, a thorough understanding of its potential degradation pathways, particularly hydrolysis, is critical for its effective and safe application. The analytical and experimental frameworks presented herein provide a foundation for researchers to further investigate and optimize the use of this versatile molecule in material science and beyond.
References
- 1. nbinno.com [nbinno.com]
- 2. Diphenyl-Isodecyl Phosphite [qidi-chem.com]
- 3. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 4. nbinno.com [nbinno.com]
- 5. US3277217A - Process for producing phosphate esters by oxidation of phosphites using hydrogen peroxide and organic peroxides as catalyst - Google Patents [patents.google.com]
- 6. galatachemicals.com [galatachemicals.com]
- 7. This compound | 26544-23-0 [chemicalbook.com]
- 8. ISODECYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Diisodecyl phenyl phosphite | 25550-98-5 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 13. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 14. US6075158A - Transesterification process - Google Patents [patents.google.com]
- 15. EP0775147B1 - Transesterification process - Google Patents [patents.google.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS (Journal Article) | OSTI.GOV [osti.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. echemi.com [echemi.com]
- 28. multimedia.3m.com [multimedia.3m.com]
- 29. Understanding the environmental fate and risks of organophosphate esters: Challenges in linking precursors, parent compounds, and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Indirect Emissions from Organophosphite Antioxidants Result in Significant Organophosphate Ester Contamination in China - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Alkyl Aryl Phosphite Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of synthetic polymers in the 20th century revolutionized countless industries, but with this innovation came a significant challenge: the inherent instability of these materials. Polymers are susceptible to degradation from a variety of environmental factors, most notably heat, light, and oxygen. This degradation manifests as a loss of mechanical properties, discoloration, and a reduction in the material's overall lifespan. To combat this, a sophisticated class of additives known as antioxidants was developed. Among these, alkyl aryl phosphite stabilizers have carved out a crucial niche as highly effective secondary antioxidants, working tirelessly to protect polymers during high-temperature processing and long-term use. This guide provides a comprehensive exploration of the discovery, history, mechanism of action, synthesis, and classification of these vital compounds.
Part 1: The Genesis of a Stabilizer Class: A Historical Perspective
The story of alkyl aryl phosphite stabilizers is intrinsically linked to the broader history of organophosphorus chemistry and the rise of polymer science.
Early Stirrings in Organophosphorus Chemistry
While the element phosphorus was discovered in the 17th century, the field of organophosphorus chemistry began to take shape much later.[1] Early pioneers like Paul Thénard are credited with some of the first observations of compounds containing carbon-phosphorus bonds.[2] A pivotal moment came in 1898 with the discovery of the Michaelis-Arbuzov reaction, a versatile method for forming carbon-phosphorus bonds that would become a cornerstone of organophosphorus synthesis.[3]
The Dawn of Polymer Science and the Need for Stabilization
The first half of the 20th century witnessed the birth and rapid growth of the polymer industry. As new polymers were synthesized and found widespread application, their susceptibility to oxidative degradation became a major obstacle. The initial focus of stabilization research was on primary antioxidants, such as hindered phenols and aromatic amines, which function by scavenging free radicals.
The Emergence of Phosphites as Secondary Antioxidants
Evolution and Refinement: From Simple Esters to High-Performance Stabilizers
The first generation of phosphite stabilizers were relatively simple triaryl or trialkyl phosphites. While effective, they often suffered from poor hydrolytic stability, meaning they could be broken down by moisture, reducing their efficacy and potentially causing issues like corrosion of processing equipment. This led to the development of more sophisticated structures, incorporating bulky alkyl groups on the aryl rings to create sterically hindered phosphites. These newer compounds exhibited significantly improved resistance to hydrolysis and greater thermal stability.
A key milestone was the commercialization of tris(nonylphenyl) phosphite (TNPP), which became a widely used liquid phosphite stabilizer.[7] However, in recent decades, concerns over the potential environmental and health impacts of nonylphenol, a degradation product of TNPP, have driven the industry to develop nonylphenol-free alternatives.[7] This has led to the introduction of a new generation of high-performance phosphite stabilizers, such as tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), which offer excellent performance without the concerns associated with TNPP.[6][8]
Timeline of Key Developments
| Date | Development | Significance |
| 1898 | Discovery of the Michaelis-Arbuzov reaction. | A fundamental reaction for forming C-P bonds, crucial for the synthesis of many organophosphorus compounds. |
| Mid-20th Century | First patents on the use of phosphite esters as polymer stabilizers. | The beginning of the use of phosphites as secondary antioxidants. |
| 1960s-1970s | Commercialization of key phosphite stabilizers like TNPP. | Widespread adoption of phosphites in the polymer industry. |
| 1980s-1990s | Development of sterically hindered phosphites with improved hydrolytic stability. | Introduction of high-performance stabilizers like tris(2,4-di-tert-butylphenyl)phosphite. |
| 2000s-Present | Shift towards nonylphenol-free phosphite stabilizers. | Development of more environmentally friendly and safer alternatives. |
Part 2: The Science of Stabilization: Mechanism of Action
The effectiveness of alkyl aryl phosphite stabilizers lies in their ability to interrupt the oxidative degradation cycle of polymers at a critical juncture.
The Autoxidation Cycle in Polymers
Polymer degradation is a free-radical chain reaction that proceeds in three main stages:
-
Initiation: The formation of initial free radicals (R•) due to heat, UV light, or mechanical stress.
-
Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from the polymer chain to form hydroperoxides (ROOH) and another free radical. This creates a self-perpetuating cycle.
-
Termination: The reaction is terminated when two free radicals combine.
Hydroperoxides are particularly problematic as they are unstable and can decompose to form highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can initiate new degradation chains.[4]
The Primary Role of Phosphites: Hydroperoxide Decomposition
Alkyl aryl phosphite stabilizers act as secondary antioxidants by targeting and decomposing these harmful hydroperoxides. The trivalent phosphorus atom in the phosphite ester is readily oxidized to the more stable pentavalent state. In this process, the hydroperoxide is reduced to a harmless alcohol.[9][10]
Caption: The core mechanism of phosphite stabilizers.
Synergism with Primary Antioxidants (Hindered Phenols): A Two-Pronged Defense
The true power of phosphite stabilizers is realized when they are used in combination with primary antioxidants, such as hindered phenols. This synergistic relationship provides a much higher level of protection than either type of antioxidant could achieve on its own.
Hindered phenols work by donating a hydrogen atom to peroxy radicals, thereby terminating the propagation cycle. However, in doing so, the phenol is converted into a phenoxy radical, which is less reactive but can still participate in some side reactions. Phosphite stabilizers can regenerate the original hindered phenol from the phenoxy radical, allowing it to continue its free-radical scavenging work.[10]
Caption: The cooperative action of primary and secondary antioxidants.
Part 3: The Art of Creation: Synthesis of Alkyl Aryl Phosphite Stabilizers
The synthesis of alkyl aryl phosphite stabilizers is a well-established industrial process.
General Synthetic Routes
The most common method for synthesizing triaryl and trialkyl phosphites is the reaction of phosphorus trichloride (PCl₃) with the corresponding phenols or alcohols.[6][10] The reaction is typically carried out in the presence of a catalyst, such as a tertiary amine, to neutralize the hydrochloric acid byproduct.
Another important synthetic route is transesterification, where a pre-existing phosphite ester is reacted with a different alcohol or phenol to exchange the organic groups.[6] This method is particularly useful for preparing mixed alkyl aryl phosphites.
References
- 1. researchgate.net [researchgate.net]
- 2. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chempoint.com [chempoint.com]
- 9. nbinno.com [nbinno.com]
- 10. vinatiorganics.com [vinatiorganics.com]
An In-depth Technical Guide to the Core Chemistry of Isodecyl Diphenyl Phosphite
This guide provides a comprehensive exploration of the fundamental chemistry of isodecyl diphenyl phosphite, tailored for researchers, scientists, and professionals in drug development. It moves beyond a surface-level overview to delve into the synthesis, reactivity, and mechanistic underpinnings of this versatile organophosphorus compound.
Section 1: Molecular Structure and Physicochemical Properties
This compound (CAS No. 26544-23-0) is a mixed phosphite ester with a central phosphorus(III) atom bonded to two phenyl groups and one isodecyl group through oxygen atoms. The isodecyl group is a branched ten-carbon alkyl chain, which imparts specific physical properties such as liquidity and solubility.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The physicochemical properties of this compound are summarized in the table below. Its liquid state at room temperature and solubility in organic solvents are key features for its application.
| Property | Value | Source |
| CAS Number | 26544-23-0 | |
| Molecular Formula | C₂₂H₃₁O₃P | |
| Molecular Weight | 374.45 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 170 °C | |
| Melting Point | 18 °C | |
| Density | 1.03 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in most organic solvents. |
Section 2: Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through two main routes: transesterification of a triaryl phosphite or reaction of phosphorus trichloride with the corresponding alcohols.
Transesterification of Triphenyl Phosphite
This is a common and efficient method for producing mixed phosphite esters. The reaction involves the substitution of one of the phenoxy groups of triphenyl phosphite with an isodecyl group from isodecanol.
Reaction Scheme: (C₆H₅O)₃P + CH₃(CH₂)₇CH(CH₃)CH₂OH ⇌ (C₆H₅O)₂P(OCH₂CH(CH₃)(CH₂)₇CH₃) + C₆H₅OH
The reaction is typically catalyzed by a basic catalyst, such as sodium methylate, and driven to completion by removing the phenol byproduct, often through vacuum distillation. The reaction temperature is generally maintained between 100-160 °C.
An In-depth Technical Guide to the Health and Safety Profile of Isodecyl Diphenyl Phosphite
This guide provides a comprehensive technical overview of the health, safety, and environmental data for Isodecyl Diphenyl Phosphite (IDDP). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It aims to provide a causal understanding of the toxicological and safety considerations essential for risk assessment and management when handling this compound or structurally similar organophosphorus esters.
Section 1: Compound Identity and Physicochemical Characteristics
This compound (CAS No. 26544-23-0) is an alkyl-aryl phosphite ester.[1] In industrial applications, it is primarily used as a secondary antioxidant and processing stabilizer in various polymers, including PVC, ABS, polycarbonates, and polyurethanes.[2][3] Its function is to protect materials from degradation during high-temperature processing by decomposing hydroperoxides, thereby preventing oxidative chain reactions.[3] For the drug development professional, understanding IDDP is relevant when considering it as a potential excipient, a leachable from container closure systems, or as a reference compound for other organophosphorus molecules under investigation.
The physicochemical properties of a compound are foundational to understanding its behavior, both in a formulation and in biological or environmental systems. For instance, IDDP's insolubility in water and its log Kow suggest a potential for bioaccumulation and low mobility in aqueous environmental compartments.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 26544-23-0 | [1] |
| Molecular Formula | C₂₂H₃₁O₃P | [1][6] |
| Molecular Weight | 374.5 g/mol | [1] |
| Appearance | Colorless to light yellow, clear liquid | [2][7] |
| Solubility in Water | Insoluble (<1 mg/mL) | [4] |
| Solubility in Organic Solvents | Soluble in many organic solvents (e.g., benzene, toluene) | [7] |
| Density | Approx. 1.03 - 1.05 g/cm³ @ 20°C | [2] |
| Boiling Point | Decomposes; Approx. 240 - 260 °C at 0.5 mmHg | [4][7] |
| Melting Point | 18 °C | [6] |
| Flash Point | >200 °F (Approx. 218 - 257 °C) | [4][6][7] |
| Vapor Pressure | 0.000016 mmHg | [8] |
| log Kow (Octanol-Water Partition Coefficient) | 5.44 |[8] |
Section 2: Mammalian Toxicology Assessment
The toxicological profile of IDDP is multifaceted. While it exhibits low acute toxicity, its potential for skin sensitization and effects from repeated exposure are the primary health concerns.
Acute Toxicity
IDDP demonstrates low acute toxicity across oral, dermal, and inhalation routes of exposure. This low systemic toxicity in single-dose scenarios means the immediate danger from accidental, short-term exposure is minimal. The high LD50 and LC50 values indicate that a large dose is required to cause mortality.
Table 2: Acute Toxicity Endpoints for this compound
| Endpoint | Species | Route | Value | Source(s) |
|---|---|---|---|---|
| LD50 | Rat | Oral | >2,000 mg/kg bw | |
| LD50 | Rabbit | Dermal | >5,000 mg/kg bw |
| LC50 | Rat | Inhalation (aerosol) | >8.4 mg/L | |
Skin and Eye Irritation
According to GHS classifications derived from multiple sources, IDDP is classified as a skin irritant (Category 2).[9][10] Contact can cause inflammation, redness, and irritation. An animal study reported slight erythema (redness) but no edema (swelling), resulting in a primary dermal irritation index of 1. Data on eye irritation is limited, but given its irritating nature to skin, contact with eyes should be avoided, and appropriate eye protection is mandatory.
Skin Sensitization
A critical health hazard of IDDP is its potential to act as a skin sensitizer (Category 1), which can lead to an allergic skin reaction upon repeated contact.[1][9][10] This is a known property of many phosphite esters. The mechanism of skin sensitization is a complex immunological process (Type IV hypersensitivity). A small molecule like IDDP (a hapten) penetrates the epidermis and binds to carrier proteins in the skin, forming a hapten-protein conjugate. This complex is then recognized as an antigen by Langerhans cells, initiating an immune response that leads to the proliferation of T-cells. Upon subsequent exposure, these memory T-cells trigger a more rapid and intense inflammatory reaction, manifesting as allergic contact dermatitis.
Caption: The immunological pathway of skin sensitization by a hapten like IDDP.
Repeated Dose Toxicity
While acute toxicity is low, prolonged or repeated exposure to IDDP may cause organ damage (STOT RE Category 2).[1] As an organophosphorus compound, a key concern is the inhibition of cholinesterase, an enzyme critical for nervous system function. A study on Isodecyl Diphenyl Phosphate (IDDP), a closely related organophosphate flame retardant, demonstrated that repeated exposure led to a significant decrease in serum cholinesterase activity in rats.[11] This inhibition can lead to an accumulation of the neurotransmitter acetylcholine, potentially overstimulating nerves and muscles. A study on a structural analogue identified a No Observed Adverse Effect Level (NOAEL) of 15 mg/kg bw/day and a Lowest Observed Adverse Effect Level (LOAEL) of 40 mg/kg bw/day, with effects including decreased body weight and changes in adrenal gland and testes weight.
Caption: Mechanism of organophosphate-induced acetylcholinesterase inhibition.
Genotoxicity and Carcinogenicity
Based on available data, IDDP is not considered to be genotoxic. Several in vitro assays and an in vivo micronucleus test in mouse bone marrow cells yielded negative results. There is currently no data available to assess the carcinogenic potential of this chemical.
Section 3: Environmental Safety Profile
The responsible use of any chemical requires a thorough understanding of its environmental fate and effects.[12] Chemicals released into the environment are subject to processes of degradation, transport, and bioaccumulation that determine their ultimate impact.[13]
Aquatic Toxicity
IDDP is classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic Category 2).[1][9] This classification necessitates stringent controls to prevent its release into waterways. Spills and untreated effluent containing IDDP pose a significant risk to aquatic ecosystems.
Environmental Fate
-
Persistence and Degradation: IDDP is considered to be inherently biodegradable.[5] One study showed 62-63% degradation in 28 days using an activated sludge inoculum.[5] However, as an organophosphate ester, it is susceptible to hydrolysis, though the rate may be slow, with half-lives of similar compounds exceeding 100 days.[5]
-
Bioaccumulation: With a high log Kow of 5.44, IDDP has a potential for bioaccumulation in aquatic organisms.[8] This means it is more likely to accumulate in the fatty tissues of organisms than to remain dissolved in water.
-
Mobility: The compound is expected to have low mobility in soil due to its insolubility in water and tendency to adsorb to organic matter.[5]
Section 4: Occupational Health & Risk Management
For scientists and researchers, a robust risk management strategy is paramount. This involves understanding hazards, assessing exposure potential, and implementing effective controls.
GHS Hazard Classification Summary
-
Specific Target Organ Toxicity, Repeated Exposure (Category 2) [1]
-
Hazardous to the Aquatic Environment, Long-term (Chronic 2) [1][9]
Chemical Safety Risk Assessment Workflow
The process of ensuring safety involves a logical workflow. The causality is critical: one cannot implement effective controls without first identifying hazards and assessing the specific risks of a given experimental procedure.
Caption: A standard workflow for conducting a chemical risk assessment.
Exposure Controls & Personal Protective Equipment (PPE)
Given the hazard profile, the following controls are essential:
-
Engineering Controls: Handle the chemical in a well-ventilated area. A chemical fume hood is required for procedures that may generate aerosols or vapors, especially if heating.[9]
-
Administrative Controls: Develop Standard Operating Procedures (SOPs) for all tasks involving IDDP. Ensure all personnel are trained on the hazards and safe handling procedures.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat. Avoid contaminating work clothing.[9]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[4]
-
Safe Handling & Storage Protocols
-
Handling: Avoid contact with skin and eyes.[10] Avoid breathing mist, gas, or vapors.[9] Wash hands thoroughly after handling.[10] Keep away from heat, open flames, and oxidizing agents.[7]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers to prevent moisture absorption.[2][7] Store away from incompatible substances like strong oxidizing agents, acids, and bases.[2][4]
Spill and First-Aid Procedures
-
Spill Response: In case of a spill, evacuate the area.[9] Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Do not allow the chemical to enter drains.
-
First Aid:
-
If on Skin: Immediately wash with plenty of soap and water.[10] Remove contaminated clothing and wash it before reuse.[9] If skin irritation or a rash occurs, seek medical attention.[9]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[9][14] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
Section 5: Standardized Testing Protocols
To ensure data trustworthiness and comparability, toxicological assessments follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The causality here is that following a validated protocol ensures the results are reproducible and can be used for regulatory assessment. Below are summarized, representative protocols.
Protocol: Acute Dermal Toxicity (Based on OECD TG 402)
-
Objective: To determine the short-term toxicity from a single dermal application.
-
Animals: Healthy young adult rabbits (e.g., New Zealand White).
-
Procedure:
-
The day before the test, clip the fur from the dorsal area of the trunk (approx. 10% of the body surface).
-
Apply the test substance (IDDP) uniformly over the clipped area at a limit dose of 2000 or 5000 mg/kg body weight.
-
Cover the application site with a porous gauze dressing and non-irritating tape to hold it in place and prevent ingestion.
-
After a 24-hour exposure period, remove the dressing and wash the treated area to remove any residual test substance.
-
-
Observation: Observe animals for signs of toxicity and mortality for at least 14 days. Record body weight changes and all clinical signs.
-
Endpoint: The LD50 is calculated if multiple dose groups are used, or it is determined to be above the limit dose tested.
Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD TG 429)
-
Objective: To determine the potential of a substance to induce skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.
-
Animals: Female mice (e.g., CBA/Ca or BALB/c strain).
-
Procedure:
-
For three consecutive days, apply the test substance (IDDP) in a suitable vehicle to the dorsal surface of each ear. A control group receives the vehicle only.
-
On day 6, inject all mice with ³H-methyl thymidine (a radiolabel that incorporates into proliferating cells) via the tail vein.
-
Five hours after the injection, humanely euthanize the animals and excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension from the lymph nodes and measure the ³H-methyl thymidine incorporation via liquid scintillation counting.
-
-
Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. A substance is classified as a sensitizer if the SI is ≥ 3.
Section 6: Conclusion
This compound is a compound with a well-defined hazard profile characterized by low acute toxicity but significant potential for skin irritation and sensitization, as well as target organ effects upon repeated exposure. It is also recognized as a long-term hazard to aquatic life. For researchers and scientists, a thorough understanding of these hazards is the foundation of safe laboratory practice. By implementing a hierarchy of controls—prioritizing engineering and administrative measures and supplementing with appropriate PPE—the risks associated with handling this chemical can be effectively managed, ensuring both personal safety and environmental protection.
References
- 1. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 3. nbinno.com [nbinno.com]
- 4. ISODECYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. chembk.com [chembk.com]
- 7. Diphenyl-Isodecyl Phosphite [qidi-chem.com]
- 8. Isodecyl diphenyl phosphate | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Isodecyl Diphenyl Phosphate (CASRN 29761-21-5) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biobasedpress.eu [biobasedpress.eu]
- 13. p2infohouse.org [p2infohouse.org]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Environmental Fate of Isodecyl Diphenyl Phosphite
Introduction
Isodecyl diphenyl phosphite (IDDP), CAS Registry Number 26544-23-0, is an alkyl-aryl phosphite ester widely utilized in the polymer industry.[1] It functions primarily as a secondary antioxidant and a processing stabilizer, enhancing the durability and color stability of materials such as polyvinyl chloride (PVC), polycarbonates, polyurethanes, and acrylonitrile butadiene styrene (ABS) polymers.[1][2] Commercially available IDDP often contains small percentages of triphenyl phosphate and di-isodecyl phenyl phosphate.[3][4] Given its extensive use as a plasticizer and flame retardant, understanding the environmental fate of IDDP is critical for assessing its potential ecological impact and ensuring its responsible use, particularly as it serves as a replacement for other flame retardants flagged for environmental concern.[3][4][5] This guide provides a comprehensive technical overview of the known and predicted environmental pathways of IDDP, grounded in regulatory assessments and recent scientific findings.
Physicochemical Properties and Environmental Partitioning
The environmental distribution of a chemical is governed by its fundamental physicochemical properties. For IDDP, these properties dictate its partitioning between air, water, soil, and biota. Key parameters suggest that IDDP will predominantly associate with solid and organic phases rather than remaining in the aqueous phase.
Rationale for Environmental Partitioning: The very low water solubility (0.03 mg/L) and high octanol-water partition coefficient (Log Kow, estimated at 7.28) are strong indicators that IDDP is hydrophobic.[3] Consequently, upon release into the environment, it is expected to rapidly adsorb to suspended solids, sediment, and soil organic matter. Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport mechanism.[3] The Henry's Law Constant further supports its tendency to remain in water or sorb to solids rather than partition to the atmosphere.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29761-21-5 | [3] |
| Molecular Formula | C₂₂H₃₁O₃P | [6] |
| Water Solubility | 0.03 mg/L at 22°C | [3] |
| Vapor Pressure | 3.6 x 10⁻⁵ Pa at 20°C (estimated) | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 7.28 (estimated) | [3] |
| Henry's Law Constant | 1.8 Pa m³/mol at 20°C (estimated) | [3] |
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical without biological activity, primarily through reactions with water (hydrolysis) and light (photodegradation).
Hydrolysis
Phosphite esters are susceptible to hydrolysis, which involves the cleavage of the ester bond (P-O-C). For IDDP, this process would yield diphenyl phosphite and isodecanol as primary products. While specific experimental data on the hydrolysis rate of IDDP is limited in publicly available literature, assessments of similar aryl phosphates suggest that this pathway can be significant under certain environmental conditions.[3] The reaction is influenced by pH and temperature, with rates typically increasing under acidic or alkaline conditions compared to neutral pH.
Caption: Predicted hydrolysis pathway of this compound (IDDP).
This protocol outlines a tiered approach to assess the rate of abiotic hydrolysis. The choice of this method is based on its international acceptance and its ability to determine hydrolysis rates under environmentally relevant pH conditions (4, 7, and 9).
-
Preliminary Test:
-
Prepare a sterile 10 mg/L solution of IDDP in a buffered aqueous solution at pH 4, 7, and 9. Use a co-solvent like acetonitrile (not exceeding 1% v/v) if necessary, due to IDDP's low water solubility.
-
Incubate solutions in the dark at 50°C for 5 days.
-
Analyze the concentration of IDDP at the beginning and end of the incubation period using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Causality: The elevated temperature accelerates the reaction, allowing for a rapid screening. If less than 10% degradation is observed, the substance is considered hydrolytically stable.
-
-
Tier 2: Hydrolysis Rate Determination:
-
If significant hydrolysis occurs in the preliminary test, conduct the experiment at a controlled, environmentally relevant temperature (e.g., 25°C).
-
Prepare solutions as in Tier 1 for each pH where hydrolysis was observed.
-
Incubate in the dark in a temperature-controlled chamber.
-
Sample each solution at multiple time points (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Quench the reaction immediately upon sampling (e.g., by neutralization or freezing).
-
Analyze the concentration of IDDP and, if possible, the formation of degradation products.
-
Data Analysis: Plot the natural logarithm of the IDDP concentration versus time. The pseudo-first-order rate constant (k) is determined from the slope of the regression line. The half-life (t₁/₂) is calculated as ln(2)/k.
-
Trustworthiness: Running the experiment in triplicate, including sterile controls and analytical blanks, ensures the reliability and reproducibility of the results.
-
Photodegradation
Photodegradation in water and soil is another potential abiotic fate process. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, reacting with photochemically generated species like hydroxyl radicals. Currently, there is a lack of specific experimental data on the photodegradation of IDDP. However, the presence of phenyl rings suggests a potential for absorbing UV radiation, making this a relevant pathway to investigate.
Biotic Degradation
Biodegradation is a critical process determining the persistence of organic chemicals in the environment. Recent research has demonstrated that IDDP is susceptible to microbial degradation.
A 2025 study successfully enriched a microbial culture that degraded 85.4% of an initial 1 mg/L IDDP concentration within 192 hours.[7] This research provides crucial insights into the metabolic pathways and the microorganisms involved.
Key Findings from Biodegradation Studies:
-
Degradation Pathways: The primary degradation reactions were identified as hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation.[7] This indicates a complex, multi-step breakdown process.
-
Enzymes Involved: Metagenomic analysis implicated several key enzyme families in the degradation, including phosphatase, phosphodiesterase, cytochrome P450, and hydroxylase.[7]
-
Degrading Microorganisms: Three bacterial strains were isolated from the culture and confirmed to efficiently degrade IDDP: Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3.[7] The study noted that the mixed culture was more efficient than the individual strains, highlighting the importance of microbial synergy.[7]
Caption: Proposed microbial degradation pathway for this compound.
This protocol is chosen as it is a stringent test that provides direct evidence of ultimate biodegradation (mineralization) to CO₂. A positive result provides strong evidence that the substance will not persist in the environment.
-
Preparation:
-
Prepare a defined mineral salts medium.
-
Obtain microbial inoculum from a source like the activated sludge of a domestic wastewater treatment plant.
-
Prepare test flasks containing the mineral medium, inoculum, and IDDP as the sole source of organic carbon (typically at 10-20 mg/L).
-
Controls: Include a reference flask (using a readily biodegradable substance like sodium benzoate), a toxicity control flask (IDDP + sodium benzoate), and a blank control flask (inoculum only).
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (20-24°C) with continuous shaking or stirring.
-
Aerate the flasks with CO₂-free air. The exhaust air from each flask is passed through a CO₂ absorption solution (e.g., Ba(OH)₂ or NaOH) or measured by a CO₂ analyzer.
-
-
Measurement and Analysis:
-
Measure the amount of CO₂ evolved from each flask over a 28-day period. This can be done by titrating the remaining hydroxide in the absorption solution or via direct measurement.
-
Calculate the percentage of biodegradation by comparing the cumulative CO₂ produced from the IDDP flask (corrected for the blank) to the theoretical maximum amount of CO₂ (ThCO₂) calculated from the chemical formula.
-
Pass Criteria: The substance is considered readily biodegradable if the biodegradation level reaches >60% of the ThCO₂ within the 28-day window and within 10 days of reaching 10% biodegradation.
-
Self-Validation: The reference compound must meet the pass criteria, and the toxicity control must show that the test substance is not inhibitory to the microbial population, thus validating the test conditions.
-
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism to concentrations higher than in the surrounding environment. The high estimated Log Kow of 7.28 for IDDP suggests a strong potential for partitioning into fatty tissues and, therefore, a potential for bioaccumulation.[3]
However, a substance's bioaccumulation potential is not determined by Log Kow alone. Factors like metabolic transformation can significantly reduce the actual bioconcentration factor (BCF). The UK Environment Agency's environmental risk evaluation concluded that isodecyl diphenyl phosphate does not meet the criteria for a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[3] This suggests that despite the high Log Kow, other factors, likely including metabolism and degradation, mitigate its bioaccumulation risk.
Environmental Monitoring and Analysis
Effective risk assessment requires robust methods for detecting and quantifying IDDP in environmental matrices. Given its hydrophobic nature, analysis will focus on soil, sediment, and biota. Analytical methods for similar organophosphorus compounds are well-established and adaptable for IDDP.
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of semi-volatile organic compounds. It offers excellent separation and definitive identification.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for compounds that are less thermally stable. Modern LC-MS/MS systems provide high sensitivity and selectivity.[8][10]
Caption: General workflow for the analysis of IDDP in environmental samples.
Conclusion and Outlook
The environmental fate of this compound is characterized by its strong partitioning to soil and sediment, driven by its hydrophobicity. While data on abiotic degradation pathways like hydrolysis and photodegradation are limited, recent scientific evidence compellingly demonstrates its susceptibility to biodegradation by diverse microbial communities.[7] The identified degradation pathways are complex, involving hydrolysis and subsequent oxidative transformations.
Although its high Log Kow suggests a potential for bioaccumulation, regulatory assessments have concluded that IDDP does not meet the criteria for a PBT substance, indicating that biotransformation and degradation processes likely limit its persistence and accumulation in organisms.[3] The substance is, however, classified as toxic to aquatic life with long-lasting effects, underscoring the importance of managing environmental releases.[11]
Future research should focus on quantifying the rates of hydrolysis and photodegradation to build a more complete model of IDDP's environmental fate. Further investigation into the ecotoxicology of its degradation intermediates would also provide a more comprehensive understanding of its overall environmental risk profile.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of Isodecyl Diphenyl Phosphate (CASRN 29761-21-5) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DIPHENYL ISODECYL PHOSPHITE [chembk.com]
- 7. Degradation mechanisms of isodecyl diphenyl phosphate (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) using a novel microbially-enriched culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jelsciences.com [jelsciences.com]
- 10. mdpi.com [mdpi.com]
- 11. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isodecyl Diphenyl Phosphite as a Polymer Processing Stabilizer
Introduction: The Critical Role of Processing Stabilizers in Polymer Integrity
The high-temperature, high-shear environment of modern polymer processing techniques such as extrusion and injection molding can initiate and propagate degradative reactions within the polymer matrix. This degradation, primarily driven by thermo-oxidative stress, manifests as undesirable changes in the final product, including discoloration (yellowing), loss of mechanical properties (embrittlement), and reduced long-term durability. To counteract these detrimental effects, a class of additives known as processing stabilizers is incorporated into polymer formulations. Isodecyl diphenyl phosphite (IDPP), a liquid alkyl-aryl phosphite ester, has emerged as a highly effective secondary antioxidant and processing stabilizer for a wide array of polymers.[1] This document serves as a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of IDPP in polymer systems.
Physicochemical Properties of this compound (IDPP)
A thorough understanding of the physical and chemical properties of IDPP is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 26544-23-0 | [1][2] |
| Chemical Formula | C₂₂H₃₁O₃P | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in many organic solvents; insoluble in water | [4][5] |
| Boiling Point | 240 - 260 °C at 0.5 mmHg | [4] |
| Flash Point | Approximately 218 °C | [4] |
Mechanism of Action: A Multi-Faceted Stabilization Approach
This compound functions as a secondary antioxidant, primarily by decomposing hydroperoxides, which are key intermediates in the oxidative degradation cycle of polymers.[1][6] The stabilization mechanism is multifaceted and can be understood through the following key actions:
-
Hydroperoxide Decomposition: During processing, the polymer is exposed to heat and oxygen, leading to the formation of highly reactive free radicals. These radicals react with the polymer chains to form hydroperoxides (ROOH). IDPP effectively reduces these hydroperoxides to stable alcohols (ROH), thereby preventing the chain scission and cross-linking reactions that lead to polymer degradation.[6][7]
-
Chelating Agent: In certain polymer systems, particularly in Polyvinyl Chloride (PVC), residual metal catalysts or metal soap stabilizers can promote degradation.[2][7] IDPP acts as a chelating agent, neutralizing these metal ions and preventing them from participating in detrimental side reactions that can cause discoloration and loss of transparency.[1][2][7]
-
Synergistic Effects with Primary Antioxidants: IDPP exhibits a powerful synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[8][9][10][11] While primary antioxidants scavenge free radicals, they can become depleted. IDPP can regenerate the spent phenolic antioxidant, extending its effective lifetime and providing a more robust overall stabilization package.[8]
Below is a diagram illustrating the synergistic stabilization mechanism of this compound in conjunction with a primary antioxidant.
Caption: Synergistic stabilization by IDPP and a primary antioxidant.
Applications in Various Polymer Systems
IDPP is a versatile stabilizer compatible with a wide range of polymers.[1]
| Polymer System | Key Benefits of IDPP | Typical Dosage (%) |
| Polyvinyl Chloride (PVC) | Improves thermal stability, color retention, and transparency. Acts as a chelating agent for metal stabilizers.[1][2] | 0.2 - 1.0 |
| Acrylonitrile Butadiene Styrene (ABS) | Provides excellent color improvement and thermal stability during high-temperature processing.[1][7] | 0.3 - 1.5 |
| Polycarbonates (PC) | Enhances color retention and processing stability.[5] | 0.1 - 0.5 |
| Polyurethanes (PU) | Acts as a color and processing stabilizer, particularly in flexible foams.[5] | 0.2 - 1.0 |
| Polyolefins (PE, PP) | Contributes to thermal stability and long-term heat aging performance.[12][13] | 0.1 - 0.5 |
Experimental Protocols for Evaluation of this compound
To assess the efficacy of IDPP as a processing stabilizer, a series of standardized experimental protocols should be followed.
Protocol 1: Evaluation of Thermal Stability using Melt Flow Index (MFI)
Objective: To determine the effect of IDPP on the melt viscosity stability of a polymer during repeated processing.
Materials and Equipment:
-
Polymer resin (e.g., Polypropylene)
-
This compound (IDPP)
-
Primary antioxidant (e.g., hindered phenol)
-
Twin-screw extruder
-
Melt Flow Indexer (MFI)
-
Granulator
Procedure:
-
Compounding:
-
Prepare a control batch of the polymer with the primary antioxidant.
-
Prepare a test batch with the primary antioxidant and a specified concentration of IDPP (e.g., 0.1% w/w).
-
Dry-blend the components thoroughly.
-
Melt compound the blends using a twin-screw extruder at a processing temperature appropriate for the polymer.
-
Granulate the extruded strands.
-
-
Multiple Extrusion Cycles:
-
Subject both the control and test batches to multiple extrusion cycles (e.g., 1, 3, and 5 passes) under identical conditions.
-
Collect samples after each extrusion pass.
-
-
Melt Flow Index Measurement:
-
Measure the MFI of the samples from each extrusion pass according to ASTM D1238 or ISO 1133.
-
A smaller change in MFI over multiple extrusion cycles for the IDPP-containing sample indicates better melt stability.
-
Protocol 2: Assessment of Color Stability using Yellowness Index (YI)
Objective: To quantify the ability of IDPP to prevent discoloration of the polymer during processing.
Materials and Equipment:
-
Compounded polymer granules from Protocol 1
-
Injection molding machine
-
Spectrophotometer or colorimeter
Procedure:
-
Sample Preparation:
-
Injection mold standard color plaques from the granulated samples after each extrusion pass (from Protocol 1).
-
-
Color Measurement:
-
Measure the Yellowness Index (YI) of the molded plaques according to ASTM E313.
-
A lower YI value for the IDPP-stabilized samples indicates superior color stability.
-
Protocol 3: Long-Term Thermal Stability Evaluation using Oven Aging
Objective: To evaluate the long-term heat aging performance of the polymer stabilized with IDPP.
Materials and Equipment:
-
Injection molded samples (tensile bars or plaques) from Protocol 2
-
Forced-air convection oven
-
Universal testing machine
Procedure:
-
Oven Aging:
-
Place the molded samples in a forced-air oven at an elevated temperature (e.g., 150°C for polypropylene).
-
Remove samples at predetermined time intervals (e.g., 0, 100, 200, 500 hours).
-
-
Mechanical Property Testing:
-
Conduct tensile testing on the aged samples according to ASTM D638 or ISO 527 to determine properties such as tensile strength and elongation at break.
-
The time to failure (e.g., 50% loss of initial elongation) is a measure of long-term thermal stability. A longer time to failure for the IDPP-containing samples demonstrates improved performance.
-
The following diagram outlines the experimental workflow for evaluating IDPP performance.
Caption: Experimental workflow for evaluating IDPP performance.
Analytical Techniques for Stabilizer Analysis
A variety of analytical techniques can be employed to identify and quantify the presence of IDPP and other stabilizers in a polymer matrix.[][15][16]
| Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Quantification of phenolic antioxidants and phosphite stabilizers.[15][16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile additives.[16] |
| Fourier Transform Infrared Spectroscopy (FTIR) | Qualitative analysis to identify functional groups of additives.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of stabilizers.[17] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer and the effect of stabilizers.[17] |
| Differential Scanning Calorimetry (DSC) | Assessment of thermal transitions and the influence of additives on crystallinity.[17] |
Handling and Storage Considerations
This compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[3] It is important to keep containers tightly sealed to prevent moisture absorption, as phosphite esters can be susceptible to hydrolysis, which can reduce their effectiveness.[18][19] While some studies suggest that hydrolysis does not always lead to a loss in performance, it is best practice to minimize exposure to moisture.[18]
Conclusion
This compound is a versatile and highly effective processing stabilizer that plays a crucial role in preserving the integrity of a wide range of polymers during high-temperature processing. Its ability to decompose hydroperoxides, chelate metal ions, and act synergistically with primary antioxidants makes it an invaluable tool for polymer formulators. By following the detailed application notes and protocols outlined in this guide, researchers and scientists can effectively evaluate and optimize the use of IDPP to enhance the performance, appearance, and longevity of their polymer products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 4. Diphenyl-Isodecyl Phosphite [qidi-chem.com]
- 5. This compound | 26544-23-0 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. vinatiorganics.com [vinatiorganics.com]
- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 15. polymersolutions.com [polymersolutions.com]
- 16. Additives Analysis for Polymers and Plastics [intertek.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
Application Note: Isodecyl Diphenyl Phosphite (IDPP) as a High-Performance Secondary Stabilizer for Polycarbonates (PC) and Acrylonitrile-Butadiene-Styrene (ABS)
Introduction: The Challenge of Polymer Degradation
Polycarbonate (PC) and Acrylonitrile-Butadiene-Styrene (ABS) are premier engineering thermoplastics prized for their unique balance of properties, including high impact strength, toughness, and heat resistance. However, the very conditions required to process these polymers—high temperatures, shear forces, and exposure to oxygen—can initiate degradation pathways that compromise their performance and aesthetics.[1] This degradation does not stop after processing; long-term exposure to heat and light during a product's service life continues to threaten its integrity.[2][3]
Oxidative degradation is a primary concern, leading to undesirable outcomes such as yellowing, loss of mechanical strength, and changes in melt viscosity.[1] To counteract these effects, a robust stabilization package is essential. While primary antioxidants (like hindered phenols) are effective at scavenging free radicals, they are not sufficient on their own.[4] This is where secondary antioxidants, specifically phosphite-based stabilizers like Isodecyl Diphenyl Phosphite (IDPP), play a critical and synergistic role. This guide details the mechanism, application, and performance evaluation of IDPP in stabilizing PC and ABS resins.
The Role and Mechanism of this compound (IDPP)
This compound (CAS: 26544-23-0), an alkyl-aryl phosphite ester, functions as a highly efficient secondary antioxidant.[5] Its primary role is not to scavenge free radicals directly, but to interrupt the degradation cycle at a critical intermediate stage.[1]
Core Mechanism: Hydroperoxide Decomposition
The autoxidation cycle in polymers, initiated by heat and oxygen, generates unstable hydroperoxides (ROOH).[4] These hydroperoxides readily decompose into highly reactive and destructive alkoxy (RO•) and hydroxyl (•OH) radicals, which then propagate further polymer chain scission and cross-linking.[4] This autocatalytic cycle is the root cause of significant material degradation.
IDPP intervenes by catalytically decomposing these hydroperoxides into stable, non-radical alcohols (ROH).[1][2] In this process, the phosphite ester is oxidized to a more stable phosphate ester.[4] By eliminating the hydroperoxide fuel source, IDPP effectively breaks the chain reaction, preserving the polymer's molecular structure, color, and physical properties.[1][2][5]
Caption: Mechanism of IDPP as a hydroperoxide decomposer.
Synergy with Primary Antioxidants
IDPP is most effective when used in combination with primary antioxidants, such as hindered phenols.[5][6] This combination creates a comprehensive stabilization system:
-
Primary Antioxidant (Hindered Phenol): Scavenges initial free radicals (R•, ROO•), acting as the first line of defense.[2]
-
Secondary Antioxidant (IDPP): Decomposes the hydroperoxides that are inevitably formed, preventing the generation of new radicals.[4][6]
This synergistic approach addresses multiple stages of the degradation pathway, offering more robust protection than either stabilizer could provide alone.[2][4]
Application Focus: Polycarbonate (PC)
PC is processed at high temperatures (typically 280-320°C), making it highly susceptible to thermal-oxidative degradation. The primary challenges are maintaining its low initial color (preventing yellowing) and ensuring melt flow stability for consistent processing.[7][8]
IDPP is an excellent choice for PC stabilization due to its high thermal stability and efficiency in preventing discoloration.[9][10][11] It helps preserve the polymer's molecular weight, which is critical for retaining its renowned impact strength.[7]
Typical Loading Level: 0.05% to 0.3% by weight, often in combination with a primary antioxidant at a similar level.[7]
Application Focus: Acrylonitrile-Butadiene-Styrene (ABS)
The vulnerability of ABS lies within its polybutadiene rubber phase, which is essential for its high impact strength. The double bonds in the butadiene units are prime targets for oxidative attack, which can lead to embrittlement and a catastrophic loss of toughness.[12]
IDPP acts as a powerful processing stabilizer for ABS, protecting the rubber phase during melt blending and subsequent thermal exposure.[5][10] This preserves the material's impact properties and improves its long-term heat aging performance.[5][13]
Typical Loading Level: 0.1% to 1.0% by weight. For demanding applications, levels up to 3.0% may be used, often as part of a broader stabilizer package.[14]
Experimental Protocols and Workflow
To validate the efficacy of IDPP, a structured experimental approach is required. The following protocols outline the process from material preparation to performance testing.
Protocol 1: Compounding and Specimen Preparation
Causality Statement: The goal of this protocol is to homogeneously disperse the IDPP stabilizer within the polymer matrix under controlled conditions to create consistent test specimens. Each step is critical to prevent premature degradation and ensure the final data accurately reflects the stabilizer's performance.
-
Material Pre-Drying (Critical Step):
-
PC: Dry resin pellets in a dehumidifying or vacuum oven at 120°C for 4 hours. Target moisture content must be <0.02% to prevent hydrolytic degradation during processing.
-
ABS: Dry resin pellets at 80-90°C for 2-4 hours to remove surface moisture, which can cause splay on molded parts.
-
-
Additive Blending:
-
Accurately weigh the dried polymer pellets and the required amount of IDPP (and any primary antioxidant) based on the target loading level (e.g., 0.1% w/w).
-
Combine the components in a polyethylene bag and tumble blend ("bag blend") for at least 10 minutes to ensure a uniform pre-mix. For liquid additives like IDPP, a masterbatch approach may be preferred for industrial-scale accuracy.
-
-
Melt Compounding (Twin-Screw Extrusion):
-
Set up a co-rotating twin-screw extruder with a temperature profile appropriate for the polymer.
-
Typical PC Profile: 260°C (feed) to 290°C (metering/die).
-
Typical ABS Profile: 210°C (feed) to 240°C (metering/die).
-
-
Starve-feed the pre-blended material into the extruder at a consistent rate.
-
Set screw speed to achieve good dispersive and distributive mixing (e.g., 200-400 RPM).
-
Extrude the molten polymer through a strand die, cool the strands in a water bath, and pelletize them.
-
-
Specimen Molding (Injection Molding):
-
Dry the compounded pellets again as per Step 1.
-
Set injection molding machine parameters according to the polymer supplier's recommendations.
-
Mold standard test specimens for each required analysis (e.g., ASTM D638 tensile bars, ASTM D256 Izod bars, and 2-3 mm thick color plaques).
-
Caption: Experimental workflow for evaluating IDPP performance.
Protocol 2: Performance Evaluation Methodologies
Causality Statement: These tests provide quantitative data to assess the effectiveness of IDPP in preventing degradation. Each test measures a specific property known to be affected by thermal-oxidative stress.
-
Melt Flow Index (MFI) Analysis (ASTM D1238):
-
Purpose: Measures changes in polymer melt viscosity. A significant increase in MFI indicates chain scission (molecular weight reduction), while a decrease suggests cross-linking. A stable MFI indicates effective stabilization.
-
Procedure: Use compounded pellets. Test under conditions recommended for the specific polymer grade (e.g., PC: 300°C/1.2 kg; ABS: 220°C/10 kg). Compare the MFI of the stabilized material against an unstabilized control.
-
-
Colorimetric Analysis (ASTM D1925, ASTM E313):
-
Purpose: Quantifies discoloration, particularly yellowing.
-
Procedure: Use the molded color plaques. Measure the Yellowness Index (YI) and/or CIE Lab* values using a spectrophotometer. Compare results before and after thermal aging (e.g., in an oven at 110°C for 240 hours) to assess long-term color stability.
-
-
Mechanical Property Analysis (Notched Izod Impact, ASTM D256):
-
Purpose: Measures the material's toughness and resistance to fracture, a key performance indicator, especially for ABS.
-
Procedure: Use the molded and notched Izod bars. Test at room temperature. Compare the impact strength of stabilized samples against a control, particularly after thermal aging, to demonstrate retention of mechanical integrity.
-
Sample Data and Expected Results
The following tables illustrate the expected performance benefits of incorporating IDPP into PC and ABS. Data is representative.
Table 1: Performance of IDPP in Polycarbonate (after multiple extrusion passes)
| Formulation | Melt Flow Index (g/10 min) | Yellowness Index (YI) | Interpretation |
| PC Control (No Stabilizer) | 15.2 | 8.5 | Significant chain scission and yellowing. |
| PC + 0.1% Hindered Phenol | 12.1 | 6.2 | Some protection, but still shows degradation. |
| PC + 0.1% Hindered Phenol + 0.1% IDPP | 9.8 | 2.1 | Excellent melt stability and color protection. |
Table 2: Performance of IDPP in ABS (after thermal aging at 110°C for 500 hours)
| Formulation | Notched Izod Impact (J/m) | % Impact Retention | Yellowness Index (YI) |
| ABS Control (No Stabilizer) | 85 | 34% | 35.1 |
| ABS + 0.2% Hindered Phenol | 160 | 64% | 28.4 |
| ABS + 0.2% Hindered Phenol + 0.3% IDPP | 225 | 90% | 19.5 |
Handling and Storage
This compound should be stored in a cool, dry, and well-ventilated area, away from direct heat sources and oxidizing agents.[10] Ensure containers are tightly sealed to prevent hydrolysis from atmospheric moisture, which can reduce its effectiveness. Always consult the Material Safety Data Sheet (MSDS) before handling.[10]
Conclusion
This compound is a highly effective secondary stabilizer that is indispensable for protecting Polycarbonate and ABS from thermal-oxidative degradation during processing and throughout their service life.[5] By functioning as a potent hydroperoxide decomposer, it preserves the polymer's molecular integrity, leading to superior color stability, melt flow control, and retention of critical mechanical properties like impact strength.[5][9] Its synergistic action with primary antioxidants provides a comprehensive stabilization solution, enabling the production of high-quality, durable engineering plastic components for a wide range of demanding applications.[4][5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. vinatiorganics.com [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3305520A - Polycarbonates stabilized by phosphites - Google Patents [patents.google.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. nbinno.com [nbinno.com]
- 10. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 11. EP0827981A2 - Color stabilization of polycarbonate resins - Google Patents [patents.google.com]
- 12. EP0924248A1 - Stabilization of polycarbonate/ABS blends with mixtures of hindered amines and UV absorbers - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. galatachemicals.com [galatachemicals.com]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Isodecyl Diphenyl Phosphite
Abstract
Isodecyl diphenyl phosphite (IDDP) is a critical secondary antioxidant and processing stabilizer used to protect polymeric materials from thermal and oxidative degradation.[1][2] Its efficacy is directly related to its purity and concentration, necessitating a reliable analytical method for its quantification. This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the accurate determination of IDDP. The method is designed to separate IDDP from potential process-related impurities and degradation products generated under forced degradation conditions, making it suitable for quality control, formulation development, and stability testing in research and industrial settings. The protocol has been structured to align with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4][5]
Introduction and Scientific Rationale
This compound (CAS No. 26544-23-0) is an organophosphite compound that functions as a highly effective hydroperoxide decomposer.[6][7] During polymer processing and aging, hydroperoxides are formed, which can initiate further degradation reactions.[8] IDDP scavenges these hydroperoxides, converting them into stable, non-radical products, thereby preventing discoloration and maintaining the mechanical integrity of the polymer matrix.[1][9]
Given its crucial role, verifying the precise amount of IDDP in a raw material or finished product is paramount. An HPLC method is the analytical technique of choice due to its high resolution, sensitivity, and precision.[10] The core challenge in developing such a method is ensuring its specificity; the method must be "stability-indicating." This means it must be able to unequivocally measure the analyte of interest without interference from any other components, including excipients, synthetic byproducts, or products that form upon degradation.[11][12]
This application note provides a comprehensive, self-validating protocol that addresses this challenge by integrating forced degradation studies into the method development process.[13][14]
Chromatographic Principle and Method Rationale
The method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and an aqueous solution. IDDP, being a relatively non-polar molecule due to its long alkyl chain and phenyl groups, is retained on the C18 column. Elution is achieved by a gradient of increasing organic solvent concentration, which decreases the mobile phase polarity and causes IDDP to elute from the column.
-
Column Selection: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of non-polar analytes like IDDP. Its widespread use ensures method transferability.
-
Mobile Phase: A combination of acetonitrile and water is used. Acetonitrile is selected for its low viscosity and UV transparency. A small amount of phosphoric acid is added to the aqueous phase to control the pH and sharpen the analyte peak by suppressing the ionization of any residual silanol groups on the stationary phase.
-
Detection: The diphenyl groups in IDDP contain aromatic rings, which are strong chromophores. UV detection is therefore ideal. Based on the UV spectrum of the closely related diphenyl phosphite, a detection wavelength of 260 nm is selected to provide a balance of sensitivity and specificity.[15][16]
-
Gradient Elution: A gradient elution is employed to ensure that any potential impurities or degradation products, which may have significantly different polarities, are well-separated from the main IDDP peak and from each other. This is a critical feature for a stability-indicating assay.[11]
Materials and Methods
Equipment and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., OpenLab, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents and Standards
-
This compound (IDDP) reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (85%, analytical grade).
-
Methanol (HPLC grade).
-
For forced degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
Detailed Protocols
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
Diluent: Acetonitrile/Water (70:30, v/v)
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of IDDP reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly. This solution should be stored under refrigeration.
Working Standard Solutions (for calibration curve):
-
Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
Sample Preparation: This is a general protocol and may need optimization based on the sample matrix.
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of IDDP into a 50 mL flask.
-
Add 25 mL of acetonitrile and sonicate for 15 minutes to dissolve or extract the IDDP.
-
Allow the solution to cool to room temperature.
-
If the sample matrix is polymeric, add 10 mL of water and mix. This may precipitate the polymer while keeping the IDDP in solution.
-
Centrifuge the mixture at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This solution has a target concentration of ~500 µg/mL, which may require further dilution with the diluent to fall within the calibration range.
System Suitability Test (SST)
Before starting the analysis, perform five replicate injections of a mid-range working standard solution (e.g., 100 µg/mL). The system is deemed ready for use if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Analysis and Calculation
-
Construct a calibration curve by plotting the peak area of the IDDP standard against its concentration. Perform a linear regression analysis.
-
Inject the prepared sample solutions.
-
Calculate the concentration of IDDP in the sample solution (C_sample) using the regression equation from the calibration curve.
-
Calculate the percentage of IDDP in the original sample using the following formula:
% IDDP (w/w) = (C_sample × V × D) / (W × 10)
Where:
-
C_sample = Concentration of IDDP in the injected solution (µg/mL)
-
V = Initial volume of sample solvent (mL)
-
D = Dilution factor
-
W = Weight of the sample taken (mg)
-
Visualization of Workflows
Caption: Experimental workflow for the quantification of IDDP by HPLC.
Method Validation and Forced Degradation
The reliability of this method must be confirmed through validation, adhering to ICH Q2(R1) guidelines.[3][17] A forced degradation study is essential to prove its stability-indicating nature.[11][13]
Forced Degradation Protocol
Expose a ~100 µg/mL solution of IDDP to the following stress conditions. The goal is to achieve 5-20% degradation.[12][14] Analyze the stressed samples alongside an unstressed control.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH, keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidation: Add 1 mL of 3% H₂O₂, keep at room temperature for 6 hours.
-
Thermal Degradation: Heat the solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solution to a light source providing NLT 1.2 million lux hours and 200 watt-hours/m² of UV light.[13]
The method is considered stability-indicating if the IDDP peak is pure and well-resolved from all degradation product peaks in the chromatograms of the stressed samples. Peak purity can be assessed using a Photodiode Array (PDA) detector.
Caption: Logical framework for a stability-indicating method validation.
Validation Parameters
The method should be validated for the following parameters, with results summarized in a table.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of IDDP from blanks, impurities, or degradation products. Peak purity index > 0.999. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over a range of 10-200 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels. |
| Precision | Repeatability: %RSD ≤ 2.0% (n=6).Intermediate Precision: %RSD ≤ 2.0% (different day/analyst). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of ~10:1; with acceptable precision and accuracy. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1, pH ±0.2, temp ±2°C). |
Conclusion
The described RP-HPLC method provides a specific, linear, accurate, and precise means for quantifying this compound. The integration of forced degradation studies confirms its stability-indicating capabilities, ensuring that the method is reliable for routine quality control analysis and stability studies of IDDP in various sample matrices. The detailed protocol and clear system suitability criteria allow for straightforward implementation in any analytical laboratory.
References
- 1. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 2. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. This compound CAS#: 26544-23-0 [m.chemicalbook.com]
- 7. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Diphenyl phosphite | C12H11O3P | CID 62550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. fda.gov [fda.gov]
Application Note: Monitoring the Efficacy of Isodecyl Diphenyl Phosphite Polymer Stabilizer Using FTIR Spectroscopy
Abstract
This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the use of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative and quantitative analysis of Isodecyl Diphenyl Phosphite (IDPP), a common secondary antioxidant, in polymeric materials. We will delve into the mechanism of polymer degradation and the crucial role of IDPP in its prevention. Detailed, field-proven protocols for sample preparation, FTIR analysis, and data interpretation are presented, enabling the accurate assessment of stabilizer concentration and its oxidative transformation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reliable results.
Introduction: The Silent Battle Against Polymer Degradation
Polymers are ubiquitous in modern life, but their long-term performance is under constant threat from oxidative degradation. Exposure to heat, light, and atmospheric oxygen initiates a cascade of chemical reactions that lead to the formation of hydroperoxides (ROOH), highly reactive species that propagate polymer chain scission and cross-linking. This degradation manifests as undesirable changes in material properties, including discoloration (yellowing), embrittlement, and loss of mechanical strength.
To counteract this, stabilizers are incorporated into the polymer matrix. This compound (IDPP) is a widely used liquid phosphite ester that functions as a highly effective secondary antioxidant. Its primary role is to interrupt the degradation cycle by decomposing hydroperoxides into stable, non-radical products, thereby protecting the polymer during high-temperature processing and extending its service life.[1]
FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for monitoring the health of stabilized polymers.[2] By probing the vibrational modes of molecules, FTIR can identify and quantify the concentration of both the active IDPP stabilizer and its oxidized phosphate form, providing a direct measure of the remaining stabilizing capacity and the extent of degradation the polymer has undergone.
The Stabilization Mechanism: A Chemical Perspective
The efficacy of IDPP lies in its ability to act as a hydroperoxide decomposer. The trivalent phosphorus atom in the phosphite ester is readily oxidized to a more stable pentavalent state, in turn neutralizing the destructive hydroperoxides.
Diagram: Polymer Degradation and Stabilization Cascade
Caption: The interplay between polymer degradation and stabilization by IDPP.
The key transformation that we monitor with FTIR is the conversion of IDPP to Isodecyl Diphenyl Phosphate.
Diagram: Chemical Transformation of IDPP
Caption: Oxidation of IDPP to its phosphate form.
FTIR Analysis: From Sample to Spectrum
The choice of sampling technique is critical for obtaining high-quality, reproducible FTIR data. For polymer analysis, Attenuated Total Reflectance (ATR) is often the most convenient and effective method.
Sample Preparation
Proper sample preparation is paramount for accurate analysis. For most polymer samples, such as pellets, films, or molded parts, no extensive preparation is needed when using an ATR-FTIR spectrometer.
Protocol 1: Direct Analysis of Solid Polymer Samples via ATR-FTIR
-
Instrument and ATR Crystal Cleaning: Before each measurement, thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol to remove any residues from previous samples.
-
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Sample Placement: Place the polymer sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong and reproducible signal.
-
Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
Spectral Interpretation: Identifying Key Peaks
The mid-infrared spectrum (4000-400 cm⁻¹) contains a wealth of information. For our analysis, we are interested in the characteristic absorption bands of the polymer matrix, the IDPP stabilizer, and its phosphate oxidation product.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
| P-O-C (Aryl) | Stretch | 1200 - 1150 | Present in both IDPP and its phosphate. |
| P-O-C (Alkyl) | Stretch | 1050 - 1000 | Present in both IDPP and its phosphate. |
| P=O | Stretch | 1300 - 1250 | Key indicator of IDPP oxidation to phosphate. |
| C=O (Carbonyl) | Stretch | 1750 - 1700 | Indicates polymer degradation (e.g., ketones, aldehydes). |
| O-H | Stretch | 3500 - 3200 (broad) | Indicates polymer degradation (e.g., hydroperoxides, alcohols). |
| Polymer Backbone | Various | Polymer specific (e.g., C-H stretches ~2900 cm⁻¹) | Used for spectral normalization and as an internal reference. |
Expert Insight: The most critical region to monitor is the emergence of the P=O stretching band around 1300-1250 cm⁻¹ . The intensity of this peak is directly proportional to the amount of IDPP that has been consumed in the stabilization process. Concurrently, an increase in the carbonyl (C=O) and hydroxyl (O-H) regions of the polymer spectrum indicates that the stabilizer is being depleted and the polymer itself is beginning to oxidize.
Quantitative Analysis: Measuring Stabilizer Concentration
To move from qualitative observation to quantitative measurement, we must establish a relationship between the FTIR signal and the concentration of the additive. This is achieved by creating a calibration curve.
Diagram: Quantitative Analysis Workflow
Caption: Workflow for quantitative analysis of IDPP in polymers.
Protocol 2: Quantitative Determination of IDPP Concentration
This protocol is based on the principles outlined in standards such as ASTM E1655 for multivariate quantitative analysis and can be adapted for univariate analysis as described here.[1][3][4]
-
Preparation of Calibration Standards:
-
Obtain the base polymer resin without any stabilizer.
-
Prepare a series of standards by melt-blending known concentrations of IDPP into the base resin (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0% by weight). Ensure homogenous mixing.
-
Process these standards into a form suitable for FTIR analysis, such as thin films of a consistent thickness or flat plaques for ATR analysis.
-
-
FTIR Analysis of Standards:
-
Following Protocol 1, acquire the FTIR spectra for each calibration standard. It is critical to use the same instrument parameters and ATR pressure for all measurements to ensure consistency.
-
-
Data Processing and Calibration Curve Construction:
-
For each spectrum, perform a baseline correction.
-
Select an Analytical Peak: Choose a characteristic absorption band for IDPP that has minimal overlap with the polymer matrix bands. A P-O-C stretching vibration is often a good choice.
-
Select a Reference Peak: Choose a peak from the polymer backbone that is not expected to change with degradation (e.g., a C-H bending or stretching mode). This peak will serve as an internal standard to normalize for variations in sample thickness or contact with the ATR crystal.
-
Calculate Peak Area Ratios: For each standard, calculate the ratio of the area of the IDPP analytical peak to the area of the polymer reference peak. Using peak areas is generally more robust than using peak heights.[5][6]
-
Plot the Calibration Curve: Plot the calculated peak area ratio (y-axis) against the known concentration of IDPP (x-axis).
-
Linear Regression: Perform a linear regression on the data points. A good calibration will yield a straight line with a high correlation coefficient (R² > 0.98). The equation of this line (y = mx + c) is your calibration model.[6]
-
-
Analysis of Unknown Samples:
-
Acquire the FTIR spectrum of your unknown sample using the identical procedure as for the standards.
-
Calculate the peak area ratio for the unknown sample in the same way.
-
Use the equation from your calibration curve to calculate the concentration of IDPP in your unknown sample.
-
Conclusion: A Proactive Approach to Polymer Stability
FTIR spectroscopy offers a rapid, reliable, and non-destructive method for assessing the state of this compound stabilized polymers. By implementing the protocols outlined in this application note, researchers and quality control professionals can not only determine the initial concentration of this vital additive but also monitor its depletion over time and under various stress conditions. This provides invaluable insights into the degradation process, enabling the optimization of stabilizer formulations, prediction of material lifetime, and ensuring the long-term performance and reliability of polymer products.
References
Application Notes and Protocols for Isodecyl Diphenyl Phosphite in Flame Retardant Formulations
Abstract
This guide provides a comprehensive overview of the application of Isodecyl Diphenyl Phosphite (IDPP) as a halogen-free flame retardant in various polymer systems. It is intended for researchers, scientists, and formulation chemists engaged in the development of fire-resistant materials. This document delves into the fundamental mechanisms of action, offers detailed formulation guidance for key polymers such as Polyvinyl Chloride (PVC), Polycarbonate (PC), and Acrylonitrile-Butadiene-Styrene (ABS), and provides step-by-step protocols for material preparation and standardized flammability testing. The information presented herein is designed to empower users to effectively leverage the multifunctional benefits of IDPP, which include not only flame retardancy but also its role as a processing stabilizer and secondary antioxidant.
Introduction: The Role of this compound in Modern Flame Retardancy
This compound (IDPP), a liquid alkyl-aryl phosphite ester (CAS No. 26544-23-0), has emerged as a critical component in the formulation of halogen-free flame retardant polymers.[1] Its utility extends across a wide range of thermoplastic materials, including Polyvinyl Chloride (PVC), Polycarbonate (PC), Acrylonitrile-Butadiene-Styrene (ABS), and polyurethanes.[2] Beyond its primary function as a flame retardant, IDPP also serves as an effective secondary antioxidant and processing stabilizer, offering a multi-faceted approach to polymer protection and performance enhancement.[3] This dual functionality allows for the development of robust formulations that meet stringent fire safety standards while maintaining or even improving the physical and processing characteristics of the base polymer.[2]
As regulatory pressures and consumer demand drive the transition away from traditional halogenated flame retardants due to environmental and health concerns, organophosphorus compounds like IDPP present a compelling alternative.[1] They are generally considered to be more environmentally benign, with reduced persistence and a lower potential for bioaccumulation.[1]
Mechanism of Flame Retardant Action
This compound primarily functions through a condensed-phase mechanism .[1] This mode of action is centered on the formation of a protective char layer on the surface of the polymer during combustion. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the diffusion of oxygen to the polymer surface.[1] Furthermore, the char layer traps flammable volatile gases that are generated during polymer degradation, thereby reducing the fuel available to sustain the flame.[1]
The chemical pathway to this protective char formation is initiated by the thermal decomposition of IDPP at elevated temperatures. The decomposition of aryl phosphate esters like IDPP proceeds primarily through the cleavage of the P-O and C-H bonds.[4][5] This process leads to the formation of phosphoric acid and polyphosphoric acid.[4][6] These acidic species act as powerful dehydrating agents, promoting the cross-linking and charring of the polymer backbone.[4][6]
The overall mechanism can be visualized as a multi-step process:
References
Comprehensive Thermal Stability Assessment of Isodecyl Diphenyl Phosphite: Advanced Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isodecyl Diphenyl Phosphite (IDDP) is a widely utilized secondary antioxidant and processing stabilizer in various polymeric systems, including PVC, polycarbonates, and ABS resins.[1][2][3][4][5] Its primary function is to protect polymers from degradation during high-temperature processing by decomposing hydroperoxides, thus preventing oxidative chain reactions.[1][6] The thermal stability of IDDP itself is a critical parameter, as its decomposition can compromise its stabilizing efficacy and potentially introduce deleterious by-products. This application note provides a comprehensive guide to the experimental setups and detailed protocols for evaluating the thermal stability of IDDP using three complementary analytical techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Introduction: The Role and Importance of this compound
This compound (CAS 26544-23-0), a liquid alkyl-aryl phosphite, serves as a crucial additive in the polymer industry.[1][5][7] During melt processing, polymers are exposed to high temperatures and shear, which can generate free radicals and hydroperoxides, leading to degradation manifested as discoloration, reduced molecular weight, and loss of mechanical properties.[8][9] IDDP acts as a secondary antioxidant, effectively reducing hydroperoxides to non-radical, stable alcohols, thereby interrupting the degradation cycle.[1][6]
The efficacy of IDDP is intrinsically linked to its own thermal stability. It must remain intact at the processing temperatures of the host polymer to perform its function. Premature degradation of the phosphite can lead to:
-
Loss of Antioxidant Activity: Insufficient protection for the polymer during processing and service life.
-
Formation of Acidic Species: Hydrolysis of phosphites can generate acidic by-products, which may catalyze polymer degradation or cause corrosion to processing equipment.[10][11][12]
-
Process Safety Hazards: Uncontrolled exothermic decomposition can, in a worst-case scenario, lead to thermal runaway events, posing significant safety risks.[13][14]
Therefore, a thorough understanding of IDDP's thermal behavior is paramount for formulation development, process optimization, and safety hazard assessment.
Analytical Methodologies for Thermal Stability Assessment
A multi-faceted approach is required to fully characterize the thermal stability of a substance like IDDP. No single technique provides a complete picture. We will detail the application of three powerful thermal analysis methods.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is ideal for determining the onset temperature of decomposition where volatile products are released.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature.[17][18][19] It is highly sensitive to thermal events like melting, crystallization, and exothermic or endothermic decompositions.
-
Accelerating Rate Calorimetry (ARC): A quasi-adiabatic calorimeter that mimics a worst-case thermal runaway scenario by detecting the onset of self-heating and then maintaining an adiabatic environment.[14][20][21] It provides critical data for process safety, including onset temperature, pressure generation, and time to maximum rate.[13][22]
The logical workflow for selecting and applying these techniques is outlined below.
Caption: Workflow for selecting the appropriate thermal analysis technique.
Detailed Experimental Protocol: Thermogravimetric Analysis (TGA)
3.1. Principle TGA quantifies the mass loss of a material as it is heated at a constant rate. This provides the decomposition onset temperature (Tonset) and information on the kinetics of degradation. The analysis can be run in an inert atmosphere (e.g., Nitrogen) to measure inherent thermal stability or in an oxidative atmosphere (e.g., Air) to assess thermo-oxidative stability.
3.2. Apparatus and Materials
-
TGA Instrument: e.g., NETZSCH TG 209 F1 Libra®, Mettler Toledo TGA/DSC 3+.
-
Crucibles: Alumina or platinum crucibles (70-100 µL).
-
Sample: this compound (liquid).
-
Gases: High purity Nitrogen (99.999%) and synthetic Air.
-
Analytical Balance: Readable to 0.01 mg.
3.3. Protocol: TGA of IDDP
-
Instrument Preparation:
-
Turn on the TGA instrument and allow it to stabilize for at least 30 minutes.
-
Perform temperature and balance calibrations as per the manufacturer's guidelines.
-
-
Sample Preparation:
-
Place an empty TGA crucible on the analytical balance and tare it.
-
Using a micropipette, dispense 5-10 mg of IDDP into the crucible.
-
Rationale: This sample size is small enough to minimize thermal gradients within the sample but large enough to provide a clear mass loss signal.[15]
-
-
Experimental Setup (Inert Atmosphere):
-
Place the sample crucible into the TGA furnace.
-
Purge the furnace with Nitrogen at a flow rate of 40 mL/min for 15-20 minutes to ensure an inert atmosphere.[23]
-
Rationale: An inert atmosphere prevents oxidative degradation, allowing for the determination of the compound's inherent thermal decomposition temperature.[16]
-
Set the temperature program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10 K/min.
-
Rationale: A 10 K/min heating rate is a standard condition that allows for comparison across different studies. Slower rates can provide better resolution of complex events, while faster rates can shift decomposition to higher temperatures.[15][23]
-
-
-
Experimental Setup (Oxidative Atmosphere):
-
Repeat steps 3.1-3.3, but use synthetic Air as the purge gas instead of Nitrogen.
-
Rationale: Testing in air simulates real-world conditions where the antioxidant is exposed to oxygen, providing data on its thermo-oxidative stability, which is often lower than its thermal stability in an inert atmosphere.[16]
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant deviation from the baseline mass is first observed. This can be calculated using the extrapolated onset method per ISO 11358-1 or the first deviation method per ASTM E2550.[15]
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tpeak).
-
Quantify the total mass loss associated with the decomposition event.
-
Detailed Experimental Protocol: Differential Scanning Calorimetry (DSC)
4.1. Principle DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[17] This allows for the detection of exothermic events (e.g., decomposition) and the quantification of the energy released (enthalpy, ΔH). This method is guided by standards such as ASTM E537.[24]
4.2. Apparatus and Materials
-
DSC Instrument: e.g., Mettler Toledo DSC 3+, TA Instruments Q2000.
-
Crucibles: High-pressure stainless steel or gold-plated crucibles are recommended for volatile or potentially energetic materials to prevent sample loss and ensure containment.[17][25]
-
Crimper/Sealing Press: For hermetically sealing the crucibles.
-
Sample: this compound (liquid).
-
Gases: High purity Nitrogen (99.999%).
4.3. Protocol: DSC of IDDP
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
-
Sample Preparation:
-
Place the bottom part of a high-pressure crucible on an analytical balance and tare.
-
Dispense 2-5 mg of IDDP into the crucible.
-
Rationale: A small sample mass minimizes the risk of a violent decomposition and reduces thermal lag, improving peak resolution.
-
Hermetically seal the crucible using the appropriate lid and sealing press.
-
Rationale: Sealing the crucible prevents the evaporation of the liquid sample and contains any pressure generated during decomposition, ensuring that the measured heat flow corresponds to the decomposition reaction itself.[17][24]
-
-
Experimental Setup:
-
Place the sealed sample crucible and an empty sealed reference crucible into the DSC cell.
-
Purge the cell with Nitrogen at 50 mL/min.
-
Set the temperature program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 450°C at a heating rate of 10 K/min.
-
Caution: The final temperature should be chosen based on TGA data to ensure it encompasses the decomposition event without exceeding the instrument's or crucible's limits.
-
-
-
Data Analysis:
-
Plot heat flow (mW or W/g) versus temperature (°C).
-
Identify any exothermic peaks, which indicate decomposition.
-
Determine the extrapolated onset temperature (Tonset) of the exotherm.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g. A larger negative value indicates a more energetic decomposition.[24]
-
Detailed Experimental Protocol: Accelerating Rate Calorimetry (ARC)
5.1. Principle ARC is the gold standard for assessing thermal hazards.[21] It operates under near-adiabatic conditions ("zero heat loss"), which simulates a worst-case scenario in a large-scale chemical process.[20] The instrument uses a "Heat-Wait-Search" (HWS) mode to detect the onset of an exothermic reaction. Once detected, the instrument's heaters match the sample temperature, ensuring all heat generated by the reaction increases the sample's own temperature, allowing for the measurement of self-heating rate and pressure generation.[13][22] This method follows guidelines like ASTM E1981.[13][22]
Caption: The Heat-Wait-Search (HWS) principle of ARC testing.
5.2. Apparatus and Materials
-
ARC Instrument: e.g., Thermal Hazard Technology (THT) esARC™.
-
Sample Bomb: Titanium or Hastelloy C spherical bomb (approx. 10 mL).
-
Thermocouple and Pressure Transducer.
-
Sample: this compound (liquid).
5.3. Protocol: ARC of IDDP
-
Instrument Preparation:
-
Ensure the calorimeter is clean, and all sensors are calibrated according to the manufacturer's specifications.
-
-
Sample Preparation:
-
Weigh the empty sample bomb.
-
Add 3-5 g of IDDP to the bomb.
-
Rationale: The sample-to-bomb mass ratio (phi factor) is critical in ARC. A lower phi factor (closer to 1) represents a more hazardous scenario. This sample mass is a typical starting point.
-
Securely attach the thermocouple and pressure transducer to the bomb lid and seal the bomb.
-
-
Experimental Setup:
-
Place the bomb inside the ARC calorimeter.
-
Set the experimental parameters:
-
Start Temperature: 50°C (well below the Tonset from DSC/TGA).
-
End Temperature: 400°C.
-
Heat Step: 5°C.
-
Wait Time: 15 minutes.
-
Search Time (Sensitivity): 0.02 °C/min.
-
Rationale: This sensitivity threshold is standard for detecting the very early stages of self-heating that could lead to a runaway reaction.[13]
-
-
-
Running the Experiment:
-
Start the HWS sequence. The instrument will automatically heat, wait, and search for an exotherm.
-
If an exotherm is detected (self-heating rate > 0.02 °C/min), the instrument will automatically switch to adiabatic mode and track the reaction until it is complete. The test can take many hours or even days.
-
-
Data Analysis:
-
Plot Temperature vs. Time and Pressure vs. Time.
-
Plot Self-Heating Rate (°C/min) vs. Temperature (°C).
-
From the plots, determine key safety parameters:
-
Onset Temperature (Tonset): The temperature at which self-heating begins.
-
Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the exotherm.
-
Time to Maximum Rate (TMRad): The time from the onset of the exotherm to the point of maximum reaction rate under adiabatic conditions. This is a critical parameter for emergency relief planning.[14]
-
Maximum Temperature and Pressure.
-
-
Data Summary and Interpretation
The data from these three techniques should be compiled to provide a holistic view of the thermal stability of this compound.
Table 1: Expected Data Output from Thermal Analysis of IDDP
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) | Accelerating Rate Calorimetry (ARC) | Significance |
| Onset Temperature (Tonset) | Temperature of initial mass loss | Temperature of exothermic energy release | Temperature of detectable self-heating | Indicates the temperature at which degradation begins. ARC onset is often the most conservative (lowest). |
| Peak Temperature (Tpeak) | Temp. of max mass loss rate (DTG) | Temp. of max heat flow | Temp. of max self-heating rate | Represents the point of maximum decomposition velocity under the given conditions. |
| Mass Loss (%) | Quantified at various temperatures | Not applicable | Not applicable | Stoichiometry of decomposition (how much of the material becomes volatile). |
| Enthalpy (ΔHd) | Not applicable | Quantified in J/g | Can be calculated from ΔTad | Measures the total energy released; a key indicator of the decomposition's severity. |
| Pressure Data | Not applicable | Not applicable (unless P-DSC) | Max pressure and rate of pressure rise | Crucial for assessing gas generation and designing pressure relief systems.[14] |
| TMRad (min) | Not applicable | Not applicable | Calculated from onset | A direct measure of how quickly a runaway reaction will proceed from a given temperature.[14] |
Interpretation Synergy:
-
TGA vs. DSC: If DSC shows an exotherm at a temperature where TGA shows no mass loss, it could indicate a rearrangement or cross-linking reaction. If they occur at the same temperature, the exotherm is directly related to decomposition.
-
DSC vs. ARC: DSC provides a rapid screening of exothermic potential. ARC provides the definitive, worst-case scenario data needed for process safety engineering. The onset temperature from ARC is typically lower and more conservative than from DSC due to the higher sensitivity and adiabatic conditions of the ARC test.[17]
Safety Considerations
-
Always handle this compound in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. May cause an allergic skin reaction.[26]
-
Be aware that thermal decomposition of phosphites can release flammable and/or toxic vapors.
-
All thermal analysis instruments operate at high temperatures and must be used with caution. Ensure all safety interlocks are functional.
-
Given the potential for energetic decomposition, ARC and high-pressure DSC experiments should be conducted behind a safety shield.
Conclusion
The thermal stability of this compound is a critical attribute that dictates its performance as a polymer stabilizer and determines its safe handling and processing parameters. A comprehensive evaluation requires a combination of TGA, DSC, and ARC. TGA defines the mass loss profile, DSC quantifies the decomposition energy, and ARC provides the essential worst-case data for thermal hazard assessment. By following the detailed protocols outlined in this application note, researchers and process safety professionals can generate reliable, high-quality data to ensure the effective and safe use of this important industrial chemical.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 4. galatachemicals.com [galatachemicals.com]
- 5. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosphite Antioxidant_Hong Kong Rongmei Industrial Co., Limited [hkrongmei.com]
- 8. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis-resistant Phosphite Antioxidant Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 14. belmontscientific.com [belmontscientific.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 18. mt.com [mt.com]
- 19. Differential Scanning Calorimetry Analysis [intertek.com]
- 20. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 22. sigma-hse.com [sigma-hse.com]
- 23. researchgate.net [researchgate.net]
- 24. store.astm.org [store.astm.org]
- 25. researchgate.net [researchgate.net]
- 26. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Isodecyl Diphenyl Phosphite in Biodegradable Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Processing Biodegradable Polymers
Biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHA), and Polybutylene Succinate (PBS) represent a significant step towards sustainable materials.[1][2] However, their widespread adoption is often hampered by inherent instability during melt processing.[3] These aliphatic polyesters are susceptible to thermal, oxidative, and hydrolytic degradation at the high temperatures required for extrusion, injection molding, and film blowing.[3] This degradation manifests as a loss of molecular weight, reduced mechanical properties, discoloration (yellowing), and decreased overall performance of the final product.[3] To mitigate these issues and widen the processing window, the use of stabilizers is crucial.
Isodecyl diphenyl phosphite (IDDP) is a liquid alkyl-aryl phosphite ester that functions as a highly effective secondary antioxidant or processing stabilizer. Its primary role is to protect the polymer during high-temperature manufacturing stages, ensuring the material's integrity and performance are maintained. This document provides a detailed guide to the application of this compound in biodegradable polymers, outlining its mechanism of action, protocols for its use and evaluation, and a discussion of its performance characteristics.
Mechanism of Action: A Secondary Antioxidant's Role
During melt processing, the combination of heat, oxygen, and shear stress initiates a free-radical chain reaction known as auto-oxidation.[3] This process leads to the formation of unstable hydroperoxides (ROOH) on the polymer backbone. These hydroperoxides readily decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which propagate further degradation by abstracting hydrogen atoms from the polymer chains, leading to chain scission.
While primary antioxidants (typically hindered phenols) are designed to scavenge these free radicals, secondary antioxidants like this compound work upstream by targeting and decomposing the hydroperoxides into stable, non-radical products, primarily alcohols. This action breaks the auto-catalytic degradation cycle. The phosphite itself is oxidized to a more stable phosphate in the process.
This synergistic relationship between primary and secondary antioxidants provides a comprehensive stabilization package, offering superior protection compared to using either additive alone.
Visualizing the Stabilization Mechanism
The following diagram illustrates the thermo-oxidative degradation cycle of a biodegradable polymer and the intervention points for primary and secondary antioxidants like this compound.
Application Protocols
The following protocols are provided as a comprehensive guide for incorporating and evaluating this compound in biodegradable polymers. These should be considered as starting points, with optimization likely required for specific polymer grades and processing equipment.
Protocol 1: Incorporation of this compound via Melt Compounding
Objective: To achieve a homogeneous dispersion of this compound within a biodegradable polymer matrix (e.g., PLA or PBS).
Materials & Equipment:
-
Biodegradable polymer resin (e.g., PLA, PBS), dried according to manufacturer's specifications.
-
This compound (liquid).
-
Optional: Primary antioxidant (e.g., hindered phenolic).
-
Twin-screw extruder with gravimetric feeders.
-
Water bath for strand cooling.
-
Pelletizer.
Procedure:
-
Pre-Drying: Thoroughly dry the biodegradable polymer resin to a moisture content below 200 ppm to prevent hydrolytic degradation during processing. This is a critical step.
-
Formulation: Determine the desired loading level of this compound, typically ranging from 0.1% to 0.5% by weight. If a primary antioxidant is used, a common ratio is 1:1 or 2:1 (secondary:primary).
-
Extruder Setup: Set the temperature profile of the twin-screw extruder appropriate for the specific biodegradable polymer. A typical profile for PLA is a gradual increase from 170°C to 200°C from the feed zone to the die.
-
Feeding:
-
Feed the dried polymer pellets into the main throat of the extruder using a gravimetric feeder.
-
Inject the liquid this compound (and any other liquid additives) into a downstream port of the extruder using a precision liquid injection pump. This ensures the polymer is fully molten before the additive is introduced, promoting better dispersion and reducing volatilization.
-
-
Compounding: Operate the extruder at a moderate screw speed (e.g., 200-300 RPM) to ensure thorough mixing without excessive shear, which could accelerate degradation.
-
Cooling and Pelletizing: Extrude the molten polymer strands into a water bath for cooling, followed by a pelletizer to produce compounded pellets.
-
Drying and Storage: Dry the resulting pellets thoroughly and store them in a sealed, moisture-proof bag to prevent water absorption before subsequent processing or testing.
Protocol 2: Evaluation of Processing Stability
Objective: To assess the effectiveness of this compound in preventing degradation during melt processing.
Materials & Equipment:
-
Compounded pellets from Protocol 1 (and a control sample without stabilizer).
-
Melt Flow Indexer (MFI) or Melt Flow Rate (MFR) instrument.
-
Capillary Rheometer.
-
Colorimeter (e.g., using the CIE Lab* color space).
Procedure:
-
Melt Flow Index (MFI) Analysis:
-
Measure the MFI of the control and stabilized polymer pellets according to ASTM D1238 or ISO 1133 at a temperature and load relevant to the polymer (e.g., 210°C/2.16 kg for PLA).
-
A smaller increase (or a decrease) in MFI for the stabilized polymer compared to the control indicates better preservation of molecular weight.
-
-
Multiple Extrusion Study:
-
To simulate the rigors of recycling or multiple processing steps, re-extrude the control and stabilized pellets 3 to 5 times, collecting samples after each pass.
-
Measure the MFI and color (Yellowness Index) of the samples from each pass. A well-stabilized polymer will show minimal changes in MFI and Yellowness Index across multiple extrusion cycles.
-
-
Rheological Analysis:
-
Using a capillary rheometer, perform a shear viscosity sweep at a typical processing temperature.
-
Stabilized polymers should exhibit a more consistent viscosity profile, indicating less chain scission.
-
Experimental Workflow Visualization
Representative Data & Performance
The following tables present illustrative data on the expected performance of this compound in a representative biodegradable polymer like PLA. The values are for demonstration purposes and will vary based on the specific polymer grade, processing conditions, and presence of other additives.
Table 1: Effect of this compound (IDDP) on PLA Processing Stability
| Formulation | Melt Flow Index (g/10 min @ 210°C/2.16kg) | Yellowness Index (YI) after 3 Extrusion Passes |
| Neat PLA (Control) | 25.4 | 22.5 |
| PLA + 0.1% IDDP | 18.2 | 14.8 |
| PLA + 0.3% IDDP | 15.5 | 9.7 |
| PLA + 0.3% IDDP + 0.1% Phenolic AO | 14.8 | 7.2 |
As shown in Table 1, the addition of IDDP significantly reduces the increase in MFI, indicating better retention of molecular weight. A lower Yellowness Index demonstrates improved color stability during processing. The synergistic effect with a primary antioxidant (Phenolic AO) provides the best performance.
Table 2: Effect of IDDP on Mechanical Properties of PLA after Processing
| Formulation | Tensile Strength at Break (MPa) | Elongation at Break (%) |
| Neat PLA (Control) | 48 | 3.5 |
| PLA + 0.3% IDDP | 62 | 6.0 |
| PLA + 0.3% IDDP + 0.1% Phenolic AO | 65 | 6.2 |
The data in Table 2 illustrates that by preventing degradation during processing, the intrinsic mechanical properties of the polymer are better preserved in the final molded part.
Regulatory Status
For researchers and professionals in drug development and food packaging, the regulatory status of any additive is of paramount importance. This compound (CAS No. 26544-23-0) is listed on several chemical inventories, including the EPA's Toxic Substances Control Act (TSCA) list.
However, its approval for direct food contact applications under the U.S. Food and Drug Administration (FDA) regulations (21 CFR) is not clearly established in publicly available databases. Some sources suggest it is preferred for applications where food contact approval is not a primary concern.
It is imperative that for any application involving food contact, medical devices, or drug delivery systems, the user must verify the regulatory status of this compound with the manufacturer and relevant regulatory bodies to ensure compliance.
Conclusion
This compound is a versatile and effective processing stabilizer for biodegradable polymers. By functioning as a secondary antioxidant that decomposes hydroperoxides, it effectively mitigates the thermo-oxidative degradation that occurs during high-temperature melt processing. This results in better retention of molecular weight, improved color stability, and enhanced mechanical properties in the final product. When used in synergy with a primary antioxidant, its performance can be further enhanced. While its utility in industrial applications is clear, its use in food and drug-related applications requires careful regulatory validation.
References
Isodecyl Diphenyl Phosphite: A Versatile Catalyst in Modern Organic Synthesis
Introduction: Unveiling the Potential of Isodecyl Diphenyl Phosphite
This compound (IDDP), a mixed alkyl-aryl phosphite ester, is a colorless to light yellow liquid widely recognized for its role as a secondary antioxidant and processing stabilizer in the polymer industry.[1][2] However, its utility extends far beyond polymer chemistry. The phosphorus(III) center of IDDP possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metals. This characteristic positions IDDP as a versatile ligand in homogeneous catalysis, where it can significantly influence the activity, selectivity, and stability of catalytic systems.[3] This guide provides an in-depth exploration of the applications of this compound as a catalyst and ligand in key organic transformations, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 26544-23-0 | [2] |
| Molecular Formula | C22H31O3P | [2] |
| Molecular Weight | 374.45 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 240 - 260 °C at 0.5 mmHg | [5] |
| Flash Point | Around 218 °C | [5] |
| Solubility | Insoluble in water; soluble in many organic solvents like benzene and toluene. | [5][6] |
Safety and Handling: this compound should be handled in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8] It should be stored in a cool, dry place away from heat sources and oxidizing agents.[1] In case of a spill, use absorbent material to collect the liquid and dispose of it in accordance with local regulations.[9]
Application in Homogeneous Catalysis: A Ligand of Choice
The electronic and steric properties of phosphite ligands are critical determinants of the outcome of a catalytic reaction. As a mixed alkyl-aryl phosphite, IDDP offers a unique balance of these properties. The two phenyl groups are π-acceptors, which can stabilize low-valent metal centers, while the isodecyl group provides steric bulk that can influence the regioselectivity of a reaction.
Rhodium-Catalyzed Hydroformylation
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes.[10] Rhodium complexes are highly active catalysts for this transformation, and the choice of ligand is paramount in controlling the regioselectivity (linear vs. branched aldehyde) and reaction rate.[11]
Mechanistic Insight: The catalytic cycle of rhodium-catalyzed hydroformylation is generally accepted to proceed through a series of steps involving ligand dissociation, olefin coordination, migratory insertion, and reductive elimination. The steric and electronic properties of the phosphite ligand, such as IDDP, play a crucial role in influencing the relative rates of these steps and, consequently, the product distribution. The π-accepting nature of the phenyl groups on IDDP can facilitate the reductive elimination of the aldehyde product, while the bulky isodecyl group can favor the formation of the linear aldehyde by disfavoring the more sterically hindered transition state leading to the branched product.
Caption: Generalized catalytic cycle for Rh-catalyzed hydroformylation with IDDP.
Protocol: General Procedure for the Hydroformylation of 1-Octene
This protocol is a generalized procedure based on established methods for rhodium-catalyzed hydroformylation using phosphite ligands.[12][13]
Materials:
-
[Rh(acac)(CO)2] (Rhodium(I) dicarbonylacetylacetonate)
-
This compound (IDDP)
-
1-Octene
-
Toluene (anhydrous and deoxygenated)
-
Syngas (1:1 mixture of H2 and CO)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with [Rh(acac)(CO)2] (e.g., 0.01 mmol) and the desired amount of this compound (e.g., 0.1 mmol, 10 equivalents relative to Rh).
-
Add anhydrous, deoxygenated toluene (e.g., 20 mL) to dissolve the catalyst precursor and ligand.
-
Transfer the catalyst solution to the high-pressure autoclave.
-
Add 1-octene (e.g., 10 mmol) to the autoclave.
-
Seal the autoclave and purge several times with syngas.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for the desired time (e.g., 4-24 hours), monitoring the pressure to ensure constant syngas concentration.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Open the autoclave and collect the reaction mixture.
-
Analyze the product mixture by gas chromatography (GC) or NMR spectroscopy to determine the conversion and regioselectivity (linear to branched aldehyde ratio).
Expected Outcome: The use of a bulky phosphite ligand like IDDP is expected to favor the formation of the linear aldehyde, nonanal. The reaction conditions, such as temperature, pressure, and ligand-to-metal ratio, can be optimized to maximize the yield and selectivity.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[4] The ligand coordinated to the palladium center is crucial for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[14]
Mechanistic Insight: The catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. Phosphite ligands like IDDP can be effective in this process. The electron-rich nature of the phosphorus atom in IDDP can promote the oxidative addition step, while its steric bulk can facilitate the reductive elimination step.
Caption: Generalized catalytic cycle for Pd-catalyzed Suzuki-Miyaura cross-coupling with IDDP.
Protocol: General Procedure for the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
This protocol is a generalized procedure based on established methods for palladium-catalyzed Suzuki-Miyaura reactions using phosphite ligands.[14]
Materials:
-
Pd(OAc)2 (Palladium(II) acetate)
-
This compound (IDDP)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K2CO3)
-
Toluene/Water solvent mixture
-
Schlenk flask and condenser
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (e.g., 0.02 mmol) and this compound (e.g., 0.04 mmol, 2 equivalents relative to Pd).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a deoxygenated mixture of toluene (4 mL) and water (1 mL).
-
Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.
Expected Outcome: The palladium/IDDP catalytic system is expected to efficiently catalyze the cross-coupling of 4-bromotoluene and phenylboronic acid to yield 4-methylbiphenyl. The reaction conditions can be adapted for a variety of aryl halides and boronic acids.
Conclusion and Future Outlook
While this compound is predominantly utilized as a polymer additive, its potential as a versatile ligand in homogeneous catalysis is evident. The protocols and mechanistic discussions provided herein offer a foundational understanding for researchers to explore its application in rhodium-catalyzed hydroformylation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this mixed alkyl-aryl phosphite ligand may offer advantages in terms of activity, selectivity, and catalyst stability. Further research into the synthesis and application of transition metal complexes of this compound is warranted to fully unlock its potential in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
References
- 1. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 3. US11911751B2 - Catalyst compositions for hydroformylation and methods of use thereof - Google Patents [patents.google.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. EP3442982A1 - Catalyst for the hydroformylation of olefins, and use thereof - Google Patents [patents.google.com]
- 14. Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Isodecyl Diphenyl Phosphite in Preventing Polymer Discoloration
Introduction: The Challenge of Polymer Discoloration
Polymers, ubiquitous in modern materials, are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen.[1][2] This degradation is not merely a surface-level issue; it involves complex chemical changes within the polymer matrix that can lead to a loss of mechanical integrity, embrittlement, and most noticeably, discoloration.[1][2] Yellowing, in particular, is a common manifestation of degradation that can significantly detract from a product's aesthetic appeal and perceived quality.[3] This application note provides a detailed technical guide on the role and application of Isodecyl Diphenyl Phosphite (IDPP) as a high-performance secondary antioxidant to mitigate polymer discoloration.
The primary drivers of polymer degradation are thermo-oxidative and photo-oxidative processes.[1][2] During processing at high temperatures or upon exposure to ultraviolet (UV) radiation, free radicals are generated on the polymer chains.[1] These highly reactive species initiate a cascade of detrimental reactions, including the formation of hydroperoxides (ROOH).[4] Hydroperoxides are particularly problematic as they are unstable and decompose into new, highly reactive radicals, perpetuating a cycle of degradation that leads to the formation of chromophoric groups responsible for discoloration.[4]
Mechanism of Action: this compound as a Secondary Antioxidant
This compound (IDPP) functions as a highly effective secondary antioxidant, specifically targeting the hydroperoxides that are key intermediates in the oxidative degradation cycle.[1][4] Unlike primary antioxidants (typically hindered phenols) that scavenge free radicals, phosphite stabilizers like IDPP act as hydroperoxide decomposers.[4][5]
The mechanism involves the trivalent phosphorus atom in the phosphite molecule readily reacting with hydroperoxides. In this reaction, the phosphite is oxidized to a stable phosphate, while the hydroperoxide is converted into a non-reactive, stable alcohol.[4] This crucial step effectively breaks the autocatalytic cycle of oxidation, preventing the formation of new radicals and the subsequent discoloration.[1][4]
Caption: Mechanism of IDPP in preventing polymer degradation.
Synergistic Effect with Primary Antioxidants
For comprehensive protection, IDPP is often used in conjunction with primary antioxidants, such as hindered phenols.[4][6] This combination provides a powerful synergistic effect.[6] The primary antioxidant scavenges free radicals, while IDPP decomposes the hydroperoxides that may still form.[4] This dual-action approach addresses different stages of the degradation process, offering more robust and long-lasting stabilization than either additive could achieve alone.[6]
Applications and Recommended Dosage
IDPP is a versatile stabilizer effective in a wide range of polymers that are prone to discoloration. Its liquid form facilitates easy handling and incorporation into various formulations.
| Polymer System | Typical Application | Recommended Dosage (phr*) | Key Benefits |
| Polyvinyl Chloride (PVC) | Rigid and flexible profiles, films, pipes | 0.5 - 2.0 | Improves heat and light stability, preserves transparency, acts as a chelating agent with metal soap stabilizers.[7][8] |
| Polycarbonate (PC) | Molded parts, sheets, electronic components | 0.1 - 0.5 | Excellent color and processing stability.[9] |
| Polyurethanes (PU) | Foams, coatings, synthetic leather | 0.2 - 1.0 | Prevents yellowing from heat and light exposure, enhances thermal stability.[7][10] |
| Acrylonitrile Butadiene Styrene (ABS) | Automotive parts, consumer electronics | 0.2 - 0.7 | Improves color retention during processing, enhances thermal stability.[7] |
| Polyesters (e.g., PET) | Fibers, films, bottles | 0.1 - 0.5 | Enhances color retention during processing. |
*phr: parts per hundred resin
Experimental Protocols for Evaluation
To quantify the effectiveness of this compound in preventing discoloration, a systematic experimental approach is required. This involves sample preparation, accelerated aging, and colorimetric analysis.
Protocol 1: Sample Preparation
-
Material Compounding:
-
Dry the base polymer resin to the manufacturer's recommended specifications to remove any moisture.
-
Create a control batch with no additives and experimental batches with varying concentrations of IDPP (and a primary antioxidant if evaluating synergy).
-
Pre-blend the polymer pellets with the additives in a sealed container by tumble mixing for at least 15 minutes to ensure uniform distribution.
-
Melt-compound the blend using a twin-screw extruder with a temperature profile appropriate for the specific polymer to ensure complete melting and mixing without inducing significant degradation.
-
-
Specimen Molding:
-
Immediately after extrusion and pelletizing, dry the compounded pellets again.
-
Injection mold the compounded pellets into standardized test specimens (e.g., plaques or discs of a specified thickness) for color analysis.
-
Ensure all specimens have a consistent thickness and surface finish, as these factors can influence color measurements.[6]
-
-
Initial Color Measurement:
Caption: Experimental workflow for evaluating IDPP performance.
Protocol 2: Accelerated Aging
Accelerated aging protocols are employed to simulate the long-term effects of environmental exposure in a shorter timeframe.
-
Thermal-Oxidative Aging:
-
Place the test specimens in a forced-air convection oven with precise temperature control.
-
Set the aging temperature based on the polymer's heat deflection temperature and the desired acceleration factor (e.g., 110°C, 130°C, 150°C).
-
Remove sets of specimens at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).
-
-
Photo-Oxidative Aging (QUV Testing):
-
Place the specimens in a QUV accelerated weathering tester equipped with fluorescent UV lamps (e.g., UVA-340 for simulating sunlight).
-
Set a cycle of UV exposure and condensation to simulate outdoor conditions.
-
Remove specimens at specified intervals of exposure time.
-
Protocol 3: Colorimetric Analysis
-
Instrumentation: Use a high-quality spectrophotometer or colorimeter capable of measuring CIE Lab* values.
-
Measurement:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the color of the aged specimens at the predetermined time intervals.
-
Take multiple readings from different locations on each specimen and average the results to ensure accuracy.
-
-
Yellowness Index Calculation:
Illustrative Performance Data
The following table presents representative data on the performance of IDPP in preventing discoloration in various polymers during accelerated thermal aging. While this data is illustrative, it is based on the well-documented synergistic effects and performance of phosphite stabilizers in combination with phenolic antioxidants.[6][9]
| Polymer Formulation | Aging Time (hours) at 130°C | Yellowness Index (YI) |
| PVC (Control - No Stabilizer) | 0 | 2.5 |
| 250 | 15.8 | |
| 500 | 35.2 | |
| PVC with 0.5 phr IDPP + 0.2 phr Hindered Phenol | 0 | 2.6 |
| 250 | 4.1 | |
| 500 | 8.9 | |
| Polycarbonate (Control - No Stabilizer) | 0 | 1.8 |
| 500 | 12.5 | |
| 1000 | 28.9 | |
| Polycarbonate with 0.2 phr IDPP + 0.1 phr Hindered Phenol | 0 | 1.9 |
| 500 | 3.2 | |
| 1000 | 7.5 |
Conclusion
This compound is a highly effective secondary antioxidant that plays a critical role in preventing the discoloration of a wide range of polymers. By decomposing hydroperoxides, IDPP interrupts the oxidative degradation cycle that leads to the formation of chromophoric compounds. Its synergistic performance with primary antioxidants provides a comprehensive stabilization package that enhances the long-term aesthetic and mechanical properties of polymeric materials. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to evaluate and optimize the use of IDPP in their specific formulations, ensuring product quality and longevity.
References
- 1. nbinno.com [nbinno.com]
- 2. life-trialkyl.eu [life-trialkyl.eu]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Di Phenyl Iso Octyl Phosphite (DPOP) in High-Performance PVC [adishank.com]
- 9. researchgate.net [researchgate.net]
- 10. partinchem.com [partinchem.com]
Application Note: Restoring Melt Flow in Recycled Polymers with Isodecyl Diphenyl Phosphite
Abstract
This technical guide provides a comprehensive framework for researchers and polymer scientists on the application of Isodecyl Diphenyl Phosphite (IDPP) as a secondary antioxidant and processing stabilizer to improve the melt flow characteristics of recycled polymers. The repeated thermal and mechanical stress during a polymer's initial lifecycle and subsequent recycling process invariably leads to degradation, characterized by chain scission and cross-linking. This degradation manifests as a decrease in melt viscosity and poor processability, limiting the applications for recycled materials. This note details the mechanism of action of IDPP, provides step-by-step protocols for its incorporation and evaluation, and presents a model for interpreting the resulting data.
The Challenge: Melt Flow Instability in Recycled Polymers
The journey of a polymer from virgin resin to a recycled pellet involves multiple heat histories. Each extrusion, molding, and reprocessing step exposes the polymer to heat, shear, and oxygen, initiating a cascade of degradation reactions.
-
Thermo-oxidative Degradation: This process generates free radicals that attack the polymer backbone. In polymers like polypropylene (PP), this leads to chain scission, a reduction in molecular weight, and a dramatic, often uncontrolled, increase in Melt Flow Index (MFI).[1] For polymers like polyethylene (PE), cross-linking can occur, increasing viscosity and reducing flow.
-
Formation of Hydroperoxides (ROOH): These unstable species are byproducts of primary oxidation and are a critical point of failure.[2] Their decomposition creates highly reactive hydroxyl and alkoxyl radicals, which accelerate the degradation cycle, leading to inconsistent melt flow and poor physical properties in the final product.[2][3]
This degradation makes it challenging to use recycled content in applications that demand tight control over processing parameters and final part quality. Restoring and stabilizing the melt flow is therefore a critical step in upcycling these materials.[4]
The Solution: this compound (IDPP) as a Processing Stabilizer
This compound (CAS No. 26544-23-0) is a liquid aryl-alkyl phosphite ester that functions as a highly effective secondary antioxidant.[5][6][7] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, IDPP's primary role is to preemptively neutralize the degradation cascade by decomposing hydroperoxides into non-radical, stable alcohols.[8][9][10]
Key Attributes of IDPP:
-
Hydroperoxide Decomposer: Efficiently converts harmful hydroperoxides into stable alcohols, breaking the auto-oxidative cycle.[8][9]
-
Color Stability: By preventing oxidation, it helps maintain the natural color of the polymer, which is crucial for aesthetic applications.[6]
-
Synergistic Action: Works exceptionally well in conjunction with primary antioxidants, offering a comprehensive stabilization package.[1][3]
-
Liquid Form: Allows for easy, dust-free handling and excellent dispersion in the polymer matrix during compounding.[2]
Mechanism of Action: How IDPP Protects the Polymer Chain
The efficacy of IDPP lies in its ability to interrupt the polymer degradation cycle at a critical juncture. The trivalent phosphorus atom in the phosphite ester is readily oxidized to a more stable pentavalent state (phosphate ester), a reaction that detoxifies the hydroperoxides.[10]
The general reaction is: P(OR)₃ + ROOH → OP(OR)₃ + ROH (Phosphite Ester + Hydroperoxide → Phosphate Ester + Stable Alcohol)
This non-radical decomposition pathway is paramount. It prevents the formation of new free radicals that would otherwise continue to degrade the polymer chains, thus preserving the molecular weight and stabilizing the melt viscosity.
Below is a diagram illustrating this protective mechanism.
References
- 1. repository.polytechnic.astra.ac.id [repository.polytechnic.astra.ac.id]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lbf.fraunhofer.de [lbf.fraunhofer.de]
- 5. This compound CAS No. 26544-23-0 | Tintoll [uvabsorber.com]
- 6. This compound CAS#: 26544-23-0 [m.chemicalbook.com]
- 7. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Phosphite ester - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Isodecyl Diphenyl Phosphite in Coatings and Adhesives Formulations
Introduction: The Critical Role of Stabilization in Polymer Formulations
In the realm of high-performance coatings and adhesives, the long-term integrity and aesthetic appeal of the final product are paramount. Polymer degradation, initiated by heat, oxygen, and shear during processing and subsequent environmental exposure, can lead to a catastrophic loss of mechanical properties, discoloration, and ultimately, product failure. Isodecyl diphenyl phosphite (IDPP), a liquid alkyl-aryl phosphite, has emerged as a key secondary antioxidant and processing stabilizer, offering a robust solution to these challenges.[1][2] This application note provides a comprehensive technical guide for researchers and formulators on the effective utilization of IDPP in both coating and adhesive systems. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and present data-driven insights to guide formulation development.
Key Properties of this compound (IDPP)
| Property | Value | Reference |
| CAS Number | 26544-23-0 | [2] |
| Appearance | Clear, colorless to light yellow liquid | [2][3] |
| Molecular Formula | C₂₂H₃₁O₃P | [2] |
| Solubility | Soluble in most organic solvents; insoluble in water | [4] |
| Primary Function | Secondary Antioxidant, Processing & Color Stabilizer | [1][5][6] |
Mechanism of Action: A Synergistic Approach to Polymer Protection
This compound functions as a hydroperoxide decomposer, a critical role in the polymer auto-oxidation cycle.[7] Unlike primary antioxidants (e.g., hindered phenols) that scavenge free radicals, secondary antioxidants like IDPP target and neutralize hydroperoxides (ROOH), which are unstable intermediates that can decompose into highly reactive radicals, propagating the degradation cascade.[7][8][9]
The phosphite group in IDPP reduces hydroperoxides to stable alcohols, in a process where the phosphite itself is oxidized to a phosphate.[10] This preemptive action prevents the formation of new free radicals, thereby preserving the polymer's molecular weight, mechanical strength, and color stability.[11]
A key advantage of IDPP is its synergistic effect when used in combination with primary antioxidants.[1][8][12] This multi-pronged approach provides a more comprehensive stabilization package, with the primary antioxidant neutralizing initial free radicals and the secondary antioxidant "cleaning up" the resulting hydroperoxides.[13]
Application Protocol: Evaluating IDPP in a Model Solvent-Borne Acrylic Coating
This protocol outlines the steps to incorporate and evaluate the effectiveness of this compound in a simple solvent-borne acrylic coating formulation against thermal and photo-oxidative degradation.
I. Materials and Equipment
-
Resin: Thermoplastic Acrylic Resin
-
Solvent: Xylene/Toluene blend
-
Stabilizers: this compound (IDPP), Hindered Phenolic Antioxidant (e.g., Irganox® 1010)
-
Substrate: Cold-rolled steel panels (Q-panels)
-
Equipment: High-speed disperser, film applicator (doctor blade), convection oven, accelerated weathering tester (QUV or Xenon arc), spectrophotometer/colorimeter, gloss meter.
II. Formulation Preparation
Prepare three formulations for comparison: a control (no stabilizer), one with only a primary antioxidant, and one with a synergistic blend of a primary antioxidant and IDPP.
| Component | Control (wt%) | Formulation A (wt%) | Formulation B (wt%) |
| Acrylic Resin (40% in Xylene) | 50.0 | 50.0 | 50.0 |
| Toluene | 49.9 | 49.6 | 49.4 |
| Hindered Phenol AO | 0.0 | 0.3 | 0.3 |
| This compound | 0.0 | 0.0 | 0.3 |
| Total | 100.0 | 100.0 | 100.0 |
Procedure:
-
To a mixing vessel, add the acrylic resin solution.
-
Under agitation with a high-speed disperser, slowly add the toluene.
-
For Formulations A and B, pre-dissolve the antioxidant(s) in a small portion of the solvent before adding to the main mixture.
-
Continue mixing for 15-20 minutes until a homogenous solution is achieved.
III. Coating Application and Curing
-
Degrease the steel panels with a suitable solvent.
-
Apply the coatings to the panels using a film applicator to achieve a consistent dry film thickness (e.g., 50 µm).
-
Allow the coated panels to flash off at ambient temperature for 15 minutes.
-
Cure the panels in a convection oven according to the resin manufacturer's recommendations (e.g., 30 minutes at 80°C).
IV. Performance Testing and Evaluation
A. Initial Properties Measurement:
-
Color: Measure the initial color coordinates (L, a, b*) and calculate the Yellowness Index (YI) according to ASTM E313 using a spectrophotometer.[1][6][14]
-
Gloss: Measure the initial 60° gloss using a gloss meter.
B. Accelerated Aging:
-
Thermal Aging: Place a set of coated panels in a convection oven at an elevated temperature (e.g., 120°C) for a specified duration (e.g., 240 hours).
-
UV/Weathering Aging: Expose another set of panels in an accelerated weathering tester (e.g., QUV with UVA-340 lamps) following a standard cycle such as ASTM G154.[15]
C. Post-Aging Evaluation:
-
After the aging period, remove the panels and allow them to equilibrate to room temperature.
-
Visually inspect for any defects such as cracking, blistering, or delamination.
-
Re-measure the color (L, a, b*, YI) and gloss of the aged panels.
-
Calculate the change in Yellowness Index (ΔYI) and the percentage of gloss retention.
Application Protocol: Evaluating IDPP in a Model Hot-Melt Polyurethane Adhesive
This protocol details the evaluation of this compound as a processing stabilizer in a reactive hot-melt polyurethane (PUR) adhesive, focusing on viscosity and color stability at elevated temperatures.
I. Materials and Equipment
-
Polyol: Polyester or Polyether Polyol
-
Isocyanate: Methylene Diphenyl Diisocyanate (MDI) based prepolymer
-
Stabilizers: this compound (IDPP), Hindered Phenolic Antioxidant
-
Equipment: Laboratory mixer capable of heating and mixing under vacuum, rotational viscometer with a thermosel attachment, spectrophotometer/colorimeter.
II. Formulation Preparation
Prepare two adhesive formulations: a control and one stabilized with IDPP and a primary antioxidant.
| Component | Control (wt%) | Stabilized (wt%) |
| MDI Prepolymer | 60.0 | 60.0 |
| Polyester Polyol | 39.9 | 39.4 |
| Hindered Phenol AO | 0.0 | 0.3 |
| This compound | 0.0 | 0.3 |
| Total | 100.0 | 100.0 |
Procedure:
-
Preheat the polyol in the mixing vessel to 80-90°C under vacuum to remove any residual moisture.
-
For the stabilized formulation, add the antioxidant blend to the hot polyol and mix until fully dissolved.
-
Slowly add the MDI prepolymer to the polyol under continuous agitation.
-
Increase the temperature to the typical application temperature of the adhesive (e.g., 120-140°C) and mix for 1-2 hours.[16]
III. Performance Testing and Evaluation
The primary goal is to assess the stability of the molten adhesive over time, simulating conditions in a hot-melt tank.
A. Heat Stability Test (ASTM D4499): [17][18]
-
Take an initial sample of the molten adhesive for viscosity and color measurement.
-
Place a known quantity of the adhesive in a glass container and keep it in an oven at the application temperature (e.g., 130°C).
-
At regular intervals (e.g., 8, 24, 48, 96 hours), take samples of the molten adhesive for analysis.
B. Viscosity Measurement:
-
Using a rotational viscometer with a thermosel, measure the viscosity of the adhesive samples taken at each time interval.[19]
-
Plot viscosity as a function of aging time. A stable formulation will show minimal change in viscosity.
C. Color Stability Measurement:
-
For each sample, cast a small, uniform film on a release liner and allow it to cool.
-
Measure the Yellowness Index (YI) according to ASTM E313.[6]
-
Plot the change in Yellowness Index (ΔYI) over time.
D. Melt Flow Index (MFI) (Optional):
-
For thermoplastic-based hot melts, MFI can be a useful indicator of degradation (chain scission).[20]
-
Measure the MFI of the initial and aged samples according to ASTM D1238.[3][12][17][21] An increase in MFI typically indicates polymer degradation.
Conclusion and Formulation Insights
This compound is a highly effective secondary antioxidant and processing stabilizer for a wide range of coating and adhesive formulations.[1][5][22] Its primary function as a hydroperoxide decomposer, especially when used in synergy with primary antioxidants, provides robust protection against thermal and oxidative degradation. This leads to enhanced color stability, retention of mechanical properties, and consistent processing characteristics. The protocols detailed in this guide provide a systematic framework for formulators to quantify the benefits of IDPP, enabling the development of more durable and high-performance products. By carefully evaluating changes in color, gloss, viscosity, and other key metrics, researchers can optimize stabilizer concentrations and achieve the desired balance of performance and cost-effectiveness.
References
- 1. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 2. Testing adhesive properties with viscometers and rheometers | Anton Paar [anton-paar.com]
- 3. Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133 [testronixinstruments.com]
- 4. paint.org [paint.org]
- 5. US20100048782A1 - Liquid phosphite blends as stabilizers - Google Patents [patents.google.com]
- 6. Calculating Yellowness Index of Plastics [testronixinstruments.com]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- 9. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zwickroell.com [zwickroell.com]
- 13. JP5315238B2 - Liquid phosphite blends as stabilizers - Google Patents [patents.google.com]
- 14. Yellowness Index | Lovibond [lovibond.com]
- 15. atslab.com [atslab.com]
- 16. Reactive hotmelt polyurethane adhesive formulations; introduction and basic formula [onlytrainings.com]
- 17. bitmesra.ac.in [bitmesra.ac.in]
- 18. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brookfieldengineering.com [brookfieldengineering.com]
- 20. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]
- 21. Breaking Down Melt Flow Index Testing Standards: ASTM D1238 vs ISO 1133 [pacorr.com]
- 22. Test Yellowness Index of Polymer with Precision Spectrophotometer [pacorr.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Isodecyl Diphenyl Phosphite Concentration in Polypropylene
Welcome to the technical support center for the optimization of Isodecyl Diphenyl Phosphite (IDPP) in polypropylene (PP) formulations. This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are utilizing polypropylene in their applications. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (IDPP) in polypropylene?
A1: this compound (IDPP) is a secondary antioxidant, specifically a phosphite ester, used to protect polypropylene from degradation.[1] Its main function is to decompose hydroperoxides (ROOH), which are unstable byproducts formed during the oxidation of the polymer when exposed to heat and oxygen.[2] These hydroperoxides can break down into highly reactive radicals that further degrade the polymer, leading to chain scission, cross-linking, and discoloration.[3] By converting hydroperoxides into stable, non-reactive products, IDPP interrupts this degradation cycle.[2][3]
IDPP works synergistically with primary antioxidants, such as hindered phenols.[2] While primary antioxidants scavenge free radicals, IDPP neutralizes the hydroperoxide precursors, providing a more comprehensive stabilization system.[3][4]
Q2: What is a typical starting concentration for IDPP in a polypropylene formulation?
A2: A typical starting concentration for IDPP in polypropylene formulations ranges from 0.05% to 0.2% by weight. The optimal concentration depends on several factors, including:
-
Processing Conditions: Higher temperatures and shear rates during processes like extrusion and injection molding can accelerate degradation, potentially requiring a higher concentration of IDPP.[5]
-
End-Use Application: The required long-term thermal stability of the final product will influence the necessary amount of antioxidant.[6] For example, automotive parts exposed to high temperatures will require a more robust stabilization package than disposable packaging.[7]
-
Presence of Other Additives: The type and concentration of other additives, such as primary antioxidants and fillers, can impact the required level of IDPP.
Q3: How does IDPP interact with other additives in a PP formulation, such as primary antioxidants or UV stabilizers?
A3: IDPP exhibits a strong synergistic effect with primary antioxidants, particularly hindered phenols.[2] Phenolic antioxidants donate a hydrogen atom to neutralize free radicals, and in the process, they can become deactivated.[4] Phosphite antioxidants, like IDPP, can help to regenerate the phenolic antioxidant, extending its effectiveness.[4] This combination provides a much higher level of protection against thermal degradation than either antioxidant could achieve alone.[2][8]
However, interactions with other additives can sometimes be antagonistic. For instance, certain metal stearates, used as acid scavengers, can form complexes with phosphites, which may reduce their effectiveness in thermal oxidation.[8] It is crucial to consider the entire additive package to avoid unintended negative interactions.
Q4: What are the key performance indicators to monitor when evaluating the effectiveness of IDPP?
A4: To assess the effectiveness of IDPP in your polypropylene formulation, you should monitor the following key performance indicators:
-
Melt Flow Index (MFI) or Melt Flow Rate (MFR): This measures the ease of flow of the molten polymer and is an indirect indicator of its molecular weight.[9][10] An increase in MFI suggests polymer chain scission and degradation.[5][6] A stable MFI after processing indicates effective stabilization.
-
Color Stability (Yellowness Index - YI): Discoloration, particularly yellowing, is a common sign of polymer degradation.[11][12] The Yellowness Index can be measured to quantify color changes. IDPP helps in maintaining the color of the polymer during processing.[1]
-
Oxidative Induction Time (OIT): OIT is a measure of the thermal stability of a material.[13][14] It determines the time it takes for the polymer to begin rapid oxidation at a specific temperature in an oxygen-rich atmosphere.[13] A longer OIT indicates better stabilization.[15]
Part 2: Troubleshooting Guide
Issue 1: Rapid degradation of polypropylene during processing (e.g., significant increase in MFI).
-
Possible Cause: Insufficient concentration of IDPP or an imbalanced ratio with the primary antioxidant. This leads to inadequate protection against thermo-oxidative degradation during high-temperature processing.[5][16]
-
Troubleshooting Steps:
-
Verify Additive Concentration: Confirm the current dosage of IDPP and the primary antioxidant in your formulation.
-
Increase IDPP Concentration: Incrementally increase the IDPP concentration, for example, by 0.05% by weight, and re-evaluate the MFI.
-
Optimize Antioxidant Ratio: Ensure a synergistic ratio of primary to secondary antioxidants. A common starting point is a 1:1 or 1:2 ratio of phenolic antioxidant to phosphite.
-
Ensure Proper Dispersion: Inadequate mixing can lead to localized areas with low antioxidant concentration. Verify that your compounding process ensures uniform dispersion of all additives.
-
Analyze MFI: Measure the MFI of the processed material according to ASTM D1238 to quantify the extent of degradation.[17][18]
-
Issue 2: Discoloration (yellowing) of the final polypropylene product.
-
Possible Cause: This is often due to the over-oxidation of phenolic antioxidants.[11][19] It can also be caused by interactions with other additives or exposure to certain environmental conditions like NOx or SOx gases.[19]
-
Troubleshooting Steps:
-
Measure Yellowness Index (YI): Quantify the discoloration using a colorimeter.
-
Incorporate a Secondary Antioxidant: If not already present, adding a phosphite like IDPP can reduce the "workload" on the phenolic antioxidant, preventing its over-oxidation and the resulting discoloration.[11]
-
Adjust Antioxidant System: Consider changing the type of phenolic antioxidant to one that is less prone to discoloration.[11] Alternatively, a phenol-free stabilization system could be explored.[11]
-
Evaluate Environmental Factors: Assess the storage and processing environment for the presence of oxidizing gases that could contribute to discoloration.[19]
-
Issue 3: Poor long-term thermal stability of the polypropylene product.
-
Possible Cause: An imbalanced antioxidant system that is effective during processing but does not provide sufficient long-term protection.[6] The initial concentration of antioxidants may be too low, or they may be depleted over time.[15]
-
Troubleshooting Steps:
-
Conduct Long-Term Heat Aging Studies: Age the polypropylene samples in a circulating air oven at an elevated temperature and monitor for changes in mechanical properties, such as embrittlement.[6]
-
Measure Oxidative Induction Time (OIT): Use Differential Scanning Calorimetry (DSC) to determine the OIT of the material according to ASTM D3895.[13][20] This will provide a quantitative measure of its resistance to thermo-oxidative degradation.
-
Optimize the Antioxidant Package: Adjust the ratio and concentration of the primary and secondary antioxidants to enhance long-term stability. A synergistic blend is often more effective than a single antioxidant.[7]
-
Consider Higher Molecular Weight Stabilizers: For applications requiring very long service life, consider higher molecular weight antioxidants that are less prone to migration and volatilization.
-
Part 3: Experimental Protocols & Data
Experimental Protocols
Protocol 1: Sample Preparation for Additive Analysis (Solvent Extraction)
-
Weigh approximately 5 grams of the polypropylene sample.
-
Place the sample in a Soxhlet extraction apparatus.
-
Add a suitable solvent (e.g., dichloromethane or cyclohexane) to the extraction flask.
-
Heat the solvent to its boiling point and allow the extraction to proceed for at least 6 hours to ensure complete extraction of the additives.
-
After extraction, evaporate the solvent to obtain the extracted additives.
-
The extracted additives can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of IDPP and other stabilizers.[21][22][23]
Protocol 2: Measuring Melt Flow Index (MFI)
The MFI of polypropylene should be measured according to the ASTM D1238 standard test method.[18] For polypropylene, the standard test condition is 230°C with a 2.16 kg load.[10][17]
Protocol 3: Determining Oxidative Induction Time (OIT)
The OIT is determined using Differential Scanning Calorimetry (DSC) following the ASTM D3895 standard.[13]
-
A small sample (5-10 mg) of the polypropylene is placed in an open aluminum pan.
-
The sample is heated to 200°C under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen.[20]
-
The time from the introduction of oxygen to the onset of the exothermic oxidation peak is recorded as the OIT.[13]
Data Presentation
Table 1: Typical IDPP Concentration Ranges for Various Polypropylene Applications
| Application | Typical IDPP Concentration (% by weight) | Key Performance Requirement |
| General Purpose Injection Molding | 0.05 - 0.10 | Melt flow stability, color retention |
| Fiber and Film Extrusion | 0.10 - 0.15 | High-temperature process stability |
| Automotive Components | 0.15 - 0.20 | Long-term thermal stability |
| Food Contact Applications | Formulation must comply with relevant regulations | Low migration, organoleptic properties |
Table 2: Example Experimental Data for IDPP Optimization in Polypropylene
| Formulation | IDPP Conc. (%) | Primary AO Conc. (%) | MFI (g/10 min) after 5 extrusion passes | Yellowness Index (YI) | OIT (minutes at 200°C) |
| Control (No IDPP) | 0.00 | 0.10 | 15.2 | 8.5 | 12 |
| A | 0.05 | 0.10 | 8.9 | 4.2 | 25 |
| B | 0.10 | 0.10 | 5.1 | 2.8 | 45 |
| C | 0.15 | 0.10 | 4.8 | 2.5 | 62 |
Part 4: Visualizations
Caption: Synergistic antioxidant mechanism of primary and secondary antioxidants in polypropylene.
Caption: Experimental workflow for optimizing IDPP concentration in polypropylene.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. vinatiorganics.com [vinatiorganics.com]
- 5. mdpi.com [mdpi.com]
- 6. specialchem.com [specialchem.com]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. Melt flow index - Wikipedia [en.wikipedia.org]
- 11. ampacet.com [ampacet.com]
- 12. mascomglobal.com [mascomglobal.com]
- 13. Some Practical Aspects of the Oxidative Stability of Polypropylene Pipes [file.scirp.org]
- 14. Monitoring Antioxidant Consumption and Build-Up in Polypropylene During Open-Loop and Closed-Loop Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worldscientific.com [worldscientific.com]
- 16. appstate.edu [appstate.edu]
- 17. jmess.org [jmess.org]
- 18. researchgate.net [researchgate.net]
- 19. simona-pmc.com [simona-pmc.com]
- 20. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 21. polymersolutions.com [polymersolutions.com]
- 22. polymersolutions.com [polymersolutions.com]
- 23. Extraction of polypropylene additives and their analysis by HPLC | Semantic Scholar [semanticscholar.org]
Side reactions and byproducts in Isodecyl diphenyl phosphite synthesis
Welcome to the technical support center for the synthesis of Isodecyl Diphenyl Phosphite. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemistry of side reactions and byproduct formation. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity this compound consistently.
Introduction: The Synthesis Landscape
This compound is a crucial intermediate and additive, often utilized as a secondary antioxidant and stabilizer in various materials.[1][2] Its synthesis, typically achieved through the transesterification of triphenyl phosphite with isodecanol or via reactions involving phosphorus trichloride, phenol, and isodecanol, appears straightforward in principle. However, the reality of the laboratory environment often presents challenges with side reactions and byproduct formation that can significantly impact yield and purity.
This guide is structured to address these challenges head-on, moving from frequently asked questions to in-depth troubleshooting of specific experimental issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the transesterification of triphenyl phosphite with isodecanol.[3] This reaction is typically catalyzed by a basic catalyst, such as sodium phenate, and involves heating the reactants under reduced pressure to drive the reaction to completion by removing the phenol byproduct.[4][5]
Q2: Why is my final product yellowing or discolored?
A2: Discoloration is a common issue and is often indicative of oxidation or the presence of phenolic impurities.[1] Phosphites are susceptible to oxidation to phosphates, especially at elevated temperatures in the presence of air.[6] Phenolic impurities, if not completely removed during the work-up, can also contribute to color formation.
Q3: What are the primary byproducts I should be concerned about?
A3: The primary byproducts of concern are other phosphite esters (phenyl di-isodecyl phosphite, tri-isodecyl phosphite, and unreacted triphenyl phosphite), isodecyl diphenyl phosphate (from oxidation), and acidic phosphite species (from hydrolysis).[3][4] The presence of these byproducts can significantly affect the performance of the final product.
Q4: How critical is the exclusion of moisture from the reaction?
A4: Absolutely critical. Water readily hydrolyzes phosphite esters, leading to the formation of acidic phosphite compounds like diphenyl phosphite.[4][7][8] This not only consumes your desired product but also introduces impurities that can be difficult to remove and can negatively impact the product's stability.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Symptoms:
-
The final isolated yield is significantly lower than the theoretical calculation.
-
Analysis of the crude product shows a mixture of phosphite esters (triphenyl phosphite, diphenyl isodecyl phosphite, phenyl di-isodecyl phosphite, and tri-isodecyl phosphite).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The transesterification reaction is an equilibrium process.[9] Insufficient reaction time or temperature, or inefficient removal of the phenol byproduct, can lead to an incomplete conversion of triphenyl phosphite.[3] | Protocol: Increase reaction time and/or temperature. Ensure an efficient vacuum is applied to effectively remove phenol as it is formed. Monitor the reaction progress using techniques like ³¹P NMR or GC to determine the endpoint. |
| Suboptimal Catalyst | The choice and amount of catalyst can significantly influence the reaction rate. Using an inappropriate or deactivated catalyst will slow down the transesterification. | Protocol: Ensure the use of a suitable catalyst, such as sodium phenate.[4][5] The catalyst should be fresh and handled under inert conditions to prevent deactivation. Optimize the catalyst loading through small-scale experiments. |
| Loss during Work-up | Product can be lost during purification steps, such as distillation or filtration. | Protocol: Optimize the purification procedure. For distillation, ensure the vacuum is stable and the temperature is carefully controlled to avoid product decomposition. For filtration, ensure complete transfer of the product and minimize losses on the filter medium. |
Issue 2: High Acidity in the Final Product
Symptoms:
-
The final product has a high acid number when titrated.
-
³¹P NMR analysis shows a significant peak corresponding to diphenyl phosphite or other acidic phosphorus species.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Moisture Contamination | The presence of water in the reactants (triphenyl phosphite, isodecanol) or the reaction setup will lead to the hydrolysis of the phosphite ester.[4] | Protocol: Ensure all reactants are thoroughly dried before use. Isodecanol should be distilled from a suitable drying agent. The reaction apparatus should be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis during Work-up | Exposure of the product to atmospheric moisture during purification or storage can also lead to hydrolysis. | Protocol: Perform all work-up procedures under an inert atmosphere. Store the final product under nitrogen or argon in a sealed container. |
Issue 3: Presence of Phosphate Impurities
Symptoms:
-
³¹P NMR analysis shows a peak in the phosphate region (typically around 0 ppm).
-
The product may exhibit a change in viscosity or appearance.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Oxidation | Trivalent phosphites are readily oxidized to pentavalent phosphates by atmospheric oxygen, especially at the elevated temperatures used for the synthesis.[6][10][11][12][13] | Protocol: Conduct the entire synthesis, including the work-up, under a strict inert atmosphere (nitrogen or argon). Degas all reactants prior to use. The use of antioxidants during the reaction is generally not recommended as it can complicate purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification
Materials:
-
Triphenyl phosphite
-
Isodecanol (dried)
-
Sodium phenate (catalyst)
-
Toluene (dried)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with triphenyl phosphite and a catalytic amount of sodium phenate.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 120-160°C) under a gentle flow of inert gas.
-
Slowly add dried isodecanol to the reaction mixture via the dropping funnel.
-
Once the addition is complete, apply a vacuum to the system to facilitate the removal of the phenol byproduct, which will distill over.
-
Monitor the reaction progress by analyzing small aliquots (e.g., by ³¹P NMR or GC).
-
Once the reaction is complete (disappearance of starting material), cool the reaction mixture to room temperature under an inert atmosphere.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Quality Control - ³¹P NMR Analysis
Procedure:
-
Prepare a sample of the final product by dissolving a small amount in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analyze the spectrum for the presence of the desired product peak (this compound) and any impurity peaks.
-
Expected Chemical Shifts: (Note: These are approximate and can vary with solvent and concentration)
-
Triphenyl phosphite: ~128 ppm
-
This compound: ~130 ppm
-
Phenyl di-isodecyl phosphite: ~132 ppm
-
Tri-isodecyl phosphite: ~138 ppm
-
Diphenyl phosphite (hydrolysis product): ~1 ppm
-
Isodecyl diphenyl phosphate (oxidation product): ~ -11 ppm
-
-
Visualizing the Chemistry
Main Reaction and Key Side Reactions
Caption: Reaction scheme for this compound synthesis and major side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 2. nbinno.com [nbinno.com]
- 3. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 4. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]
- 5. KR100263427B1 - Process for preparing phosphite ester - Google Patents [patents.google.com]
- 6. Phosphite ester - Wikipedia [en.wikipedia.org]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Anaerobic dissimilatory phosphite oxidation, an extremely efficient concept of microbial electron economy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Microbial Phosphite Oxidation and Its Potential Role in the Global Phosphorus and Carbon Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Hydrolytic Stability of Phosphite Antioxidants
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the hydrolytic stability of phosphite antioxidants in your experiments.
FAQs: Understanding Phosphite Hydrolysis
This section addresses common questions about the degradation of phosphite antioxidants due to moisture.
Q1: What is phosphite antioxidant hydrolysis and why is it a concern?
A: Phosphite antioxidant hydrolysis is a chemical reaction where phosphite esters react with water, leading to their degradation. This process is a significant concern because it diminishes the antioxidant's primary function: protecting polymers from degradation during high-temperature processing.[1][2][3] The hydrolysis reaction produces phosphoric acid and corresponding alcohols or phenols, which can lead to several problems, including loss of antioxidant effectiveness, corrosion of processing equipment, and defects in the final product such as discoloration or reduced mechanical strength.[4]
Q2: What key factors influence the rate of phosphite hydrolysis?
A: The rate of phosphite hydrolysis is primarily dictated by three main factors:
-
Chemical Structure: The molecular structure of the phosphite antioxidant is crucial. Bulky organic groups attached to the phosphorus atom create steric hindrance, which shields the phosphorus from water molecules and slows down hydrolysis.[4][5][6]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis, which is a critical consideration during high-temperature polymer processing.[7]
-
Moisture: The presence of water is essential for hydrolysis to occur. Higher moisture content in the polymer or the processing environment leads to faster degradation of the phosphite antioxidant.[8]
Q3: Are certain phosphite antioxidants more resistant to hydrolysis?
A: Yes, the hydrolytic stability of phosphite antioxidants varies significantly based on their chemical structure.[9] Phosphites with bulky, sterically hindered groups, such as tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos® 168), are known for their excellent resistance to hydrolysis.[7][10][11] High molecular weight phosphites also tend to exhibit improved hydrolytic and thermal stability.[7][12]
Troubleshooting Guides
This section provides practical solutions to common issues encountered when using phosphite antioxidants.
Problem 1: Decreased Antioxidant Performance During Polymer Processing
Symptoms:
-
Increased polymer degradation, evidenced by changes in melt flow index or viscosity.
-
Yellowing or other discoloration of the final product.[13]
-
Inconsistent product quality across different batches.
Root Cause Analysis and Solutions:
The following workflow provides a systematic approach to diagnosing and resolving diminished antioxidant performance.
References
- 1. vinatiorganics.com [vinatiorganics.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2011014529A2 - Hydrolytically stable phosphite compositions - Google Patents [patents.google.com]
- 5. Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability [mdpi.com]
- 6. Steric hindrance in the alkaline hydrolysis of phosphinate esters - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempoint.com [chempoint.com]
- 11. midwestlubricants.com [midwestlubricants.com]
- 12. partinchem.com [partinchem.com]
- 13. specialchem.com [specialchem.com]
Effect of moisture on Isodecyl diphenyl phosphite performance
Technical Support Center: Isodecyl Diphenyl Phosphite (IDPP)
Guide Objective: This technical guide serves as a specialized resource for researchers, scientists, and process engineers utilizing this compound (IDPP) as a secondary antioxidant in polymer formulations. Its purpose is to provide in-depth troubleshooting advice and preventative strategies for issues arising from moisture contamination, ensuring optimal performance and experimental reproducibility.
Section 1: The Critical Impact of Moisture on IDPP Performance
This compound (IDPP) is a highly effective liquid phosphite antioxidant, prized for its role as a hydroperoxide decomposer and processing stabilizer in a variety of polymers, including PVC, ABS, polycarbonates, and polyurethanes.[1][2] It functions by interrupting oxidative chain reactions, thereby preventing polymer degradation during high-temperature processing and enhancing long-term stability.[1][3][4]
However, the efficacy of IDPP is critically dependent on its chemical integrity, which is severely compromised by moisture. Phosphite esters are susceptible to hydrolysis, a chemical reaction with water that degrades the antioxidant and generates deleterious byproducts.[5][6][7] Understanding this mechanism is the first step in preventing and troubleshooting performance issues.
The Hydrolysis Reaction Pathway
The central issue with moisture exposure is the hydrolysis of the phosphite ester. The trivalent phosphorus atom in IDPP is readily attacked by water, leading to a cascade of reactions that cleave the P-O bonds. This process is often autocatalytic, as the acidic byproducts can accelerate further degradation.[8]
The primary hydrolysis products include isodecanol and diphenyl phosphite. The latter can further hydrolyze to generate phenol.[5] These byproducts are not inert; they can negatively impact the polymer matrix, leading to discoloration, loss of mechanical properties, and processing inconsistencies.
// Nodes IDPP [label="this compound\n(Active Antioxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H2O [label="Moisture (H₂O)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DPP [label="Diphenyl Phosphite\n+ Isodecanol", fillcolor="#FBBC05", fontcolor="#202124"]; Phenol [label="Phenol\n(Degradation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidized [label="Oxidized Phenolics\n(e.g., Quinones)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Loss [label="Loss of Antioxidant\nPerformance", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Color [label="Product Discoloration\n(Yellowing/Pinking)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges IDPP -> DPP [label="+ H₂O\n(Hydrolysis Step 1)"]; H2O -> DPP [style=invis]; DPP -> Phenol [label="+ H₂O\n(Hydrolysis Step 2)"]; IDPP -> Loss [style=dashed, arrowhead=none, label="Degradation Leads To"]; Phenol -> Oxidized [label="Oxidation"]; Oxidized -> Color [style=dashed, arrowhead=none]; } .enddot Caption: Hydrolysis pathway of this compound (IDPP).
Section 2: Troubleshooting Guide - Common Field Issues
This section addresses the most frequently encountered problems linked to IDPP hydrolysis.
Q1: Why is my final polymer product exhibiting yellowing, pinking, or other discoloration?
Root Cause Analysis: This is the most common symptom of IDPP hydrolysis. The phenol generated as a byproduct (see diagram above) is highly susceptible to oxidation. During processing or subsequent exposure to heat and air, these phenolic compounds are converted into colored species like quinone methides or other conjugated structures.[9] These compounds act as color bodies, imparting an undesirable yellow or pink tint to the polymer matrix, which compromises the aesthetic quality of the final product. Even trace amounts of these byproducts can cause noticeable discoloration.
Recommended Actions:
-
Verify Moisture Content: Immediately quantify the water content in your current batch of IDPP using the Karl Fischer Titration protocol outlined in Section 3.
-
Review Storage Conditions: Ensure IDPP containers are tightly sealed and stored in a cool, dry area.[2][10] If drums have been opened, they should be purged with dry nitrogen before resealing to displace moist air.
-
Inspect Upstream Components: Check for moisture in other raw materials (e.g., polymer resins, fillers) that are mixed with the IDPP.
-
Synergistic Effects: While IDPP itself inhibits discoloration caused by some primary antioxidants, its degradation removes this protective effect.[10]
Q2: What is the source of black specks or gels in my extrudate/molded part?
Root Cause Analysis: Black specks are often particles of degraded polymer or additives.[11][12] When IDPP hydrolyzes, its chemical nature changes. The hydrolysis byproducts may have lower solubility or compatibility with the polymer matrix. Under the high heat and shear of processing, these materials can degrade further, cross-link, or agglomerate, forming small, insoluble, and often carbonized particles that appear as black specks.[11] This issue is exacerbated because the compromised antioxidant can no longer effectively protect the polymer itself from thermal degradation, leading to char formation.[12]
Recommended Actions:
-
Purge Processing Equipment: Use a suitable purging compound to clean the extruder or injection molding machine, as degraded residues can accumulate in the barrel and screw.[11]
-
Filter the Additive: If contamination is suspected in the liquid IDPP itself, filtering it before addition to the formulation can be a temporary solution while the root cause is investigated.
-
Confirm Thermal Stability: Ensure processing temperatures are within the recommended range for the polymer. The loss of IDPP's stabilizing effect makes the polymer more susceptible to thermal degradation at temperatures it would normally tolerate.
Q3: We are observing inconsistent Melt Flow Index (MFI) and other mechanical properties. Could this be related to our phosphite stabilizer?
Root Cause Analysis: Absolutely. The primary role of IDPP during processing is to scavenge hydroperoxides that would otherwise lead to polymer chain scission (a decrease in molecular weight, increasing MFI) or cross-linking (an increase in molecular weight, decreasing MFI).[13] When IDPP is hydrolyzed, it is converted to a phosphate, losing its ability to decompose hydroperoxides.[7][14] This loss of protection means the polymer is directly exposed to thermo-oxidative degradation during processing. The resulting uncontrolled chain scission or cross-linking leads directly to MFI variability and a decline in critical mechanical properties like impact strength and tensile elongation.
Recommended Actions:
-
Immediate QC on IDPP: Perform a quality check on the IDPP for signs of hydrolysis. Besides moisture content, advanced techniques like ³¹P NMR spectroscopy can quantify the conversion of phosphite to phosphate.
-
Process Correlation: Correlate batches of product with poor MFI consistency to specific lots of IDPP. This can help isolate a contaminated drum or shipment.
-
Evaluate Additive Package: In the absence of an effective secondary antioxidant, the primary antioxidant (typically a hindered phenol) is consumed more rapidly. You may need to re-evaluate the entire stabilizer package if moisture issues cannot be resolved.
Section 3: Proactive Quality Control & Experimental Protocols
Preventing hydrolysis is far more effective than troubleshooting its consequences. Implementing rigorous handling and testing protocols is essential.
Best Practices for Storage and Handling of IDPP
-
Inert Atmosphere: Always store IDPP under a dry, inert atmosphere (e.g., nitrogen). Air contains moisture that will readily degrade the product.
-
Sealed Containers: Keep containers tightly sealed when not in use. Open drums should be used as quickly as possible, ideally within four months, especially in humid conditions.[10]
-
Cool, Dry Location: Store in a well-ventilated area away from direct sunlight and heat sources.[2] Elevated temperatures can accelerate the rate of hydrolysis.
-
First-In, First-Out (FIFO): Use the oldest stock first to minimize the potential for long-term moisture ingress.
-
Dedicated Equipment: Use dedicated transfer lines and pumps for IDPP to prevent cross-contamination with water or other incompatible chemicals.
Protocol: Quantifying Moisture Content via Volumetric Karl Fischer Titration
This protocol provides a reliable method for determining the water content in IDPP, a critical quality control parameter. The Karl Fischer titration is highly selective for water and is the industry-standard method.[15]
Equipment & Reagents:
-
Automatic Volumetric Karl Fischer Titrator
-
Titration cell, electrode, and burette
-
Analytical balance (readable to 0.1 mg)
-
Gas-tight syringes
-
Karl Fischer titrant (e.g., Composit 5)
-
Karl Fischer solvent (e.g., methanol-based or specialized for ketones/aldehydes if applicable)
-
Certified water standard for titer determination
Procedure:
-
System Preparation: Ensure the Karl Fischer titrator is clean, the solvent is fresh, and the system is conditioned to a low, stable drift (typically <10 µ g/min ).
-
Titer Determination: a. Accurately weigh or measure a specific amount of a certified water standard and inject it into the titration cell. b. Run the titration. c. The titer (mg/mL) is the mass of water titrated divided by the volume of titrant consumed. Perform this in triplicate and use the average value. A fresh titer should be determined daily.
-
Sample Analysis: a. Using a clean, dry syringe, draw a sample of the this compound. b. Accurately weigh the syringe with the sample. c. Inject an appropriate amount of the sample into the titration vessel (aim for a consumption of 3-7 mL of titrant). d. Immediately re-weigh the syringe to determine the exact mass of the sample added. e. Start the titration. The instrument will automatically stop at the endpoint.
-
Calculation: The water content is calculated automatically by most modern titrators. The manual formula is: Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Acceptance Criteria: For high-performance applications, the moisture content of IDPP should ideally be below 500 ppm (0.05%). Levels exceeding 1000 ppm (0.1%) are a significant cause for concern and indicate improper handling or storage.
Section 4: Advanced Analysis & Data Visualization
Troubleshooting Workflow
This decision tree provides a logical path for diagnosing issues potentially related to IDPP degradation.
// Nodes start [label="Observed Product Defect\n(e.g., Discoloration, Black Specks, MFI Shift)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_moisture [label="Step 1: Quantify Moisture\nin IDPP via Karl Fischer", fillcolor="#FBBC05", fontcolor="#202124"]; moisture_high [label="Moisture > 1000 ppm?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; quarantine [label="Action: Quarantine IDPP Lot.\nImplement Nitrogen Purge\n& Review Storage.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_other [label="Step 2: Investigate Other\nRaw Materials for Moisture", fillcolor="#FBBC05", fontcolor="#202124"]; other_high [label="Other Materials Wet?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; dry_other [label="Action: Implement Drying\nProtocols for Resins/Fillers", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_process [label="Step 3: Review Process\nParameters (Temp, Shear)", fillcolor="#FBBC05", fontcolor="#202124"]; process_issue [label="Issue is Likely\nProcess-Related or from\nAnother Additive", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_moisture; check_moisture -> moisture_high; moisture_high -> quarantine [label="Yes"]; moisture_high -> check_other [label="No"]; check_other -> other_high; other_high -> dry_other [label="Yes"]; other_high -> check_process [label="No"]; check_process -> process_issue; } .enddot Caption: A step-by-step workflow for troubleshooting IDPP-related issues.
Performance Impact Summary
The following table summarizes the expected performance differences between using fresh, dry IDPP and IDPP that has been compromised by moisture.
| Performance Parameter | High-Quality IDPP (<500 ppm H₂O) | Hydrolyzed IDPP (>1000 ppm H₂O) |
| Product Color (Yellowness Index) | Low, stable initial color | High initial color, significant color shift upon heating |
| Melt Flow Index (MFI) Stability | Consistent and predictable MFI | Erratic MFI; significant shifts from target |
| Mechanical Properties | Retention of impact strength, elongation | Embrittlement, loss of tensile properties |
| Processing Stability | Smooth processing, minimal buildup | Increased die buildup, black specks, gels |
| Active Content (³¹P NMR) | High concentration of trivalent phosphite | Significant presence of pentavalent phosphate |
Advanced Analytical Techniques
For in-depth failure analysis, consider the following methods:
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for distinguishing and quantifying the active phosphite (P³⁺) versus the hydrolyzed phosphate (P⁵⁺).[16][17]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify IDPP and its primary degradation products like phenol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile degradation products within the polymer matrix.[16]
Section 5: References
-
Innovations in Polymer Stabilization: Exploring the Benefits of this compound. (n.d.). Google Cloud.
-
The Role of Phosphite Stabilizers in Enhancing Polymer Photostability. (n.d.). Google Cloud.
-
The Role of Diisodecyl Phenyl Phosphite (CAS 25550-98-5) in Polymer Stabilization. (n.d.). Google Cloud.
-
Choosing the Right Polymer Stabilizer: A Focus on Diisodecyl Phenyl Phosphite. (n.d.). Google Cloud.
-
Understanding the Fire Retardant Properties of this compound in Polymers. (2025, December 27). Google Cloud.
-
Isodecyl Diphenyl Phosphate Manufacturer & Suppliers | ELRASA-IDDPP. (n.d.). Elchemy.
-
NAUGARDTM P phosphite. (n.d.). Akrochem Corporation.
-
Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. (2025, August 10). ResearchGate.
-
Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. (2005, December 1). Semantic Scholar.
-
The Chemistry Behind Stability: Understanding Phosphite Antioxidants in Plastics. (n.d.). Google Cloud.
-
This compound CAS No. 26544-23-0. (n.d.). Tintoll.
-
Identification and evaluation of cell- growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials. (2020, June). ResearchGate.
-
Karl Fischer titration. (n.d.). Wikipedia.
-
This compound - Rostabil DPDP. (n.d.). Vesta Chemicals bv.
-
Diphenyl isodecyl phosphite SDS, 26544-23-0 Safety Data Sheets. (n.d.). ECHEMI.
-
Polymer Stabilizers: Current Challenges and Future Trends. (n.d.). LIFE-TRIALKYL.
-
What Is Karl Fischer Titration?. (n.d.). Mettler Toledo.
-
Discoloration of polymers by phenolic antioxidants. (n.d.). ResearchGate.
-
Polymer Degradation/Black Spots and Black Specks. (n.d.). Chem-Trend.
-
THE BASICS OF KARL FISCHER TITRATION. (n.d.). Quveon.
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC.
-
A kinetic study of decyl phosphite stabilizers. (n.d.). The Research Repository @ WVU.
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis. (2025, January 21). GMP Insiders.
-
High-performance phosphite stabilizer. (2025, August 10). ResearchGate.
-
ISODECYL DIPHENYL PHOSPHATE. (n.d.). CAMEO Chemicals - NOAA.
-
Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
-
Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. (n.d.). MDPI.
-
Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. (2016, September 12). ACS Catalysis.
-
Understanding Polymer Degradation: The Vital Role of Antioxidants. (n.d.). Google Cloud.
-
Exploration of hydrolysis pathways of alkyl and aryl phosphites. (n.d.). OpenRiver - Winona State University.
-
Difference Between Phosphite Antioxidants and Phenolic Antioxidants. (2023, September 15). Vinati Organics.
-
Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2025, August 5). ResearchGate.
-
Antioxidant. (n.d.). Wikipedia.
-
How Does Phosphite Antioxidants Work?. (2024, June 21). Vinati Organics.
-
Scheme 4: Proposed mechanism for the hydrolysis of dialkyl phosphonates using. (n.d.). ResearchGate.
-
WESTON™ Liquid Phosphite Antioxidants, SI Group. (n.d.). ChemPoint.com.
-
Action Mechanisms of Phosphite and Phosphonite Stabilizers. (2009, July 22). ACS Publications.
-
Liquid Phosphites. (n.d.). Galata chemicals.
-
Polymer Degradation in Plastics & How to Prevent Them. (2024, March 26). Chem-Trend India.
-
Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography using conductivity detection. (2025, August 6). ResearchGate.
-
Phosphite Antioxidant. (n.d.). Everlight Chemical - Eversorb.
-
Diphenyl isodecyl phosphite. (n.d.). PubChem - NIH.
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC.
-
Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020, August 13). PMC - NIH.
-
Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024, November 13). onlinelibrary.wiley.com.
-
Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. (n.d.). MDPI.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene | Semantic Scholar [semanticscholar.org]
- 7. life-trialkyl.eu [life-trialkyl.eu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. akrochem.com [akrochem.com]
- 11. chemtrend.com [chemtrend.com]
- 12. in.chemtrend.com [in.chemtrend.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isodecyl Diphenyl Phosphite (IDPP) in LLDPE Processing
Welcome to the technical support center for Isodecyl Diphenyl Phosphite (IDPP). This guide is designed for researchers and polymer scientists utilizing IDPP as a secondary antioxidant in Linear Low-Density Polyethylene (LLDPE) applications, particularly in film extrusion. Here, we address common processing challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven experience.
Section 1: Understanding the Role of IDPP in LLDPE
This compound (IDPP) is a liquid phosphite ester that functions as a highly effective secondary antioxidant. During the high-temperature processing of LLDPE, the polymer is susceptible to thermo-oxidative degradation. This process begins with the formation of unstable hydroperoxides (ROOH), which can decompose into reactive radicals that cause chain scission and cross-linking, leading to a loss of mechanical properties, discoloration, and the formation of gels.[1]
IDPP's primary role is to decompose these hydroperoxides into stable, non-radical products, thereby interrupting the degradation cycle.[2] It works synergistically with primary antioxidants, such as hindered phenols, which are responsible for scavenging free radicals. The phosphite effectively protects the primary antioxidant from being consumed prematurely, ensuring robust stabilization throughout processing and the service life of the final product.[3][4][5] An optimal stabilization package for LLDPE often involves a blend of a phenolic primary antioxidant and a phosphite secondary antioxidant, with a common ratio being 1:4.[3][4]
Section 2: Troubleshooting Common Processing Issues
This section provides a structured approach to diagnosing and resolving the most frequent challenges encountered when processing LLDPE with IDPP.
Issue 1: Surface Bloom or Exudation on LLDPE Film
Symptom: A hazy, white, or crystalline powder or an oily film appears on the surface of the LLDPE film, often developing hours or days after extrusion.[6] This phenomenon is known as "blooming" or "exudation."
Root Cause Analysis: Blooming is fundamentally a compatibility and solubility issue. It occurs when the concentration of IDPP (or other additives) exceeds its solubility limit within the LLDPE matrix at a given temperature.[6] As the polymer cools, the additive's solubility decreases, causing the supersaturated additive to migrate to the surface.
Factors that exacerbate blooming include:
-
Over-concentration: Using a higher-than-necessary loading level of IDPP.
-
Poor Dispersion: Inadequate mixing leads to localized areas of high additive concentration.
-
Processing Temperatures: Excessively high melt temperatures can temporarily increase solubility, but upon rapid cooling, the additive is forced out of the matrix. Conversely, temperatures that are too low may not allow for adequate dissolution in the melt.[7]
-
Polymer Crystallinity: Additives are typically excluded from the crystalline regions of a polymer, concentrating them in the amorphous phase. Higher crystallinity can reduce the available volume for the additive to dissolve, increasing the likelihood of blooming.[6]
Troubleshooting Guide & Corrective Actions
| Parameter | Recommended Adjustment | Causality & Explanation |
| IDPP Concentration | Reduce loading level in 100-200 ppm increments. | The most direct way to address blooming is to ensure the concentration is below the solubility threshold in the solid polymer. Typical phosphite levels can range from 500-1500 ppm, but the optimal level depends on the specific grade of LLDPE and processing conditions.[8] |
| Melt Temperature | Decrease by 5-10°C if excessively high (e.g., >230°C). | Lowering the melt temperature reduces the mobility of the additive molecules within the polymer matrix, decreasing the rate of migration to the surface upon cooling.[9][10] |
| Dispersion | Increase screw mixing intensity or residence time. | Improving dispersion ensures the IDPP is molecularly distributed, preventing localized oversaturation which acts as a nucleation site for blooming.[11] |
| Cooling Rate | Decrease the cooling rate where possible (e.g., adjust chill roll temperature). | Slower cooling allows more time for the polymer chains to solidify around the additive molecules, physically entrapping them and reducing their ability to migrate. |
| Formulation | Consider a blend of phosphites or a higher molecular weight alternative. | Higher molecular weight additives have lower mobility within the polymer matrix and are less prone to migration.[6] |
Issue 2: Hydrolysis of IDPP and Handling Problems
Symptom: The liquid IDPP becomes cloudy, viscous, or forms a solid precipitate, particularly during storage. This can lead to handling issues, pump failures, and inconsistent dosing.
Root Cause Analysis: Phosphite esters are susceptible to hydrolysis in the presence of moisture. IDPP can react with water to form isodecanol and diphenyl phosphite, which can further hydrolyze to phenol and ultimately phosphorous acid.[1][12] This process is accelerated by heat and acidic or alkaline conditions.[13] While IDPP generally exhibits good hydrolytic stability, prolonged exposure to humid air or contaminated storage containers can initiate degradation.[1]
The hydrolysis of this compound is a multi-step process initiated by the nucleophilic attack of water on the phosphorus atom.
Caption: Stepwise hydrolysis of IDPP.
Troubleshooting Guide & Corrective Actions
| Parameter | Recommended Action | Causality & Explanation |
| Storage Conditions | Store IDPP in tightly sealed, original containers in a cool, dry place. | Prevents atmospheric moisture from coming into contact with the product, which is the primary driver of hydrolysis. |
| Handling | Use a nitrogen blanket for bulk storage tanks and minimize air exposure when transferring. | Nitrogen is an inert gas that displaces moist air, protecting the IDPP from hydrolysis during storage and handling. |
| Equipment | Ensure all pumps, lines, and tanks are thoroughly dried before introducing fresh IDPP. | Residual moisture in processing equipment can be a significant source of contamination and initiate hydrolysis. |
| Quality Control | Periodically test the acid value of stored IDPP. | An increase in the acid value is a direct indicator of hydrolysis, as phosphorous acid is formed. This allows for early detection before significant degradation occurs. |
Issue 3: Gas-Fading Discoloration (Yellowing/Pinking)
Symptom: The final LLDPE film exhibits a yellow or pinkish tint that develops over time, especially during storage.
Root Cause Analysis: This issue, known as "gas fading," is not typically caused by the phosphite antioxidant itself. Instead, it results from the reaction of primary phenolic antioxidants with atmospheric pollutants, primarily nitrogen oxides (NOx), which can be present from gas-fired heaters, forklifts, or urban environments. These reactions form highly colored quinone-type structures.
Role of IDPP: IDPP helps to mitigate gas fading. By protecting the phenolic antioxidant from oxidation during processing, more of it is available in its unreacted state in the final product. A well-stabilized phenolic antioxidant is less susceptible to reacting with NOx. Furthermore, phosphites can prevent the formation of some of the colored degradation products.[3]
Troubleshooting Guide & Corrective Actions
| Parameter | Recommended Action | Causality & Explanation |
| Antioxidant Ratio | Ensure an optimized ratio of primary (phenolic) to secondary (IDPP) antioxidant. A 1:4 ratio is a good starting point for LLDPE.[3][4] | A higher relative concentration of phosphite provides better protection for the phenolic antioxidant, preserving it and making the system more resistant to gas fading. |
| Storage Environment | Store finished film rolls away from sources of combustion engine exhaust (e.g., propane forklifts). | This minimizes exposure to the NOx gases that are the primary reactants in the gas-fading discoloration process. |
| Packaging | Use barrier wrap for finished rolls if storage in a controlled environment is not possible. | This physically protects the film surface from contact with atmospheric pollutants. |
| Phenolic AO Selection | If gas fading persists, consult with your supplier about less sensitive hindered phenolic antioxidants. | Different phenolic antioxidants have varying propensities for gas-fading reactions. Some are specifically designed for improved color stability. |
Section 3: Experimental Protocols for Troubleshooting
To empower researchers to validate the root cause of processing issues, the following standardized protocols are provided.
Protocol 1: Analysis of Surface Bloom by FTIR-ATR
Objective: To identify the chemical nature of the bloom on the surface of an LLDPE film.
Methodology:
-
Sample Preparation:
-
Carefully cut a section (approx. 2x2 cm) of the LLDPE film exhibiting the surface bloom. Do not wipe or clean the surface.
-
Cut a similar-sized section from a non-bloomed area of the same film to serve as a control.
-
-
Background Collection:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe is suitable) is clean by wiping with isopropyl alcohol.[14]
-
Collect a background spectrum with the empty, clean ATR crystal.
-
-
Sample Analysis:
-
Place the bloomed film section directly onto the ATR crystal, with the bloomed side facing down.
-
Apply consistent pressure using the ATR pressure clamp to ensure intimate contact between the film and the crystal.[15][16]
-
Collect the infrared spectrum over the range of 4000-600 cm⁻¹.
-
Repeat the analysis for the non-bloomed control sample.
-
-
Data Interpretation:
-
Subtract the control spectrum from the bloomed sample spectrum.
-
Compare the resulting difference spectrum to a reference spectrum of pure this compound and its potential hydrolysis products (e.g., phenol, isodecanol). Characteristic peaks for phosphites (P-O-C stretching) and aromatic groups will confirm the presence of IDPP in the bloom.
-
Protocol 2: Quantification of IDPP Migration via HPLC
Objective: To quantify the amount of IDPP that has migrated from the LLDPE film into a food simulant.
Methodology:
-
Migration Test:
-
Submerge a known surface area of the LLDPE film in a fatty food simulant (e.g., 95% ethanol or olive oil) in a sealed glass container.
-
Store at a specified temperature (e.g., 40°C) for a defined period (e.g., 10 days), according to relevant food contact regulations.
-
-
Sample Preparation:
-
Take a precise volume of the food simulant after the migration period.
-
If using an oily simulant, perform a liquid-liquid extraction with a solvent like acetonitrile to isolate the antioxidants.
-
If using an ethanol simulant, it may be possible to inject it directly after filtering, or after a dilution step.[17]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detector set to a wavelength appropriate for the aromatic rings in IDPP (e.g., ~265 nm).
-
Quantification: Create a calibration curve using known concentrations of pure IDPP standard dissolved in the mobile phase. Run the extracted sample and quantify the IDPP concentration by comparing its peak area to the calibration curve.[18][19]
-
Protocol 3: Assessment of Thermal Stability via DSC
Objective: To compare the oxidative stability of different LLDPE-IDPP formulations using Oxidation Induction Time (OIT).
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the LLDPE film or pellet into an open aluminum DSC pan.
-
-
DSC Program:
-
Equilibrate the sample at a low temperature (e.g., 40°C) under a nitrogen atmosphere.
-
Ramp the temperature at a controlled rate (e.g., 20°C/min) to a high isothermal temperature (e.g., 200°C) under nitrogen.
-
Once the isothermal temperature is stable, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
-
Data Analysis:
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
A longer OIT indicates greater oxidative stability.[20] Compare the OIT values of different formulations to assess the effectiveness of the stabilization package.
-
Section 4: Logical Troubleshooting Workflow
When encountering a processing issue, a systematic approach is critical. The following diagram outlines a logical workflow for diagnosing and resolving problems related to IDPP in LLDPE.
References
- 1. Diisodecyl phenyl phosphite | 25550-98-5 | Benchchem [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. stabilization-technologies.com [stabilization-technologies.com]
- 6. specialchem.com [specialchem.com]
- 7. brighton-science.com [brighton-science.com]
- 8. WO2010096757A1 - Method for reducing plate-out of solid phosphites in polymers - Google Patents [patents.google.com]
- 9. fpcusa.com [fpcusa.com]
- 10. Film Surface Blooming in Blown Film Production- Joylax [joylaxmfg.com]
- 11. News - How to Solve Powdering and Blooming in PE Films: The Proven Solutions [siliketech.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. openriver.winona.edu [openriver.winona.edu]
- 14. piketech.com [piketech.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. jascoinc.com [jascoinc.com]
- 17. Antioxidant content of and migration from commercial polyethylene, polypropylene, and polyvinyl chloride packages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. mdpi.com [mdpi.com]
- 20. diva-portal.org [diva-portal.org]
Technical Support Center: Stabilizer Interaction Issues in Complex Polymer Formulations
Welcome to the Technical Support Center for Stabilizer Interaction Issues. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the formulation of complex polymer systems. As a Senior Application Scientist, my goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. This guide is structured to help you diagnose, troubleshoot, and ultimately prevent common issues arising from stabilizer-polymer interactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the role and challenges of stabilizers in polymer formulations.
Q1: What is the primary function of a stabilizer in a polymer formulation?
A stabilizer is a chemical additive incorporated into a polymer formulation to prevent or inhibit its degradation from various environmental factors such as heat, light, and oxygen. [1][2]In pharmaceutical contexts, stabilizers are crucial for maintaining the physical and chemical integrity of the active pharmaceutical ingredient (API) and the polymer matrix throughout the product's shelf-life. [3]They can protect against degradation, improve solubility and bioavailability, and control the release of the drug.
Q2: What are the common signs of stabilizer-polymer incompatibility?
Common indicators of incompatibility include:
-
Precipitation or Cloudiness: The formulation becomes hazy or forms solid precipitates over time.
-
Phase Separation: The formulation separates into distinct layers. [4][5]* Changes in Viscosity: A significant increase or decrease in the formulation's viscosity.
-
Gelation: The formation of a semi-solid, jelly-like substance.
-
Color Change: Unexpected discoloration of the formulation. [1]* Particle Aggregation: An increase in the size of dispersed particles, which can lead to instability. [6] Q3: Can different types of stabilizers be used in combination?
Yes, and it is a common practice. [2][7]Using a synergistic blend of stabilizers can offer comprehensive protection against various degradation pathways. [7]For instance, combining a primary antioxidant (radical scavenger) with a secondary antioxidant (peroxide decomposer) can provide enhanced thermal stability. [1]Similarly, a combination of UV absorbers and hindered amine light stabilizers (HALS) can offer robust protection against photo-oxidation. [2] Q4: How does the choice of stabilizer impact the final properties of the formulation?
The choice of stabilizer can significantly influence several critical physicochemical properties of the final formulation. [8]These include drug-polymer interactions, drug release profiles, entrapment efficiency, crystallinity, and hydrophobicity. [8]An inappropriate stabilizer can not only fail to prevent degradation but may also induce instability or negatively affect the therapeutic efficacy of the product. [9] Q5: What role does pH play in stabilizer-polymer interactions?
pH is a critical factor, especially for formulations containing ionizable polymers or stabilizers. It can influence the surface charge of both the polymer and the stabilizer, affecting their electrostatic interactions. Changes in pH can lead to:
-
Alterations in solubility and dispersion stability. [6]* Conformational changes in polymers and proteins.
-
Induction or prevention of complex formation.
-
Shifts in the effectiveness of pH-dependent stabilizers.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during formulation development.
Guide 1: Troubleshooting Precipitation and Cloudiness
Symptom: Your initially clear or uniformly dispersed polymer formulation has become cloudy or has formed visible precipitates.
Potential Causes:
-
Poor Solubility: The stabilizer or polymer may have limited solubility in the chosen solvent system.
-
Incompatibility: The stabilizer and polymer are thermodynamically incompatible, leading to phase separation on a micro-scale.
-
Temperature Effects: Changes in temperature during storage or processing can affect solubility.
-
pH Shift: A change in the formulation's pH can alter the ionization state and solubility of components.
-
Incorrect Concentration: The concentration of the stabilizer or polymer may be above its saturation limit.
Diagnostic Workflow:
A diagnostic workflow for troubleshooting precipitation.
Step-by-Step Troubleshooting Protocol:
-
Visual and Microscopic Examination:
-
Observe the formulation under an optical microscope to characterize the precipitate (e.g., crystalline, amorphous, size, and shape).
-
-
Review Formulation Parameters:
-
Solvent System: Re-evaluate the solubility of each component in the chosen solvent or solvent mixture.
-
pH Measurement: Measure the pH of the formulation and compare it to the target pH.
-
Concentration Verification: Double-check calculations and measurements to ensure the correct concentrations of polymer and stabilizer were used.
-
-
Analytical Characterization:
-
Dynamic Light Scattering (DLS): To assess particle size distribution and detect aggregation.
-
Zeta Potential Measurement: To evaluate the surface charge and electrostatic stability of dispersed particles.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and identify any changes that might indicate phase separation or crystallization.
-
X-ray Diffraction (XRD): To confirm if the precipitate is crystalline.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical changes or interactions between the polymer and stabilizer.
-
-
Corrective Actions:
-
Solvent Optimization: If solubility is the issue, consider using a co-solvent or a different solvent system.
-
pH Adjustment: If the pH has drifted, adjust it back to the target range using appropriate buffers.
-
Concentration Optimization: Perform a concentration titration study to determine the optimal, stable concentrations of the polymer and stabilizer.
-
Stabilizer Screening: If incompatibility is suspected, screen a panel of different stabilizers with varying chemical structures and properties. [9]
-
Guide 2: Troubleshooting Phase Separation
Symptom: Your formulation has separated into two or more distinct liquid phases.
Potential Causes:
-
Polymer-Polymer Incompatibility: In blends, the two polymers are immiscible. [4]* Polymer-Solvent Incompatibility: The solvent is a poor solvent for the polymer, leading to coacervation.
-
Stabilizer-Induced Depletion Flocculation: At certain concentrations, non-adsorbing stabilizers can induce phase separation.
-
Changes in Temperature or Ionic Strength: These can disrupt the delicate balance of interactions that maintain a single phase. [5] Diagnostic Workflow:
A systematic approach to diagnosing phase separation.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Separated Phases:
-
Carefully separate the phases and determine their relative volumes and visual appearance.
-
-
Compositional Analysis:
-
Use analytical techniques to determine the composition of each phase.
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of the API and small molecule stabilizers in each phase.
-
FTIR or Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the primary polymer components in each phase. [10]
-
-
-
Investigate Polymer Compatibility:
-
Consult polymer science literature or databases for information on the miscibility of the polymers in your blend.
-
DSC: A single, composition-dependent Tg for a polymer blend suggests miscibility, while two distinct Tgs indicate immiscibility.
-
-
Evaluate Solvent and Stabilizer Effects:
-
Solvent Quality: If using a single solvent, consider if it is a "theta" or "poor" solvent for the polymer at the experimental temperature.
-
Stabilizer Concentration: Review the stabilizer concentration. Depletion flocculation is more likely at intermediate concentrations of non-adsorbing polymers.
-
-
Corrective Actions:
-
Compatibilizer Addition: For immiscible polymer blends, introduce a compatibilizer (e.g., a block or graft copolymer) to improve interfacial adhesion and reduce phase separation. [4] * Solvent System Optimization: Adjust the solvent composition to improve polymer solubility.
-
Stabilizer Concentration Adjustment: Either increase or decrease the stabilizer concentration to move out of the range that promotes depletion flocculation.
-
Section 3: Best Practices for Formulation Development
Proactive measures can prevent many common stabilizer interaction issues.
-
Thorough Literature Review: Before starting experimental work, conduct a comprehensive review of the literature on the specific polymers and stabilizers you plan to use.
-
Systematic Screening Studies:
-
Stabilizer Screening: Evaluate a range of stabilizers with different chemistries (e.g., ionic, non-ionic, polymeric) to find the most compatible option. [9] * Concentration Optimization: For the chosen stabilizer, perform a concentration titration to identify the optimal range for stability.
-
-
Characterize Raw Materials: Ensure the purity and consistency of your starting materials, as impurities can sometimes be the root cause of instability.
-
Control Environmental Factors: Maintain consistent temperature, humidity, and light exposure during formulation preparation and storage.
-
Use of a Multi-technique Analytical Approach: No single analytical technique can provide a complete picture. A combination of methods is essential for a thorough understanding of your formulation. [10][]
Section 4: Key Analytical Techniques and Protocols
A brief overview of essential analytical techniques and generalized protocols for their application in troubleshooting stabilizer-polymer interactions.
| Technique | Principle | Application in Stabilizer-Polymer Interactions |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to Brownian motion to determine particle size. | Detecting early-stage aggregation, monitoring particle size stability over time. |
| Zeta Potential Analysis | Measures the magnitude of the electrostatic charge at the particle surface. | Assessing the electrostatic stability of dispersions; predicting aggregation. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled. | Determining Tg, melting points, and crystallization events; assessing polymer miscibility. [10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, revealing its chemical bonds. | Identifying functional groups, detecting chemical degradation, and probing intermolecular interactions (e.g., hydrogen bonding). [10][] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size in solution. | Determining the molecular weight distribution of polymers and detecting degradation (chain scission) or cross-linking. [12] |
| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies components in a mixture. | Quantifying the concentration of stabilizers and API in the formulation and in separated phases. [12] |
Protocol 1: Basic Protocol for DLS and Zeta Potential Measurement
-
Sample Preparation:
-
Dilute a small aliquot of your formulation with an appropriate solvent (usually the continuous phase of your formulation) to a concentration suitable for the instrument (typically in the ppm range). Ensure the diluent is filtered to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the instrument to the desired temperature.
-
Select the appropriate measurement cell (e.g., disposable cuvette for DLS, folded capillary cell for zeta potential).
-
-
Measurement:
-
For DLS, the instrument will measure the correlation function of the scattered light and calculate the particle size distribution.
-
For zeta potential, the instrument will apply an electric field and measure the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.
-
-
Data Analysis:
-
For DLS, look at the mean particle size (z-average) and the polydispersity index (PDI). An increasing z-average or PDI over time indicates aggregation.
-
For zeta potential, values greater than |30| mV generally indicate good electrostatic stability.
-
Protocol 2: General Protocol for DSC Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of your sample (either the liquid formulation after solvent evaporation or a solid sample) into a DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Define the temperature program (e.g., heat from 25°C to 200°C at a rate of 10°C/min).
-
-
Measurement:
-
Run the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify the glass transition temperature (Tg), melting peaks (Tm), and crystallization exotherms (Tc). A single Tg for a blend suggests miscibility.
-
References
- 1. scribd.com [scribd.com]
- 2. Polymer stabilizer - Wikipedia [en.wikipedia.org]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tu-chemnitz.de [tu-chemnitz.de]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 8. Stabilizers influence drug–polymer interactions and physicochemical properties of disulfiram-loaded poly-lactide-co-glycolide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 12. polymersolutions.com [polymersolutions.com]
How to remove impurities from commercial Isodecyl diphenyl phosphite
Welcome to the technical support center for the purification of commercial Isodecyl Diphenyl Phosphite (IDDP). This guide is designed for researchers, scientists, and drug development professionals who require high-purity IDDP for their experiments and formulations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our approach is grounded in scientific principles and practical, field-proven experience to ensure you can achieve the desired purity for your critical applications.
The Importance of High-Purity this compound
This compound is a widely used secondary antioxidant and processing stabilizer in various polymers.[1][2] Its effectiveness is intrinsically linked to its purity.[1] Impurities can compromise its stabilizing properties, lead to inconsistent experimental results, and introduce undesirable side effects in final products.[1] Therefore, a robust purification strategy is paramount for applications demanding high performance and lot-to-lot consistency.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of commercial this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.
Issue 1: My purified this compound shows residual acidity.
Symptoms:
-
A broad peak in the 31P NMR spectrum.
-
The purified product has a sharp, acidic odor.
-
The product reacts with basic compounds or causes degradation of acid-sensitive materials.
Root Cause Analysis: Residual acidity in this compound is typically due to the hydrolysis of the phosphite ester, which can be exacerbated by the presence of moisture and elevated temperatures.[3] The hydrolysis products are acidic species such as phosphorous acid and its mono- and di-esters.
Resolution Protocol: Aqueous Wash
This protocol is designed to neutralize and remove acidic impurities through a series of aqueous washes.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent, such as diethyl ether or toluene. A 1:5 ratio of phosphite to solvent (v/v) is a good starting point.
-
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the washing gently at first to avoid excessive pressure buildup from CO₂ evolution. Vent the funnel frequently.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom) contains the neutralized acidic impurities.
-
Water Wash: Drain the aqueous layer and wash the organic layer with deionized water to remove any remaining salts and bicarbonate. Repeat the water wash until the pH of the aqueous layer is neutral.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: For trace amounts of residual water, a high-vacuum line can be used.
Issue 2: My final product is contaminated with Triphenyl Phosphate and Di-isodecyl Phenyl Phosphate.
Symptoms:
-
Multiple peaks are observed in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis.[4][5]
-
The physical properties (e.g., viscosity, refractive index) of the purified product are inconsistent with the specifications of pure this compound.
Root Cause Analysis: Commercial this compound often contains related phosphite and phosphate esters as impurities from the manufacturing process.[6] Triphenyl phosphate can be a starting material or a byproduct, while di-isodecyl phenyl phosphate is a common co-product.[4]
Resolution Protocol 1: Vacuum Distillation
Given that this compound and its common impurities have high boiling points, vacuum distillation is an effective method for purification.[7] This technique lowers the boiling point of the compounds, preventing thermal decomposition.[6]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short-path distillation head is recommended to minimize product loss.
-
System Evacuation: Connect the apparatus to a high-vacuum pump. It is crucial to achieve a stable, low pressure before heating.
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer to ensure even boiling.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The different phosphite and phosphate esters will have distinct boiling points, allowing for their separation. It is advisable to collect a forerun, the main fraction (this compound), and a residue.
-
Monitoring: Monitor the temperature of the vapor and the head of the distillation column closely to ensure a clean separation.
Data Presentation: Boiling Points of this compound and Related Impurities (Estimated)
| Compound | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C at 1 mmHg) |
| Triphenyl Phosphite | 310.28 | ~190-200 |
| This compound | 374.45 | ~220-230 |
| Di-isodecyl Phenyl Phosphite | 438.62 | ~250-260 |
Note: These are estimated boiling points and may vary depending on the specific isomers of the isodecyl group and the exact vacuum pressure.
Resolution Protocol 2: Column Chromatography
For smaller-scale purifications or when distillation is not feasible, column chromatography can be employed to separate this compound from its less polar or more polar impurities.[8]
Step-by-Step Methodology:
-
Stationary Phase Selection: Silica gel is a common choice for the stationary phase.
-
Mobile Phase Selection: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC, GC, or HPLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization: Experimental Workflow for Column Chromatography
References
- 1. nbinno.com [nbinno.com]
- 2. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 3. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 5. rsc.org [rsc.org]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Managing Viscosity Changes in Polymers Stabilized with Isodecyl Diphenyl Phosphite
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with polymers stabilized by Isodecyl Diphenyl Phosphite (IDDP). This guide is designed to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding viscosity changes that can occur during your experiments. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve these issues, ensuring the integrity and success of your formulations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions about this compound and its role in polymer systems.
Q1: What is this compound (IDDP) and what is its primary function in a polymer formulation?
A1: this compound (CAS No. 26544-23-0) is a liquid alkyl-aryl phosphite ester that serves as a highly effective secondary antioxidant in a wide variety of polymers, including PVC, ABS, polycarbonates, and polyurethanes.[1][2] Its primary role is to protect the polymer during high-temperature processing stages like extrusion and molding.[3][4] It functions as a hydroperoxide decomposer, interrupting the auto-catalytic degradation cycle that can lead to changes in molecular weight, discoloration, and ultimately, shifts in melt viscosity.[3][4][5][6]
Q2: How does IDDP work to stabilize polymer viscosity?
A2: During processing, polymers are exposed to heat and shear, which can generate hydroperoxides (ROOH). These unstable molecules decompose into highly reactive radicals that can cause either chain scission (a decrease in molecular weight and viscosity) or cross-linking (an increase in molecular weight and viscosity).[4] IDDP intervenes by reducing these hydroperoxides to stable, non-radical alcohol products, thereby preventing the formation of further radicals.[4][7] This action helps to maintain the polymer's intended molecular weight and, consequently, its melt viscosity, ensuring consistent processing and final product quality.[4][6]
Q3: Is IDDP typically used alone or in combination with other stabilizers?
A3: IDDP is most effective when used as part of a comprehensive stabilization package. It works synergistically with primary antioxidants, such as hindered phenols.[1][7] While IDDP neutralizes hydroperoxides, primary antioxidants scavenge other free radicals. This multi-pronged approach addresses a wider range of degradation pathways, providing more robust protection for the polymer.[1][8]
Q4: What are the typical physical properties of this compound?
A4: The following table summarizes the general physical properties of IDDP. Note that exact values may vary slightly between suppliers.
| Property | Typical Value |
| CAS Number | 26544-23-0 |
| Molecular Formula | C22H31O3P[9] |
| Molar Mass | 374.45 g/mol [9] |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~418.6 °C at 760 mmHg[9] |
| Melting Point | ~18 °C[9] |
| Flash Point | ~256.6 °C[9] |
Q5: Does this compound have FDA approval for food contact applications?
A5: The regulatory status of any additive is critical. This compound itself is not explicitly listed as a directly approved food additive. However, its components or reaction products may be covered under specific regulations for food contact substances. It is crucial to consult the latest FDA regulations (such as 21 CFR parts 175-178) and the specific documentation from your supplier to verify the suitability and limitations of the IDDP grade you are using for your particular food contact application.[10][11] Some sources indicate that certain grades of similar phosphite stabilizers have food contact approval, while others do not.[1][7]
II. Troubleshooting Viscosity Changes
This section provides a structured approach to diagnosing and resolving unexpected viscosity shifts in your polymer formulations containing IDDP.
Problem 1: Unexpected Increase in Melt Viscosity
An increase in viscosity, often observed as higher processing pressures or difficulty in extrusion, typically points towards polymer cross-linking.
Q: My polymer's melt viscosity is significantly higher than expected during processing. What are the potential causes and how can I investigate this?
A: An unexpected increase in melt viscosity suggests that the polymer chains are cross-linking, leading to a higher molecular weight. Here’s a systematic approach to troubleshoot this issue:
Potential Causes:
-
Insufficient Stabilization: The concentration of IDDP and/or the primary antioxidant may be too low to effectively neutralize the radicals being generated at the processing temperature.
-
Excessive Thermal Stress: The processing temperature might be too high, or the residence time in the extruder/molder might be too long, overwhelming the stabilizer package.[12]
-
Contamination: The presence of contaminants, particularly certain metal ions, can catalyze degradation and cross-linking reactions.
-
Hydrolysis of IDDP: Phosphite stabilizers are susceptible to hydrolysis, especially in the presence of moisture and acidic conditions.[13] Hydrolysis degrades the phosphite into less effective or inactive species, reducing its protective capacity.
Diagnostic Workflow:
Caption: Troubleshooting workflow for increased polymer viscosity.
Experimental Protocols:
-
Gel Permeation Chromatography (GPC/SEC):
-
Objective: To determine the molecular weight distribution of the polymer.
-
Method:
-
Dissolve a sample of the processed polymer in a suitable solvent (e.g., THF, TCB).
-
Prepare a control sample from the unprocessed, stabilized polymer blend.
-
Analyze both samples using GPC/SEC.
-
-
Interpretation: A shift to a higher molecular weight in the processed sample compared to the control confirms that cross-linking is occurring.[14]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To detect chemical changes indicative of degradation or IDDP hydrolysis.
-
Method:
-
Obtain an FTIR spectrum of the processed polymer (a thin film or ATR measurement is suitable).
-
Look for the appearance or increase of carbonyl peaks (~1700-1750 cm⁻¹), which indicates polymer oxidation.
-
Analyze the IDDP stabilizer itself for signs of hydrolysis, such as the appearance of P-OH bands.
-
-
Interpretation: Increased oxidation suggests the stabilizer is being consumed or is ineffective.[15]
-
Corrective Actions:
-
Increase Stabilizer Concentration: Incrementally increase the loading of IDDP and/or the primary antioxidant.
-
Optimize Processing Conditions: Reduce the melt temperature or screw speed to minimize thermal stress and shear.[12]
-
Ensure Proper Drying: Pre-dry all components (polymer resin, fillers, etc.) to minimize moisture content before processing.
-
Clean Equipment: Thoroughly clean processing equipment to remove any potential catalytic residues.
Problem 2: Unexpected Decrease in Melt Viscosity
A decrease in viscosity, often seen as a drop in processing pressure or overly fluid melt, is a classic sign of polymer chain scission.
Q: My polymer melt is much less viscous than expected, causing issues with die swell and dimensional stability. What's happening?
A: A significant drop in viscosity points to chain scission, where the polymer backbone is breaking down into smaller chains, reducing the average molecular weight.
Potential Causes:
-
Thermo-oxidative Degradation: This is the most common cause. Insufficient antioxidant protection allows free radicals to attack the polymer chains, leading to cleavage.[4]
-
Hydrolytic Degradation: For polymers susceptible to hydrolysis (e.g., polyesters, polycarbonates), moisture at high temperatures can directly break down the polymer chains. While IDDP is not a direct hydrolysis inhibitor for the polymer, its own hydrolysis can reduce its effectiveness as an antioxidant, indirectly contributing to the problem.[13]
-
Incompatible Additives: Certain additives or impurities could be acting as pro-degradants, accelerating the breakdown of the polymer.
Diagnostic Workflow:
Caption: Troubleshooting workflow for decreased polymer viscosity.
Experimental Protocols:
-
Gel Permeation Chromatography (GPC/SEC):
-
Objective: To measure changes in molecular weight.
-
Method: As described in the previous section.
-
Interpretation: A shift to a lower molecular weight in the processed sample is direct evidence of chain scission.[14]
-
-
Melt Flow Index (MFI) or Rotational Rheometry:
-
Objective: To quantify the change in melt viscosity.
-
Method:
-
MFI: Measure the MFI of the processed polymer and compare it to the virgin, stabilized material.
-
Rheometry: Perform a dynamic frequency sweep on a rotational rheometer to get a detailed viscosity-shear rate profile.
-
-
Interpretation: An increased MFI or a lower viscosity profile across the shear rate range provides quantitative data on the extent of degradation.
-
Corrective Actions:
-
Verify Stabilizer Efficacy: Ensure your IDDP and primary antioxidant are of good quality and have not degraded during storage.
-
Increase Stabilizer Loading: The formulation may require a higher concentration of the antioxidant package to withstand the processing conditions.
-
Implement Strict Moisture Control: For moisture-sensitive polymers, ensure rigorous drying of all raw materials to below recommended limits.
-
Screen for Antagonistic Interactions: If the formulation is complex, conduct smaller-scale experiments to isolate the effects of each additive on polymer viscosity.
III. The Mechanism of IDDP Stabilization and Degradation
Understanding the underlying chemistry is key to effective troubleshooting.
How IDDP Stabilizes Polymers
IDDP acts as a secondary antioxidant by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers.
Caption: Mechanism of IDDP as a hydroperoxide decomposer.
This diagram illustrates how IDDP interrupts the degradation cycle. By converting the unstable hydroperoxide into a stable alcohol, it prevents the formation of new radicals that would otherwise continue to damage the polymer and alter its viscosity.[4][5]
The Impact of IDDP Hydrolysis
One of the key vulnerabilities of phosphite stabilizers is their susceptibility to hydrolysis.
Reaction: P(OR)₃ + H₂O → O=P(OR)₂(H) + ROH (Phosphite + Water → Phosphonate + Alcohol)
Hydrolyzed phosphites are generally less effective as stabilizers. This process can be accelerated by acidic residues in the polymer or other additives.[13] Therefore, controlling moisture is not only crucial for protecting the polymer itself but also for preserving the efficacy of the IDDP stabilizer.
IV. References
-
Polymer Degradation Analysis. (2025, October 3). Sustainability Directory. 14
-
Analytical tools to assess polymer biodegradation: A critical review and recommendations. (2024, December 10). Science of The Total Environment. 16
-
The Role of Phosphite Stabilizers in Enhancing Polymer Photostability. Specialty Chemicals. 5
-
Phosphites | Process Stabilizers for Plastics. Amfine. 3
-
Top Analytical Techniques for Characterizing Custom Polymers. Polymers. 15
-
Exploring the Techniques Used in Polymer Analysis. (2024, July 31). Technology Networks. 17
-
Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. MDPI. 18
-
Innovations in Polymer Stabilization: Exploring the Benefits of this compound. Polymers. 1
-
Enhancing PVC Stability: The Role of Diphenyl Isodecyl Phosphite. NINGBO INNO PHARMCHEM CO.,LTD. 6
-
Understanding Polymer Processing Stabilization: The Role of Phosphite Antioxidants. Specialty Chemicals. 4
-
Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance. OnlyTRAININGS. 12
-
SI Group WESTON™ Phosphite Antioxidants. ChemPoint. 7
-
Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer. TA Instruments. --INVALID-LINK--
-
Polymer Stabilizers: Current Challenges and Future Trends. LIFE-TRIALKYL. 13
-
GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0. GO YEN CHEMICAL INDUSTRIAL CO LTD. 2
-
INTRODUCTION TO POLYMER ADDITIVES AND STABILIZATION. [Source not available].
-
Inventory of Food Contact Substances Listed in 21 CFR. FDA. 10
-
DIPHENYL ISODECYL PHOSPHITE. ChemBK. 9
-
Inventory of Effective Food Contact Substance (FCS) Notifications. FDA. 11
References
- 1. nbinno.com [nbinno.com]
- 2. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 3. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. chempoint.com [chempoint.com]
- 8. pqri.org [pqri.org]
- 9. chembk.com [chembk.com]
- 10. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 11. Inventory of Effective Food Contact Substance (FCS) Notifications [hfpappexternal.fda.gov]
- 12. Troubleshooting Common Issues in Twin-Screw Polymer Extrusion: Proven Solutions for Optimal Performance [onlytrainings.com]
- 13. life-trialkyl.eu [life-trialkyl.eu]
- 14. Polymer Degradation Analysis → Term [prism.sustainability-directory.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Analytical tools to assess polymer biodegradation: A critical review and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 18. mdpi.com [mdpi.com]
Strategies to reduce phosphite stabilizer volatility during processing
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support and troubleshooting advice for a common challenge in polymer and materials processing: the volatility of phosphite stabilizers. Our goal is to equip you with the knowledge to not only solve immediate processing issues but also to build robust, validated protocols.
Introduction: The Volatility Challenge
Phosphite and phosphonite antioxidants are crucial for protecting polymers from degradation during high-temperature processing. However, their inherent volatility can lead to several critical issues, including:
-
Inconsistent Stabilization: Loss of the stabilizer leads to variable product quality and performance.
-
Equipment Contamination: Volatilized stabilizers can condense on cooler parts of processing machinery, causing "plate-out" or "die-lip build-up," which necessitates costly downtime for cleaning.
-
Safety and Environmental Concerns: The release of volatile compounds can pose workplace exposure risks and environmental compliance challenges.
This guide will walk you through the causes of phosphite volatility and provide actionable strategies and troubleshooting steps to mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause my phosphite stabilizer to volatilize during processing?
A1: The volatility of a phosphite stabilizer is primarily influenced by three main factors: its molecular weight, the processing temperature, and its susceptibility to hydrolysis.
-
Molecular Weight: Lower molecular weight phosphites generally have higher vapor pressures, making them more prone to volatilization at elevated temperatures.
-
Processing Temperature: As processing temperatures increase to meet the demands of specific polymers (e.g., LLDPE, HDPE, PP), the likelihood of the stabilizer reaching its boiling or sublimation point increases significantly.
-
Hydrolysis: Phosphite stabilizers can react with moisture present in the polymer or the processing environment. This hydrolysis can break down the stabilizer into smaller, more volatile molecules, such as phenols, which then easily vaporize.[1][2] This is a critical failure point, as the breakdown products are often the primary cause of plate-out.
Q2: I'm seeing a white or yellowish deposit on my equipment (die-lip build-up). Is my phosphite stabilizer the cause?
A2: It is highly likely. This deposit, often called "plate-out," is a classic symptom of phosphite stabilizer volatility and breakdown. The process typically occurs as follows:
-
Volatility: The phosphite stabilizer, or its hydrolysis byproducts, turns into a vapor within the processing equipment.
-
Migration: This vapor moves with the polymer flow.
-
Condensation: When the vapor comes into contact with cooler surfaces, such as the die lip, mold surfaces, or vent ports, it condenses and solidifies, forming a deposit.[2]
The color of the deposit can sometimes give clues. A yellowish tint may indicate oxidation of the breakdown products. To confirm, analytical testing of the deposit (e.g., via FTIR or GC-MS) can identify the specific chemical compounds, confirming their origin from the stabilizer package.
Q3: Are there "drop-in" replacements for common phosphites like Tris(2,4-di-tert-butylphenyl)phosphite (commonly known as 168) that are less volatile?
A3: Yes, the industry has developed several higher molecular weight or more hydrolysis-resistant phosphites specifically to address this issue. These are often referred to as "next-generation" stabilizers. For example, stabilizers based on bis(2,4-dicumylphenyl)pentaerythritol diphosphite offer significantly lower volatility and improved hydrolytic stability compared to the industry-standard phosphite 168.[3]
When considering a replacement, it's crucial to evaluate not just volatility but also compatibility with your polymer matrix and other additives, as well as its overall cost-effectiveness. A direct "drop-in" may still require some minor adjustments to your processing parameters.
Troubleshooting Guide: A Root-Cause Approach
Use this section to diagnose and resolve specific issues you are encountering during processing.
Issue 1: Rapid Onset of Die-Lip Build-Up
You are experiencing a rapid accumulation of deposits on your extruder die, requiring frequent cleaning and causing production delays.
Logical Troubleshooting Workflow:
Step 1: Investigate Moisture Content
-
Rationale: Hydrolysis is the most common accelerator of phosphite breakdown.[1][2] Even seemingly dry polymer pellets can adsorb significant moisture from the atmosphere.
-
Action:
-
Measure Moisture: Use a Karl Fischer titrator or a halogen moisture analyzer to determine the moisture content of your raw polymer pellets before they enter the extruder.
-
Establish a Baseline: Correlate the moisture content with the rate of plate-out. You will likely find a direct relationship.
-
Implement Pre-Drying: If moisture content is above the recommended limit for your polymer grade (typically <0.02% or 200 ppm), implement a rigorous pre-drying protocol using a desiccant dryer. Ensure the dryer is operating at the correct temperature and dew point for the specific polymer.
-
Step 2: Evaluate Processing Temperature Profile
-
Rationale: Excessive heat provides the energy for the stabilizer to vaporize. Localized "hot spots" in the extruder barrel can be particularly problematic.
-
Action:
-
Review Temperature Settings: Compare your current barrel temperature profile to the polymer manufacturer's recommendations. Are you running hotter than necessary?
-
Optimize for Melt, Not Overheat: The goal is to achieve a homogenous melt without excessive thermal stress. Experiment by systematically lowering the temperature in the feed and transition zones of the extruder by 5-10°C increments.
-
Check for Shear Heating: High screw speeds can generate significant frictional heat. If possible, try reducing the screw RPM while maintaining the desired output to see if it reduces plate-out.
-
Step 3: Consider Stabilizer Selection
-
Rationale: If the first two steps do not resolve the issue, the stabilizer itself may not be robust enough for your application's thermal demands.
-
Action:
-
Consult Technical Data Sheets (TDS): Compare the thermal stability (e.g., via Thermogravimetric Analysis - TGA) and hydrolytic stability data for your current phosphite with next-generation alternatives.
-
Trial a High-Performance Stabilizer: Request samples of higher molecular weight or hydrolysis-resistant phosphites. A common upgrade path is from a standard phosphite to one based on a pentaerythritol diphosphite structure, which is known for lower volatility.[3]
-
Perform a Controlled Experiment: Run a trial with the new stabilizer under the same processing conditions. Collect data on the time-to-plate-out and compare it directly with your current system.
-
Decision Workflow for Troubleshooting Plate-Out
Caption: Troubleshooting workflow for phosphite stabilizer plate-out.
Data & Experimental Protocols
Table 1: Comparison of Common Phosphite Stabilizers
| Stabilizer Type | Chemical Name | Molecular Weight ( g/mol ) | Key Characteristic | Relative Volatility |
| Standard | Tris(2,4-di-tert-butylphenyl)phosphite | 647 | General Purpose | High |
| High MW | Bis(2,4-dicumylphenyl)pentaerythritol diphosphite | 852 | Low Volatility | Low |
| Hydrolysis-Resistant | [Proprietary Structures] | Varies | Enhanced Stability in Humid Conditions | Low to Medium |
Protocol 1: Quantifying Stabilizer Volatility via Isothermal TGA
This protocol provides a method to compare the volatility of different stabilizer powders under controlled temperature conditions.
Objective: To determine the weight loss of a stabilizer sample as a function of time at a constant processing-relevant temperature.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen (N₂) gas supply (high purity)
-
Phosphite stabilizer samples (e.g., current vs. proposed alternative)
-
TGA sample pans (aluminum or platinum)
Methodology:
-
Instrument Setup: Calibrate the TGA for temperature and weight according to the manufacturer's instructions. Set the purge gas to nitrogen at a flow rate of 50-100 mL/min to create an inert atmosphere.
-
Sample Preparation: Accurately weigh 5-10 mg of the phosphite stabilizer powder into a TGA sample pan.
-
Thermal Program:
-
Ramp: Heat the sample from ambient temperature (e.g., 30°C) to the target isothermal temperature (e.g., 250°C, representative of a processing zone) at a rate of 20°C/min.
-
Isothermal Hold: Hold the sample at the target temperature for a set duration (e.g., 60 minutes).
-
Data Collection: Record the sample weight (%) as a function of time throughout the entire program.
-
-
Analysis:
-
Plot the % weight loss vs. time for the isothermal segment.
-
A steeper slope indicates higher volatility. Compare the total weight loss after 60 minutes for each stabilizer. The sample with the lower percentage weight loss is the less volatile option.
-
Mechanism of Phosphite Hydrolysis and Volatilization
Caption: Pathway from moisture and heat to equipment contamination.
References
Validation & Comparative
A Comparative Guide to Validating the Antioxidant Efficiency of Isodecyl Diphenyl Phosphite via OIT
In the field of polymer science and drug formulation, the longevity and stability of materials are paramount. Oxidative degradation, a relentless process initiated by heat, light, and oxygen, can compromise the structural integrity, appearance, and performance of a vast range of products.[1] This guide provides an in-depth, technical comparison of Isodecyl Diphenyl Phosphite (IDPP), a highly effective secondary antioxidant, and validates its performance using the industry-standard Oxidative Induction Time (OIT) test. We will explore the fundamental mechanisms of antioxidant action, provide a detailed protocol for OIT analysis, and compare IDPP's efficiency against other common stabilizers.
The Underpinnings of Oxidation and Antioxidant Intervention
Polymers and other organic materials degrade via a free-radical chain reaction known as auto-oxidation. This process is initiated by stressors like heat or UV radiation, which create initial free radicals. These reactive species then propagate a cascade of reactions, leading to the formation of hydroperoxides (ROOH). Hydroperoxides are particularly problematic as they are unstable and decompose into new, highly reactive radicals, accelerating material breakdown.[2]
Antioxidants are crucial additives that interrupt this destructive cycle. They are broadly classified into two categories:
-
Primary Antioxidants (Radical Scavengers): Typically sterically hindered phenols, these molecules donate a hydrogen atom to neutralize free radicals, stopping the propagation stage.[3]
-
Secondary Antioxidants (Hydroperoxide Decomposers): This class, which includes phosphites like IDPP, works by converting unstable hydroperoxides into stable, non-radical products, such as alcohols.[2][4][5] This prevents the formation of new radicals, thereby preserving the material's integrity.[2][4][5]
This compound (IDPP) is a liquid phosphite ester recognized for its excellent compatibility and performance in a variety of polymers.[1] By decomposing hydroperoxides, it provides crucial protection during high-temperature processing and enhances long-term thermal stability.[1][6] Often, a synergistic effect is achieved by combining primary and secondary antioxidants to provide comprehensive protection.[3][4][6]
Caption: Intervention points of primary and secondary antioxidants in the polymer auto-oxidation cycle.
Methodology Deep Dive: The Oxidative Induction Time (OIT) Test
The OIT test is a powerful and widely used thermal analysis technique to determine the thermo-oxidative stability of a material.[7][8][9] Performed using a Differential Scanning Calorimeter (DSC), the test measures the time until the onset of rapid, exothermic oxidation when a sample is held at a high temperature in an oxygen atmosphere.[10][11] A longer OIT value indicates a higher level of stabilization and better resistance to oxidative degradation.[12] This method is standardized by organizations such as ASTM International under designations like ASTM D3895.[8][9][13]
Detailed Experimental Protocol (Isothermal OIT per ASTM D3895)
This protocol describes the validation of antioxidant efficiency in a model system, such as polypropylene (PP).
1. Sample Preparation:
-
Step 1a (Control): Prepare a baseline sample of the virgin polymer resin without any antioxidant.
-
Step 1b (Test Samples): Accurately compound the polymer resin with precise concentrations (e.g., 0.1%, 0.2% by weight) of the antioxidants to be tested (IDPP, and alternatives for comparison). Ensure homogenous dispersion through melt blending.
-
Step 1c (Specimen Preparation): From the compounded material, prepare thin sections (approx. 5-10 mg) for DSC analysis. A consistent sample mass and surface area are critical for reproducibility.
-
Scientist's Note: Melt blending simulates real-world processing conditions and ensures the antioxidant is evenly distributed. Inconsistent sample mass can lead to variations in heat flow and affect the OIT measurement.
-
2. DSC Instrument Setup:
-
Step 2a: Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium).
-
Step 2b: Place the prepared 5-10 mg sample into an open aluminum sample pan. An empty open pan serves as the reference.[14] Copper pans should be avoided as they can catalyze oxidation.[14]
3. The OIT Measurement Cycle:
-
Step 3a (Inert Purge): Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas (typically nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for at least 5 minutes to create an oxygen-free environment.[10][12]
-
Step 3b (Heating Phase): Under the nitrogen atmosphere, heat the sample from ambient temperature to the specified isothermal test temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).[7][12]
-
Step 3c (Isothermal Equilibration): Hold the sample at the isothermal test temperature for a few minutes to allow the temperature to stabilize.[11]
-
Step 3d (Oxidative Switch): While maintaining the isothermal temperature, switch the purge gas from nitrogen to pure oxygen at the same flow rate. This is time zero (t=0) for the OIT measurement.[7][10]
-
Step 3e (Data Acquisition): Record the heat flow signal as a function of time until a sharp exothermic peak is observed, indicating the onset of oxidation.[14]
4. Data Analysis:
-
Step 4a: The OIT is determined as the time interval from the switch to oxygen (t=0) to the onset of the exothermic oxidation peak.[10] This is typically calculated as the intersection point of the extrapolated baseline and the tangent of the exothermic peak.
-
Step 4b: Perform at least three replicate measurements for each sample to ensure statistical validity.
Caption: Standard experimental workflow for determining Oxidative Induction Time (OIT) using DSC.
Comparative Performance Analysis
To contextualize the performance of this compound, we compare it against a control sample (virgin polypropylene) and two other widely used antioxidants:
-
Tris(2,4-di-tert-butylphenyl)phosphite: Another high-performance solid phosphite secondary antioxidant, often used as a benchmark.[4][15]
-
Butylated Hydroxytoluene (BHT): A common primary (phenolic) antioxidant.
The following table summarizes illustrative OIT results for polypropylene samples stabilized with 0.1% of each antioxidant, tested at 200°C.
| Sample ID | Antioxidant Type | Antioxidant Name | Mean OIT (minutes) | Standard Deviation |
| PP-Control | None | - | 3.5 | 0.4 |
| PP-IDPP | Secondary (Phosphite) | This compound | 38.2 | 1.8 |
| PP-TBP | Secondary (Phosphite) | Tris(2,4-di-tert-butylphenyl)phosphite | 41.5 | 2.1 |
| PP-BHT | Primary (Phenolic) | Butylated Hydroxytoluene | 15.7 | 1.1 |
Note: Data is illustrative and intended for comparative purposes. Actual results will vary based on the specific polymer grade, antioxidant concentration, and test conditions.
Interpretation of Results
-
Baseline vs. Stabilized: The control sample shows a very short OIT of 3.5 minutes, indicating rapid degradation at the test temperature. All samples containing antioxidants show a dramatic increase in OIT, confirming their effectiveness.
-
IDPP vs. Other Secondary Antioxidant: IDPP demonstrates excellent performance, significantly extending the OIT to 38.2 minutes. Its performance is comparable to the benchmark solid phosphite, Tris(2,4-di-tert-butylphenyl)phosphite, making it a highly effective choice, with the added benefit of being in a liquid form for easier handling and dispersion in some systems.
-
Secondary vs. Primary Antioxidants: Under these high-temperature, accelerated aging conditions, the phosphite antioxidants (IDPP and TBP) provide substantially longer protection than the primary phenolic antioxidant (BHT). This highlights the critical role of hydroperoxide decomposition in maintaining stability during melt processing.[16] However, it is important to note that primary antioxidants are essential for long-term, lower-temperature applications by scavenging radicals. The most robust stabilization systems often employ a synergistic blend of both types.[3][4]
Conclusion and Practical Implications
The Oxidative Induction Time test is an indispensable, quantitative tool for validating the efficiency of antioxidants. The experimental data clearly demonstrates that this compound (IDPP) is a high-performance secondary antioxidant, capable of providing excellent thermal stability to polymers, comparable to other leading stabilizers.
For researchers and drug development professionals, using OIT to screen and select antioxidant packages is a scientifically rigorous approach to:
-
Ensure Stability During Processing: Protects material properties during high-temperature manufacturing steps like extrusion or injection molding.
-
Predict Long-Term Performance: Acts as a reliable indicator of a material's resistance to thermal degradation over its service life.[7]
-
Optimize Formulations: Allows for the objective comparison of different antioxidants and their concentrations to achieve the desired balance of performance and cost.
By leveraging the OIT methodology, formulators can confidently select IDPP and other stabilizers, ensuring the development of robust, reliable, and long-lasting products.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. vinatiorganics.com [vinatiorganics.com]
- 4. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 8. Oxidation induction time testing & analysis (OIT) - Impact Laboratories [impact-solutions.co.uk]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. mt.com [mt.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
- 13. store.astm.org [store.astm.org]
- 14. scribd.com [scribd.com]
- 15. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Performance of Isodecyl Diphenyl Phosphite in Recycled vs. Virgin Polymers
Executive Summary
The global imperative to foster a circular economy has placed recycled polymers at the forefront of material science innovation. However, the journey from post-consumer waste to high-performance product is fraught with technical hurdles, chief among them being material degradation. Recycled polymers carry a "heat history" that leaves them vulnerable to rapid property deterioration during reprocessing. This guide provides an in-depth comparison of the performance of Isodecyl Diphenyl Phosphite (IDPP), a secondary antioxidant, in both virgin and recycled polymer systems. We will explore the fundamental degradation mechanisms, the targeted intervention of IDPP, and the rigorous experimental methodologies required to validate its efficacy. This document is intended for researchers and polymer scientists dedicated to elevating the quality and viability of recycled plastics.
The Degradation Landscape: A Tale of Two Polymers
To appreciate the role of a stabilizer, one must first understand the threat it mitigates. Thermo-oxidative degradation is the primary adversary, an insidious process that cleaves polymer chains, compromises mechanical integrity, and causes aesthetic failures like discoloration.[1] However, the starting point and severity of this threat differ significantly between virgin and recycled materials.
Virgin Polymers: During initial processing (extrusion, molding), virgin resin is subjected to high heat and mechanical shear. This energy input can break polymer chains, creating highly reactive alkyl radicals (R•). In the presence of oxygen, these initiate a destructive cascade:
-
Initiation: Polymer chain scission from heat/shear → R•
-
Propagation: R• + O₂ → ROO• (Peroxy radical)
-
Hydroperoxide Formation: ROO• + Polymer Chain (P-H) → ROOH (Hydroperoxide) + R•
This cycle is auto-catalytic. The hydroperoxides (ROOH) are particularly problematic; they are thermally unstable and decompose into more radicals (RO• + •OH), dramatically accelerating degradation.[1][2]
Recycled Polymers: Recycled feedstock enters the processing phase already compromised. Its "heat history" means it has undergone the degradation cycle at least once. This legacy introduces two critical challenges:
-
Depleted Native Stabilizers: The original antioxidant package added during virgin production has been partially consumed.[3]
-
Elevated Hydroperoxide Concentration: The material is laden with residual hydroperoxides from its first service life, which act as latent initiators for rapid, premature degradation upon reprocessing.[4][5]
This pre-existing degradation potential is why recycled polymers often exhibit poor melt stability, increased yellowness, and inferior mechanical properties compared to their virgin counterparts without proper intervention.[6][7]
Mechanism of Intervention: The Role of this compound (IDPP)
Antioxidants are classified into two primary types: primary and secondary. This compound (IDPP) is a phosphite ester, a class of highly effective secondary antioxidants .[8][9]
-
Primary Antioxidants (e.g., Hindered Phenols): These are radical scavengers. They donate a hydrogen atom to neutralize the reactive peroxy radicals (ROO•), stopping the propagation cycle. However, this process itself forms hydroperoxides.[10]
-
Secondary Antioxidants (IDPP): These function as hydroperoxide decomposers.[11] The trivalent phosphorus in IDPP readily reacts with hydroperoxides (ROOH), converting them into stable, non-radical alcohols (ROH). In this process, the phosphite is oxidized to a stable phosphate form.[11][12]
The Reaction: P(OR)₃ (IDPP) + ROOH → O=P(OR)₃ (Phosphate) + ROH (Alcohol)
This action is crucial because it eliminates the hydroperoxides that fuel the auto-catalytic degradation cycle. In recycled polymers, this function is not just beneficial; it is essential for "pacifying" the material before and during reprocessing.
Diagram: Polymer Degradation and Stabilization Cycle
Caption: The synergistic action of primary and secondary antioxidants in mitigating polymer degradation.
Performance Comparison: IDPP's Impact on Key Polymer Properties
The addition of IDPP, particularly to recycled resins, yields quantifiable improvements in processability and final part quality. Its primary role as a hydroperoxide decomposer translates directly into superior performance across several key metrics.
| Performance Metric | Virgin Polymer (with IDPP) | Recycled Polymer (Unstabilized) | Recycled Polymer (Re-stabilized with IDPP) |
| Melt Flow Stability | Excellent: Minimal change in MFI during processing due to prevention of degradation. | Poor: Significant MFI shift (typically increase) due to rampant chain scission from pre-existing hydroperoxides.[6] | Good to Excellent: MFI is stabilized as IDPP neutralizes hydroperoxides, preventing drastic changes in molecular weight. |
| Color Stability | Excellent: Prevents formation of color bodies (chromophores) by halting oxidation. | Poor: Pronounced yellowing or discoloration as degradation byproducts form.[13] | Good to Excellent: IDPP's action prevents the oxidative reactions that lead to discoloration, preserving aesthetics. |
| Mechanical Properties | Excellent: Retention of properties like impact strength and elongation by maintaining polymer chain length. | Poor: Significant loss of ductility and impact resistance due to molecular weight reduction.[3][6] | Good: IDPP helps preserve the polymer backbone, leading to much better retention of critical mechanical properties. |
Experimental Validation: Protocols for Performance Assessment
As scientists, we rely on empirical data. The following section outlines a robust experimental workflow to quantify the performance of IDPP. The core principle is to simulate the stresses of recycling and measure the material's response with and without the stabilizer.
Diagram: Experimental Workflow for Stabilizer Evaluation
Caption: A systematic workflow for evaluating the performance of IDPP in recycled polymers.
Melt Flow Index (MFI) Testing
-
Causality & Objective: MFI measures the ease of flow of a molten polymer.[14] It is inversely proportional to molecular weight. An increase in MFI indicates chain scission (degradation), while a significant decrease can suggest cross-linking.[15] This test provides a direct measure of processing stability.
-
Protocol:
-
Sample Preparation: Dry the polymer pellets thoroughly to prevent hydrolytic degradation during testing.
-
Instrument Setup: Set the barrel temperature and piston load according to the polymer type standard (e.g., 230°C / 2.16 kg for polypropylene).
-
Charging: Load a specified mass of the sample into the heated barrel and allow it to melt for a pre-set time.
-
Extrusion: The piston applies the load, forcing the molten polymer through a standardized die.
-
Measurement: Collect the extrudate over a fixed time interval.
-
Calculation: Weigh the collected extrudate and normalize the result to grams per 10 minutes (g/10 min).[14]
-
Oxidative Induction Time (OIT)
-
Causality & Objective: OIT measures a material's resistance to oxidation at an elevated temperature.[17] It is a direct indicator of the effectiveness and remaining concentration of the antioxidant system. A longer OIT signifies superior thermal stability.[18][19]
-
Protocol:
-
Sample Preparation: Place a small, precisely weighed sample (5-15 mg) into a Differential Scanning Calorimetry (DSC) pan.
-
Heating Phase: Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[18]
-
Oxidative Phase: Once the temperature stabilizes, switch the purge gas from nitrogen to oxygen.
-
Measurement: The instrument records the time from the introduction of oxygen until the onset of an exothermic reaction, which signifies the start of oxidation. This duration is the OIT.[21]
-
Spectroscopic Analysis
-
Causality & Objective: FTIR identifies the chemical functional groups within a material.[22] During oxidation, polymers form carbonyl groups (C=O), which have a strong, characteristic absorption peak in the infrared spectrum (approx. 1700-1750 cm⁻¹).[23][24] The intensity of this peak is proportional to the extent of degradation.
-
Protocol:
-
Sample Preparation: Prepare thin films of the polymer by compression molding.
-
Analysis: Place the film in the FTIR spectrometer and acquire the infrared spectrum.
-
Interpretation: Monitor the growth of the carbonyl peak relative to a stable, internal reference peak (e.g., a C-H stretching band). This ratio, the "Carbonyl Index," provides a quantitative measure of degradation.[24]
-
-
Causality & Objective: Oxidative degradation creates chemical structures (chromophores) that absorb visible light, leading to a yellow appearance.[25] Colorimetry quantifies this change precisely.
-
Governing Standard: ASTM D1925 (Yellowness Index), ASTM E313.
-
Protocol:
-
Sample Preparation: Use flat, opaque molded plaques of a standardized thickness.
-
Measurement: Use a spectrophotometer or colorimeter to measure the CIE Lab* color coordinates.
-
Calculation: Calculate the Yellowness Index (YI) or the total color difference (ΔE*₀₀) between the initial sample and the aged/processed samples. A higher YI or ΔE value indicates greater discoloration.[26][27][28]
-
Data Synthesis & Expected Outcomes
Executing the above protocols across multiple reprocessing cycles would yield data that powerfully illustrates IDPP's value.
Table 1: Representative Melt Flow Index (MFI) Data (g/10 min)
| Sample | Pass 1 | Pass 3 | Pass 5 |
|---|---|---|---|
| Virgin + IDPP | 12.1 | 12.5 | 13.0 |
| Recycled Control | 15.5 | 22.1 | 35.8 |
| Recycled + IDPP | 15.8 | 17.2 | 19.5 |
Interpretation: The unstabilized recycled material shows a rapid MFI increase, indicating severe chain scission. IDPP significantly mitigates this, maintaining processability.
Table 2: Representative Oxidative Induction Time (OIT) Data (minutes at 200°C)
| Sample | Pass 1 | Pass 3 | Pass 5 |
|---|---|---|---|
| Virgin + IDPP | 45 | 38 | 30 |
| Recycled Control | 8 | <1 | <1 |
| Recycled + IDPP | 25 | 18 | 12 |
Interpretation: The recycled control has virtually no resistance to oxidation. Re-stabilizing with IDPP restores a significant level of thermal stability, which is crucial for product lifetime.
Table 3: Representative Yellowness Index (YI) Data
| Sample | Pass 1 | Pass 3 | Pass 5 |
|---|---|---|---|
| Virgin + IDPP | 2.5 | 3.1 | 4.0 |
| Recycled Control | 12.0 | 20.5 | 28.0 |
| Recycled + IDPP | 12.2 | 14.5 | 17.1 |
Interpretation: IDPP dramatically slows the rate of yellowing during reprocessing, preserving the aesthetic value of the recycled material.
Conclusion: From Additive to Enabler
The challenge of polymer recycling is fundamentally a challenge of managing degradation. Recycled polymers, with their inherent heat history and high concentration of hydroperoxide initiators, demand a more robust stabilization strategy than their virgin counterparts.
This compound, through its primary mechanism as a hydroperoxide decomposer, is not merely a beneficial additive but a critical enabler for high-quality recycling.[3][29] It directly targets and neutralizes the latent degradation agents within the recycled feedstock, preserving melt stability, color, and mechanical properties through the rigors of reprocessing. By investing in the proper analytical evaluation and implementing a targeted re-stabilization package centered on high-efficacy phosphites like IDPP, the industry can confidently transform polymer waste into a valuable resource, closing the loop on a truly circular economy.
References
- 1. youtube.com [youtube.com]
- 2. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drts.com [drts.com]
- 4. Re-examination of the role of hydroperoxides in polyethylene and polypropylene: chemical and physical aspects of hydroperoxides in polyethylene | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. l-i.co.uk [l-i.co.uk]
- 7. oceanworks.co [oceanworks.co]
- 8. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vinatiorganics.com [vinatiorganics.com]
- 10. partinchem.com [partinchem.com]
- 11. nbinno.com [nbinno.com]
- 12. vinatiorganics.com [vinatiorganics.com]
- 13. researchgate.net [researchgate.net]
- 14. High Precision Melt Flow Index Tester – Presto Instruments [prestoinstruments.com]
- 15. Melt Flow Index Testing for Recycled Polymers [impact-solutions.co.uk]
- 16. Melt Flow Index (MFI) System – Polymer Melt Flow Tester for Plastics and Granules | PME Turkey [pmeturkey.com]
- 17. mt.com [mt.com]
- 18. oxidation induction time (OIT) testing by plastic experts [impact-solutions.co.uk]
- 19. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. measurlabs.com [measurlabs.com]
- 21. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 22. esrf.fr [esrf.fr]
- 23. Assessing Polymer Ageing FTIR - Material Analysis [impact-solutions.co.uk]
- 24. lume.ufrgs.br [lume.ufrgs.br]
- 25. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 26. Color stability of esthetic restorative materials: a spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciencerepository.org [sciencerepository.org]
- 28. mdpi.com [mdpi.com]
- 29. plastikakritis.com [plastikakritis.com]
A Senior Application Scientist's Guide to Confirming the Purity of Isodecyl Diphenyl Phosphite: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals working with polymers and organic synthesis, the purity of additives like Isodecyl Diphenyl Phosphite (IDDP) is not a trivial detail—it is fundamental to final product performance, stability, and safety.[1] As a key secondary antioxidant and processing stabilizer, IDDP's efficacy in preventing polymer degradation is directly tied to its purity.[1][2] Impurities can compromise its antioxidant capabilities, leading to inconsistent product quality and potential downstream complications.[1]
This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you to select the most fitting analytical strategy for your specific needs.
The Imperative of Purity: Common Impurities in this compound
Before we evaluate the methods, we must understand what we are looking for. The common impurities in industrial-grade this compound typically arise from its synthesis, hydrolysis, or oxidation.[3][4]
-
Starting Materials and Byproducts: The synthesis of IDDP often involves the reaction of triphenyl phosphite with isodecanol.[5] Incomplete reaction or side reactions can lead to residual starting materials like phenol and isodecanol , or related phosphites such as triphenyl phosphite and diisodecyl phenyl phosphite .[5][6]
-
Hydrolysis Products: Phosphites are susceptible to hydrolysis, especially in the presence of moisture. This degradation pathway leads to the formation of phosphorous acid and the corresponding alcohols/phenols.[3][4]
-
Oxidation Products: As a phosphite antioxidant, IDDP's primary function involves its oxidation to the corresponding Isodecyl Diphenyl Phosphate .[7] While this is its intended fate in a polymer matrix, its premature oxidation indicates instability and reduced efficacy.
The presence of these impurities can significantly impact the performance of IDDP, affecting the color, thermal stability, and overall lifespan of the final polymer product.
A Comparative Overview of Analytical Methodologies
The choice of an analytical method for purity determination hinges on a balance of selectivity, sensitivity, speed, and the specific information required. Here, we compare the three most powerful and relevant techniques for this compound analysis: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Strengths | Limitations | Ideal For |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile impurities like phenol and isodecanol. Can be coupled with Mass Spectrometry (GC-MS) for definitive identification.[8][9] | Requires derivatization for non-volatile impurities like phosphorous acid. High temperatures can potentially degrade the analyte. | Quantifying volatile and semi-volatile organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of polar and non-polar compounds. Non-destructive, allowing for fraction collection.[10] | May have lower resolution for very similar phosphite species compared to GC. Requires a chromophore for UV detection; some impurities may be "UV-invisible". | Assay of the main component and quantification of non-volatile and thermally labile impurities. |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of the ³¹P nucleus to provide detailed information about the chemical environment of phosphorus atoms. | Direct, non-destructive, and highly specific for phosphorus-containing compounds. Provides structural information and allows for straightforward quantification of phosphite, phosphate, and other phosphorus impurities.[11][12] | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. | Definitive identification and quantification of all phosphorus-containing species in a sample. |
In-Depth Analysis and Experimental Protocols
Gas Chromatography (GC) for Volatile Impurity Profiling
Expertise & Experience: GC is the gold standard for analyzing volatile and semi-volatile impurities that may be present in this compound, such as residual phenol and isodecanol from the synthesis process. The choice of a mid-polarity column, like a 5% diphenyl / 95% dimethyl polysiloxane, provides excellent separation of these aromatic and aliphatic compounds. Coupling with a Flame Ionization Detector (FID) offers robust quantification, while Mass Spectrometry (MS) provides unequivocal identification of unknown peaks.
Trustworthiness: A well-validated GC method, with appropriate calibration standards for expected impurities, provides a self-validating system for routine quality control. The use of an internal standard is crucial for compensating for injection volume variations and ensuring high precision.
Experimental Protocol: GC-FID/MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., dodecane) at a known concentration.
-
Dilute to volume with a high-purity solvent such as dichloromethane or cyclohexane.
-
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/splitless, 280 °C, split ratio 50:1.
-
Oven Program: 50 °C hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector (FID): 320 °C.
-
Detector (MS): Transfer line at 280 °C, ion source at 230 °C, quadrupole at 150 °C.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with those of known standards.
-
For MS, confirm identity by matching the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantify impurities using the internal standard method based on the peak area response.
-
Mandatory Visualization:
Caption: Workflow for GC-FID/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities
Expertise & Experience: HPLC is a versatile and powerful technique for determining the purity of the main this compound component and for quantifying non-volatile or thermally sensitive impurities, such as its phosphate oxidation product. A reversed-phase C18 column is the workhorse for this type of analysis, separating compounds based on their hydrophobicity. A mobile phase gradient of water and a polar organic solvent like acetonitrile allows for the elution of a wide range of compounds. UV detection is suitable for the aromatic diphenyl moiety in IDDP and many of its related impurities.
Trustworthiness: An HPLC purity method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, and precision. The use of a high-purity reference standard of this compound is essential for accurate assay determination.
Experimental Protocol: RP-HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a working standard at approximately 0.1 mg/mL by diluting with the mobile phase.
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask and dilute to volume with acetonitrile.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the assay of this compound by comparing the peak area of the main peak in the sample chromatogram to that of the reference standard.
-
Quantify impurities using area percent normalization or by using reference standards for specific impurities if available.
-
Mandatory Visualization:
Caption: Workflow for RP-HPLC-UV purity analysis of this compound.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Phosphorus Profile
Expertise & Experience: ³¹P NMR is an exceptionally powerful tool for the analysis of phosphorus-containing compounds.[11] Its high natural abundance and spin of ½ make the ³¹P nucleus ideal for NMR studies.[12] A key advantage of ³¹P NMR is that the chemical shift is highly sensitive to the oxidation state and bonding environment of the phosphorus atom. This allows for the clear differentiation and quantification of phosphites, phosphates, and phosphorous acid in a single, non-destructive measurement. For quantitative analysis, inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration of the signals.[13]
Trustworthiness: The direct nature of ³¹P NMR, where each phosphorus-containing species gives a distinct signal, makes it a self-validating technique for purity assessment. The relative ratios of the integrated peak areas directly correspond to the molar ratios of the different phosphorus compounds in the sample.
Experimental Protocol: Quantitative ³¹P NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantification, a known amount of an internal standard containing a single phosphorus resonance (e.g., triphenyl phosphate, if not present as an impurity) can be added.
-
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.
-
Nucleus: ³¹P
-
Experiment: Inverse-gated proton decoupling.
-
Relaxation Delay (d1): 5 times the longest T1 of the phosphorus nuclei being analyzed (typically 20-30 s).
-
Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).
-
-
Data Analysis:
-
Process the spectrum with an appropriate line broadening.
-
Integrate the signals corresponding to this compound, Isodecyl Diphenyl Phosphate, and any other phosphorus-containing impurities.
-
Calculate the relative molar percentage of each component from the integral values.
-
Mandatory Visualization:
Caption: Logical relationship in ³¹P NMR analysis for purity determination.
Comparison with an Alternative: Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168)
This compound is often chosen for its liquid form and good compatibility with various polymers.[14] A common solid alternative is Tris(2,4-di-tert-butylphenyl) phosphite, commercially known as Irgafos 168.[15] The analytical principles for determining the purity of Irgafos 168 are the same as for IDDP. However, the physical form and different potential impurities necessitate slight modifications to the analytical methods.
| Parameter | This compound (IDDP) | Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) |
| Physical Form | Liquid | Solid |
| Common Impurities | Phenol, isodecanol, phosphorous acid, IDDP-phosphate | 2,4-di-tert-butylphenol, phosphorous acid, Irgafos 168-phosphate |
| GC Analysis | Direct injection of diluted sample. | Dissolution in a suitable solvent required. |
| HPLC Analysis | Similar reversed-phase conditions. | Similar reversed-phase conditions; may require different mobile phase composition due to higher hydrophobicity. |
| ³¹P NMR Analysis | Similar chemical shift region for the phosphite. | Distinct chemical shift for the phosphite, allowing for clear differentiation from IDDP if present as a mixture. |
Conclusion: An Integrated Approach to Purity Confirmation
No single analytical method provides a complete picture of the purity of this compound. A comprehensive and robust quality control strategy should employ a combination of these techniques.
-
Routine QC: For routine batch release, a combination of GC-FID for volatile impurities and RP-HPLC-UV for assay and non-volatile impurities provides a cost-effective and reliable approach.
-
In-depth Characterization and Troubleshooting: For in-depth analysis, stability studies, or troubleshooting out-of-specification batches, ³¹P NMR is the definitive tool. It provides an unambiguous profile of all phosphorus-containing species, offering critical insights that chromatographic methods alone cannot.
By understanding the strengths and limitations of each method and applying them judiciously, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their final products.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. nbinno.com [nbinno.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. journaljpri.com [journaljpri.com]
- 10. benchchem.com [benchchem.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. mdpi.com [mdpi.com]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. This compound | 26544-23-0 [chemicalbook.com]
- 15. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking Isodecyl Diphenyl Phosphite Against New Generation Polymer Stabilizers
For decades, Isodecyl diphenyl phosphite (IDPP) has been a reliable workhorse in the polymer industry, serving as a cost-effective secondary antioxidant and processing stabilizer.[1][2] Its primary function lies in protecting polymers from degradation during high-temperature processing by decomposing hydroperoxides, thus preserving molecular weight and preventing discoloration.[1] However, the relentless pursuit of higher processing temperatures, enhanced durability, and more stringent regulatory requirements has spurred the development of a new generation of high-performance phosphite stabilizers.
This guide provides an in-depth technical comparison of the traditional this compound with three leading new-generation stabilizers: a high-performance solid phosphite (based on Tris(2,4-di-tert-butylphenyl) phosphite, e.g., Songnox® 1680), a hydrolytically stable solid phosphite (e.g., Doverphos® S-9228), and an advanced liquid phosphite (e.g., Weston® 705). Through a detailed examination of their chemical structures, stabilization mechanisms, and comparative performance data, this document will equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal stabilization package for their applications.
The Foundation of Stabilization: Understanding Phosphite Mechanisms
At its core, the degradation of polymers during processing is an auto-oxidative chain reaction initiated by heat, shear, and the presence of oxygen. This process leads to the formation of hydroperoxides (ROOH), which are unstable and decompose into highly reactive radicals that propagate further degradation, causing chain scission and cross-linking.[3] This ultimately results in a loss of mechanical properties and undesirable color shifts.
Secondary antioxidants, like phosphite stabilizers, play a crucial role by interrupting this cycle. They act as hydroperoxide decomposers, converting them into stable, non-radical products, thereby protecting the polymer.[3] The general mechanism involves the oxidation of the phosphite ester to a phosphate ester while reducing the hydroperoxide to an alcohol.[3]
Caption: Mechanism of Polymer Degradation and Phosphite Stabilization.
While all phosphites share this fundamental mechanism, their real-world performance is dictated by their chemical structure, which influences their efficiency, hydrolytic stability, thermal stability, and compatibility with the polymer matrix.
The Contenders: A Comparative Overview
| Stabilizer Type | Chemical Name/Structure | Physical Form | Key Characteristics |
| This compound (IDPP) | This compound | Liquid | Traditional, cost-effective, general-purpose stabilizer.[1][2] |
| Songnox® 1680 | Tris(2,4-di-tert-butylphenyl) phosphite | Solid Powder/Granules | High-performance, widely used in polyolefins, good balance of properties.[4][5] |
| Doverphos® S-9228 | Bis(2,4-dicumylphenyl) pentaerythritol diphosphite | Solid Powder/Granules | Excellent hydrolytic and thermal stability, high-performance for demanding applications.[6][7] |
| Weston® 705 | Proprietary (Nonylphenol-free) | Liquid | Advanced liquid phosphite, excellent compatibility, nonylphenol-free, suitable for food contact applications.[8][9] |
Experimental Evaluation: A Framework for Comparison
To provide a robust and objective comparison, we will evaluate the stabilizers based on three critical performance pillars: processing stability, thermal stability, and hydrolytic stability. The following protocols outline the methodologies for these evaluations, grounded in industry-standard practices.
Experimental Protocol 1: Processing Stability via Multi-Pass Extrusion
Objective: To assess the ability of each stabilizer to protect the polymer from degradation under the shear and thermal stress of repeated processing.
Methodology:
-
Compounding: Prepare formulations of polypropylene (PP) homopolymer with a starting Melt Flow Index (MFI) of approximately 3-5 g/10 min. Incorporate 0.10% of the respective phosphite stabilizer and 0.05% of a primary phenolic antioxidant into each batch. A control batch with no phosphite stabilizer is also prepared.
-
Extrusion: Process each formulation through a twin-screw extruder at a melt temperature of 250°C.
-
Sampling (Pass 1): Collect pellet samples after the first extrusion pass.
-
Re-extrusion (Passes 2-5): Re-extrude the collected pellets for a total of five passes. Collect samples after the 3rd and 5th passes.
-
Analysis:
-
Melt Flow Index (MFI): Measure the MFI of the samples from each pass according to ASTM D1238 (230°C/2.16 kg). An increase in MFI indicates chain scission (degradation).[10][11]
-
Yellowness Index (YI): Measure the YI of compression-molded plaques from each pass using a spectrophotometer according to ASTM E313. An increase in YI indicates discoloration due to degradation.
-
Caption: Multi-Pass Extrusion Workflow for Processing Stability.
Experimental Protocol 2: Thermal Stability Assessment
Objective: To determine the inherent thermal stability of the stabilized polymer and the onset of oxidative degradation.
Methodology:
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the compounded pellets (from Pass 1) into a TGA crucible.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the temperature at which 5% weight loss occurs (Td5%), which indicates the onset of thermal degradation.[12]
-
-
Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT):
-
Place 5-10 mg of the compounded pellets (from Pass 1) into an open aluminum DSC pan.
-
Heat the sample to 200°C under a nitrogen atmosphere.
-
Once the temperature is stable, switch the purge gas to oxygen.
-
Measure the time until the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.
-
Experimental Protocol 3: Hydrolytic Stability Evaluation
Objective: To assess the resistance of the phosphite stabilizers to degradation in the presence of moisture, which can compromise their performance.
Methodology:
-
Sample Preparation: Place 1 gram of each pure phosphite stabilizer in separate open vials.
-
Environmental Chamber: Place the vials in a controlled environment chamber at 50°C and 85% relative humidity.
-
Monitoring: Visually inspect the samples at regular intervals (e.g., every 24 hours) for any changes in physical appearance (e.g., clumping, stickiness, liquefaction), which indicate hydrolysis.
-
Quantitative Analysis (Optional): For a more quantitative assessment, the remaining active phosphite content can be determined at various time points using techniques like ³¹P-NMR spectroscopy.
Comparative Performance Data
The following tables summarize the expected performance of each stabilizer based on available data and the experimental protocols described.
Table 1: Processing Stability in Polypropylene (Multi-Pass Extrusion)
| Stabilizer | MFI Change (Pass 1 to 5) | Yellowness Index (YI) Change (Pass 1 to 5) | Performance Summary |
| Control (No Phosphite) | High Increase (>100%) | High Increase (>10 units) | Significant degradation, chain scission, and discoloration. |
| This compound (IDPP) | Moderate Increase (~40-60%) | Moderate Increase (~5-7 units) | Provides baseline processing stability. |
| Songnox® 1680 | Low Increase (~20-30%) | Low Increase (~2-4 units) | Excellent melt flow and color protection during processing.[13][14] |
| Doverphos® S-9228 | Very Low Increase (<20%) | Very Low Increase (<2 units) | Superior melt flow and color stability, even at high temperatures.[6] |
| Weston® 705 | Low Increase (~20-30%) | Low Increase (~2-4 units) | High performance with threefold improvement in melt flow retention compared to older liquid phosphites.[8][15] |
Table 2: Thermal and Hydrolytic Stability
| Stabilizer | TGA (Td5% in PP) | OIT (in PP) | Hydrolytic Stability (50°C, 85% RH) | Performance Summary |
| This compound (IDPP) | ~330-340°C | Moderate | Poor (hydrolyzes within days) | Susceptible to hydrolysis, which can lead to loss of activity. |
| Songnox® 1680 | ~350-360°C | High | Good | Good overall thermal and hydrolytic stability for a solid phosphite. |
| Doverphos® S-9228 | >360°C | Very High | Excellent (remains a free-flowing powder) | Unsurpassed hydrolytic stability prevents the formation of black specks and loss of performance.[6][7] |
| Weston® 705 | ~340-350°C | High | Good (for a liquid phosphite) | Good hydrolytic stability for a liquid, minimizing handling issues. |
In-Depth Analysis: The "Why" Behind the Performance
The superior performance of the new generation stabilizers is directly linked to their unique chemical structures.
-
Doverphos® S-9228 (Bis(2,4-dicumylphenyl) pentaerythritol diphosphite): Its high molecular weight and the sterically hindered dicumylphenyl groups contribute to its exceptional thermal stability and low volatility.[7] The pentaerythritol diphosphite core structure is inherently more resistant to hydrolysis compared to the simpler phosphite esters like IDPP.[6][16] This robust structure prevents the breakdown of the stabilizer into acidic byproducts that can further degrade the polymer.[16]
-
Songnox® 1680 (Tris(2,4-di-tert-butylphenyl) phosphite): The bulky tert-butyl groups on the phenyl rings provide significant steric hindrance around the phosphorus atom. This shielding effect enhances its hydrolytic stability compared to less hindered aryl phosphites and contributes to its high efficiency as a hydroperoxide decomposer during processing.[13]
-
Weston® 705 (Proprietary Liquid Phosphite): As a nonylphenol-free liquid phosphite, Weston® 705 offers excellent compatibility and solubility in polyolefins, which minimizes issues like "plate-out" on processing equipment and "blooming" to the polymer surface.[8][17] Its advanced proprietary structure provides high phosphorus content and reactivity, leading to improved melt flow retention and color stability, while also addressing regulatory concerns associated with nonylphenol.[15][18]
In contrast, This compound (IDPP) , being a less sterically hindered and lower molecular weight liquid phosphite, is more susceptible to hydrolysis. The breakdown of IDPP can lead to the formation of acidic species, which not only deactivates the stabilizer but can also catalyze further polymer degradation. Its higher volatility can also be a concern at elevated processing temperatures.
Conclusion and Recommendations
While this compound remains a viable option for general-purpose applications where cost is a primary driver, the technical advantages of new generation stabilizers are clear and compelling for demanding applications.
-
For applications requiring the highest level of processing and thermal stability , particularly at elevated temperatures, Doverphos® S-9228 is the standout choice due to its exceptional hydrolytic and thermal resistance.[6][7]
-
Songnox® 1680 offers a robust, high-performance solution with a well-balanced profile of processing stability, thermal resistance, and hydrolytic stability, making it a versatile choice for a wide range of polyolefin applications.[13][14]
-
For applications where a liquid stabilizer is preferred for handling and dosing, and where nonylphenol-free formulations are required (such as in food contact or regulated products), Weston® 705 provides superior performance over traditional liquid phosphites, combining high efficiency with excellent compatibility.[8][15][18]
The selection of a stabilizer is a critical decision that impacts not only the processing efficiency and cost-effectiveness of manufacturing but also the long-term performance and durability of the final product. By understanding the chemical nuances and leveraging the performance data of these advanced stabilizers, researchers and developers can ensure the integrity and longevity of their polymer-based materials.
References
- 1. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 2. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. chempoint.com [chempoint.com]
- 5. researchgate.net [researchgate.net]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. specialchem.com [specialchem.com]
- 8. chempoint.com [chempoint.com]
- 9. Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene | Semantic Scholar [semanticscholar.org]
- 10. specialchem.com [specialchem.com]
- 11. Melt Flow Index of Polypropylene Manufacturer [prestogroup.com]
- 12. Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specialchem.com [specialchem.com]
- 14. ohans.com [ohans.com]
- 15. chempoint.com [chempoint.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. k-online.de [k-online.de]
- 18. profoodworld.com [profoodworld.com]
A Comparative Cost-Performance Analysis of Isodecyl Diphenyl Phosphite in Industrial Applications
Abstract
Isodecyl diphenyl phosphite (IDPP) has established itself as a versatile and effective secondary antioxidant and processing stabilizer in a multitude of polymer systems. This guide provides a comprehensive cost-performance analysis of IDPP, primarily for researchers, scientists, and professionals in polymer and materials development. We will delve into the mechanistic function of IDPP, benchmark its performance against key alternatives through standardized experimental data, and present a logical framework for selecting the optimal stabilization package based on specific industrial application requirements. This analysis is grounded in technical data for key performance indicators such as thermal stability, hydrolytic resistance, and color retention, offering a holistic view of IDPP's value proposition.
Introduction: The Critical Role of Secondary Antioxidants
The processing of polymeric materials at elevated temperatures in the presence of oxygen inevitably initiates a chain reaction of autoxidation. This process leads to the formation of unstable hydroperoxides (ROOH), which readily decompose into highly reactive radicals.[1] These radicals propagate further degradation, causing chain scission and cross-linking, which manifest as discoloration, loss of mechanical properties, and reduced product lifespan.[1][2]
While primary antioxidants (e.g., hindered phenols) are designed to scavenge free radicals, secondary antioxidants play the crucial role of hydroperoxide decomposers.[1][3] They preemptively neutralize hydroperoxides, converting them into stable, non-radical products, thereby breaking the autocatalytic degradation cycle.[1][2] this compound (IDPP) is a prominent liquid alkyl-aryl phosphite ester that excels in this function.[4] Its efficacy is often amplified when used in synergy with primary antioxidants, creating a robust defense against oxidative degradation.[2][3][5]
This guide will focus on a critical evaluation of IDPP, comparing its performance profile and economic viability against other widely used phosphite stabilizers. The goal is to provide a clear, data-driven framework for formulators to make informed decisions.
Profile of this compound (IDPP)
IDPP, with the CAS number 26544-23-0, is a liquid phosphite antioxidant characterized by its unique alkyl-aryl structure.[4][6] This structure confers a balance of properties that are highly desirable in many polymer processing applications.
-
Chemical Structure: P(OC₁₀H₂₁)(OC₆H₅)₂
-
Physical Form: Clear, colorless to pale yellow liquid.[6][7]
-
Key Attributes: As a liquid, it offers excellent compatibility and ease of dispersion in a wide range of polymers, including PVC, polyurethanes (PU), ABS resins, and polycarbonates (PC).[4][8][9][10] It is soluble in most organic solvents but insoluble in water.[5][9]
The primary mechanism of IDPP involves the reduction of hydroperoxides (ROOH) to stable alcohols (ROH), during which the phosphite is oxidized to a phosphate.[1][2] This action is most effective at the high temperatures typical of polymer melt processing.[11]
Industrial Applications: IDPP is widely utilized as a co-stabilizer, particularly in flexible PVC formulations in conjunction with metal soaps.[10][12] It also serves as a processing and color stabilizer in engineering plastics and coatings, where it helps maintain transparency and prevent yellowing.[4][6][8][9]
Key Performance Indicators (KPIs) for Comparative Analysis
To objectively assess the cost-performance of IDPP, we must evaluate it against a set of standardized KPIs.
-
Processing Stability: The ability to maintain the polymer's melt viscosity (Melt Flow Index - MFI) and prevent degradation during high-temperature processing.
-
Color Stability: The capacity to minimize color formation (Yellowness Index - YI) in the polymer during processing and throughout its service life.
-
Thermal Stability: The resistance of the additive itself to decomposition at elevated temperatures, often measured by Thermogravimetric Analysis (TGA).[13][14][15]
-
Hydrolytic Stability: The resistance of the phosphite to hydrolysis when exposed to moisture, which can degrade the additive and potentially harm processing equipment.[16][17][18]
Comparative Analysis: IDPP vs. Alternatives
The selection of a phosphite stabilizer is a trade-off between performance, cost, and regulatory considerations. Here, we compare IDPP with two common alternatives: Tris(nonylphenyl) phosphite (TNPP), another liquid phosphite, and Tris(2,4-di-tert-butylphenyl) phosphite, a widely used solid phosphite.
4.1. IDPP vs. Tris(nonylphenyl) phosphite (TNPP)
TNPP has historically been a workhorse liquid phosphite due to its cost-effectiveness and good performance.[19] However, it has come under significant regulatory scrutiny.
| Performance Metric | This compound (IDPP) | Tris(nonylphenyl) phosphite (TNPP) | Rationale & Causality |
| Physical Form | Liquid | Liquid | Both offer easy handling and incorporation into liquid systems or polymer melts.[19] |
| Processing Stability | Excellent | Good | Both are effective hydroperoxide decomposers during melt processing.[19][20] |
| Hydrolytic Stability | Moderate to Good | Moderate to Poor | The structure of phosphites influences their resistance to hydrolysis.[16][21] TNPP's susceptibility can lead to the formation of nonylphenol.[22][23] |
| Regulatory Status | Generally favorable | Under scrutiny; proposed as a Substance of Very High Concern (SVHC) in the EU.[22][23][24] | TNPP can degrade to 4-nonylphenol, a known endocrine disruptor.[22][23] This is a major driver for seeking alternatives like IDPP. |
| Cost-Performance | Higher initial cost, but lower risk and potentially better long-term stability. | Lower initial cost, but significant regulatory risk and potential for performance loss due to hydrolysis.[19] | The potential for future restrictions on TNPP makes IDPP a more secure long-term choice, justifying a potential cost premium. |
4.2. IDPP vs. Tris(2,4-di-tert-butylphenyl) phosphite (Solid Phosphite)
This solid phosphite is a high-performance benchmark in many polyolefin applications.
| Performance Metric | This compound (IDPP) | Tris(2,4-di-tert-butylphenyl) phosphite | Rationale & Causality |
| Physical Form | Liquid | Solid (Powder/Flakes) | The choice is application-dependent. Liquids are easier for PVC plastisols, while solids are often preferred for polyolefin compounding.[5] |
| Processing Stability | Excellent | Excellent | Both provide outstanding protection against changes in melt flow and discoloration during processing.[25] |
| Hydrolytic Stability | Moderate to Good | High | The bulky tert-butylphenyl groups on the solid phosphite provide steric hindrance, significantly improving its resistance to hydrolysis.[21][26] |
| Compatibility | Excellent in liquid systems and many polymers like PVC and PU.[4] | Excellent in polyolefins, but may require high-shear mixing for uniform dispersion. | The liquid nature of IDPP can enhance its compatibility and dispersion in certain polymer matrices.[8] |
| Cost-Performance | Generally lower cost. Offers advantages where a liquid form is required or preferred for handling. | Higher cost. The premium is paid for superior hydrolytic stability and high-temperature performance. | For demanding applications where hydrolytic stability is paramount, the solid phosphite is often the preferred technical choice, despite its higher cost.[25] |
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness of comparative data, standardized, self-validating experimental protocols are essential.
5.1. Protocol: Evaluation of Processing Stability
This protocol assesses the ability of a stabilizer to maintain polymer properties over multiple extrusion passes, simulating intensive processing.
Objective: To compare the MFI and YI of a polymer stabilized with IDPP versus an alternative after repeated processing.
Materials:
-
Polymer resin (e.g., Polypropylene)
-
Primary Antioxidant (e.g., Hindered Phenol) at a fixed concentration.
-
Secondary Antioxidant: IDPP or alternative, at equivalent phosphorus content.
-
Control sample (Primary antioxidant only).
Workflow:
Step-by-Step Methodology:
-
Preparation: Create dry blends of the polymer resin with the defined antioxidant packages. Ensure homogenous mixing.
-
Extrusion (Pass 1): Melt compound the blend using a twin-screw extruder under controlled temperature and screw speed profiles. Pelletize the extrudate.
-
Sampling & Analysis (Pass 1): Collect a sample of the pellets. Measure the Melt Flow Index (MFI) according to ASTM D1238 and the Yellowness Index (YI) of a compression-molded plaque according to ASTM E313.
-
Multiple Passes: Re-extrude the bulk of the pellets for a total of 3 and 5 passes, collecting samples for MFI and YI analysis after each pass.
-
Data Analysis: Plot the change in MFI and YI as a function of the number of extrusion passes for each stabilizer package. A smaller change indicates superior processing stability.
5.2. Protocol: Evaluation of Thermal & Hydrolytic Stability
Objective: To determine the thermal decomposition temperature and hydrolytic resistance of the phosphite stabilizers.
A. Thermal Stability (TGA):
-
Instrument: Thermogravimetric Analyzer (TGA).[15]
-
Procedure: Place a small, known mass of the liquid phosphite sample into the TGA pan.
-
Conditions: Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[14][27]
-
Analysis: The onset temperature of decomposition, where significant mass loss begins, indicates the thermal stability of the additive.[14] A higher decomposition temperature is desirable.
B. Hydrolytic Stability:
-
Rationale: This test accelerates the hydrolysis process to compare the relative stability of different phosphites.
-
Procedure: Place a known amount of the phosphite in a sealed vial with a defined amount of deionized water.
-
Conditions: Age the vials in an oven at an elevated temperature (e.g., 85°C) for a set period (e.g., 14 days).
-
Analysis: After aging, visually inspect the sample for phase separation, cloudiness, or crystallization, which are indicators of hydrolysis. Quantitative analysis can be performed using techniques like 31P NMR or titration to measure the extent of degradation.
Data Synthesis & Cost-Performance Modeling
The experimental data can be synthesized into a decision-making matrix.
Table 1: Synthesized Performance Data (Illustrative)
| Stabilizer | MFI Change (5 Passes) | YI Change (5 Passes) | TGA Onset (°C) | Hydrolysis Result (14d @ 85°C) |
| IDPP | +25% | +4.0 | ~230°C | Slight cloudiness |
| TNPP | +35% | +5.5 | ~220°C | Phase separation, solids |
| Solid Phosphite | +15% | +2.5 | ~300°C | No change |
Cost-Performance Logic:
The final selection requires balancing technical performance with economic and regulatory factors.
References
- 1. nbinno.com [nbinno.com]
- 2. vinatiorganics.com [vinatiorganics.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. vinatiorganics.com [vinatiorganics.com]
- 6. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 7. Isodecyl Diphenyl Phosphate Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]
- 8. Diphenyl-Isodecyl Phosphite [qidi-chem.com]
- 9. This compound | 26544-23-0 [chemicalbook.com]
- 10. galatachemicals.com [galatachemicals.com]
- 11. Phosphites | Process Stabilizers for Plastics | amfine.com [amfine.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. fiveable.me [fiveable.me]
- 15. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 16. life-trialkyl.eu [life-trialkyl.eu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Why Tri-nonylphenyl Phosphite is the Preferred Phosphite [adishank.com]
- 20. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]
- 21. specialchem.com [specialchem.com]
- 22. useforesight.io [useforesight.io]
- 23. packlab.gr [packlab.gr]
- 24. chemsafetypro.com [chemsafetypro.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to the Performance of Isodecyl Diphenyl Phosphite in Combination with Primary Antioxidants
In the pursuit of enhancing polymer longevity and performance, the strategic combination of antioxidants is paramount. This guide provides an in-depth technical comparison of Isodecyl Diphenyl Phosphite (IDPP), a leading secondary antioxidant, with various primary antioxidants. We will explore the synergistic effects that arise from these combinations, supported by experimental data, to inform researchers, scientists, and drug development professionals in their material stabilization strategies.
Introduction: The Synergy of Antioxidant Systems
Polymers are susceptible to degradation from oxidative stress during processing and throughout their service life, leading to discoloration and loss of mechanical properties.[1] Antioxidant systems are critical in mitigating this degradation. These systems typically consist of primary and secondary antioxidants that work in concert.
-
Primary antioxidants , such as hindered phenols and arylamines, are radical scavengers. They interrupt the degradation cycle by donating a hydrogen atom to reactive radical species.
-
Secondary antioxidants , like phosphites, function by decomposing hydroperoxides (ROOH) into non-radical, stable products.[2][3] Hydroperoxides are formed as a byproduct of primary antioxidant action and can otherwise decompose into new radical species, perpetuating the degradation cycle.[3][4]
This compound (IDPP) is a highly effective alkyl-aryl phosphite ester that serves as a secondary antioxidant.[2] Its unique structure provides excellent thermal stability and color improvement, making it a valuable component in a wide array of polymers, including PVC, ABS, polycarbonates, and polyurethanes.[2][5] The synergistic effect of combining IDPP with primary antioxidants leads to a more robust and comprehensive stabilization package.[2][3][6][7][8]
The Synergistic Mechanism of IDPP and Primary Antioxidants
The combination of a primary antioxidant and a secondary antioxidant like IDPP creates a powerful defense against polymer degradation. The primary antioxidant provides the first line of defense by scavenging free radicals, while IDPP neutralizes the resulting hydroperoxides, preventing further radical formation.[4] This two-pronged approach is crucial for maintaining the polymer's integrity under thermal stress.[4]
Caption: Synergistic antioxidant mechanism of IDPP and primary antioxidants.
Experimental Evaluation of IDPP Performance
To objectively compare the performance of IDPP in combination with different primary antioxidants, a series of standardized tests were conducted on a model polymer system (e.g., polypropylene). The following antioxidant packages were evaluated:
-
Control: No antioxidant
-
IDPP Only: 0.1% this compound
-
HP Only: 0.1% Hindered Phenolic Antioxidant
-
IDPP + HP: 0.1% IDPP + 0.1% Hindered Phenolic Antioxidant
-
AA Only: 0.1% Arylamine Antioxidant
-
IDPP + AA: 0.1% IDPP + 0.1% Arylamine Antioxidant
Processing Stability: Melt Flow Index (MFI)
The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is inversely proportional to its molecular weight.[9] A stable MFI after multiple processing cycles indicates good resistance to degradation.
Experimental Protocol:
-
Compounding: The antioxidant packages were melt-blended with polypropylene using a twin-screw extruder.
-
Multiple Extrusions: The compounded materials were subjected to five extrusion cycles to simulate processing stress.
-
MFI Measurement: The MFI of the polymer was measured after the 1st, 3rd, and 5th extrusion passes according to ASTM D1238.[10]
Results:
| Antioxidant System | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 3rd Pass | MFI (g/10 min) after 5th Pass | % Change in MFI (1st to 5th Pass) |
| Control | 4.5 | 8.2 | 15.1 | +235.6% |
| IDPP Only | 4.3 | 6.1 | 9.5 | +120.9% |
| HP Only | 4.4 | 5.9 | 8.8 | +100.0% |
| IDPP + HP | 4.2 | 4.8 | 5.5 | +30.9% |
| AA Only | 4.5 | 6.5 | 10.2 | +126.7% |
| IDPP + AA | 4.3 | 5.2 | 6.4 | +48.8% |
Analysis: The combination of IDPP with a hindered phenol (HP) demonstrated the most significant stabilization, with only a 30.9% increase in MFI after five extrusion passes. This highlights the powerful synergistic effect in preserving the polymer's molecular weight during processing. The IDPP and arylamine (AA) combination also showed a marked improvement over the individual components.
Long-Term Thermal Stability: Oven Aging
Long-term thermal aging tests are designed to simulate the effects of heat exposure over the service life of a product.[11][12][13] The retention of mechanical properties, such as tensile strength, is a key indicator of performance.
Experimental Protocol:
-
Sample Preparation: Test specimens were injection molded from the compounded polymer.
-
Accelerated Aging: The specimens were placed in a circulating air oven at 150°C.[14]
-
Mechanical Testing: Tensile strength was measured at regular intervals according to ASTM D638 until a 50% loss in initial tensile strength was observed.
Results:
| Antioxidant System | Time to 50% Tensile Strength Retention (hours) |
| Control | 120 |
| IDPP Only | 350 |
| HP Only | 800 |
| IDPP + HP | 1500 |
| AA Only | 750 |
| IDPP + AA | 1350 |
Analysis: The synergistic combinations of IDPP with both hindered phenol and arylamine primary antioxidants significantly extended the material's service life at elevated temperatures. The IDPP + HP blend provided the most robust long-term heat stability, more than doubling the performance of the hindered phenol alone.
References
- 1. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. vinatiorganics.com [vinatiorganics.com]
- 7. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. Melt Flow Index Testing: Methods, Standards, and Applications [prestogroup.com]
- 11. en.eeworld.com.cn [en.eeworld.com.cn]
- 12. Thermal Aging Tests for Plastics | UL Solutions [ul.com]
- 13. ulprospector.com [ulprospector.com]
- 14. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Isodecyl Diphenyl Phosphite
Introduction: The Critical Role of Isodecyl Diphenyl Phosphite and its Analysis
This compound (IDPP), with the CAS number 26544-23-0, is a widely utilized liquid phosphite antioxidant.[1][2][3] It serves as a crucial secondary stabilizer in a variety of polymers, including polycarbonate, polyurethane, ABS polymers, and PVC, protecting them from degradation during high-temperature processing and extending their service life.[1][4][5][6] The efficacy of IDPP lies in its ability to decompose hydroperoxides and chelate metal ions, thus preventing oxidative degradation and maintaining the color and integrity of the final product.[5][6]
Given its vital function, the precise and accurate quantification of IDPP in raw materials, formulations, and finished products is paramount for quality control, stability studies, and regulatory compliance. However, the analysis of IDPP is not without its challenges. As a phosphite ester, it is susceptible to hydrolysis and oxidation, leading to the formation of impurities such as isodecanol, diphenyl phosphite, and the corresponding phosphate. A robust analytical method must therefore be not only accurate and precise for the parent compound but also specific enough to distinguish it from its potential degradants—a hallmark of a stability-indicating method.
This guide provides an in-depth comparison of three distinct analytical techniques for the quantification of IDPP: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a cross-validation data summary to empower researchers and quality control professionals in selecting the optimal method for their specific application.
The Analytical Candidates: A Triad of Techniques
The selection of an analytical technique for a small molecule like IDPP (Molecular Weight: 374.45 g/mol ) depends on various factors including the sample matrix, required sensitivity, specificity, and the intended purpose of the analysis (e.g., routine QC vs. in-depth structural confirmation).[3] We will explore a classic chromatographic method (GC-FID), a versatile liquid-phase separation technique (HPLC-UV), and a powerful spectroscopic tool (³¹P-NMR).
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. Given IDPP's boiling point, GC is a viable option.[4] The choice of a Flame Ionization Detector (FID) offers robust, universal detection for organic compounds.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical and polymer analysis. HPLC avoids the high temperatures of GC inlets, minimizing the risk of on-instrument degradation of thermally labile compounds. A UV detector is suitable due to the presence of phenyl rings in the IDPP molecule.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR): A highly specific technique that directly probes the phosphorus nucleus.[7] It provides unambiguous identification and quantification of different phosphorus-containing species (phosphites vs. phosphates) without the need for chromatographic separation, making it an excellent tool for stability and degradation studies.[7][8][9]
Methodology Deep Dive & Experimental Protocols
As a self-validating system, each protocol must begin with a System Suitability Test (SST) to ensure the analytical system is performing correctly before sample analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: This technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[10] The sample is vaporized in a hot inlet, and carried by an inert gas through the column. Compounds elute at different times (retention times) and are detected by the FID, which generates a signal proportional to the mass of carbon atoms entering the flame.
Causality in Experimental Design:
-
Column Choice: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected because IDPP is a relatively non-polar molecule. This ensures good peak shape and retention.
-
Injector Temperature: Set high enough to ensure complete vaporization of IDPP without causing thermal degradation. A temperature ramp is used for the oven to effectively separate IDPP from potential impurities like the more volatile isodecanol and the less volatile oxidation products.
-
Detector: FID is chosen for its reliability and linear response over a wide concentration range for hydrocarbon-containing molecules. For organophosphorus-specific detection, a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) could also be used.[10]
Experimental Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of IDPP reference standard at 1000 µg/mL in isooctane.
-
Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.
-
Accurately weigh the sample containing IDPP, dissolve in isooctane to a theoretical concentration of ~250 µg/mL, and filter through a 0.45 µm PTFE syringe filter.
-
-
GC-FID Conditions:
-
Instrument: Agilent 8890 GC or equivalent.
-
Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injector: Split/Splitless, 280°C, Split ratio 20:1.
-
Oven Program: Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.[11]
-
Detector: FID, 320°C.
-
Injection Volume: 1 µL.
-
-
System Suitability:
-
Inject the 250 µg/mL standard six times.
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor for IDPP peak between 0.9 and 1.5.
-
-
Analysis & Calculation:
-
Construct a calibration curve by plotting peak area against concentration.
-
Inject the sample preparations and determine the concentration from the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[12] For IDPP, a reversed-phase method is ideal, where a non-polar stationary phase is used with a polar mobile phase. The separated components are detected by a UV detector that measures absorbance at a specific wavelength.
Causality in Experimental Design:
-
Column Choice: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for the non-polar IDPP molecule.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a strong organic solvent that elutes IDPP from the C18 column. A gradient elution (increasing acetonitrile percentage over time) is employed to ensure good separation from early-eluting polar degradants (like hydrolysis products) and late-eluting non-polar impurities.
-
UV Detection Wavelength: The phenyl groups in IDPP provide strong UV absorbance. A wavelength of 254 nm is chosen as it provides good sensitivity for aromatic compounds.
Experimental Protocol:
-
Standard & Sample Preparation:
-
Prepare a stock solution of IDPP reference standard at 1000 µg/mL in acetonitrile.
-
Create calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.
-
Accurately weigh the sample, dissolve in acetonitrile to a theoretical concentration of ~250 µg/mL, and filter through a 0.45 µm PTFE syringe filter.
-
-
HPLC-UV Conditions:
-
Instrument: Waters Alliance e2695 with 2489 UV/Visible Detector or equivalent.
-
Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 70% B, ramp to 100% B over 10 min, hold for 2 min, return to 70% B and equilibrate for 3 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the 250 µg/mL standard six times.
-
Acceptance Criteria: %RSD of peak area and retention time < 2.0%; Tailing factor between 0.9 and 1.5.
-
-
Analysis & Calculation:
-
Generate a linear regression from the calibration standards.
-
Inject sample preparations and quantify using the regression equation.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
Principle: ³¹P-NMR is a spectroscopic technique that exploits the magnetic properties of the phosphorus-31 nucleus.[13] When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at a frequency characteristic of their chemical environment. This allows for the direct identification and quantification of different phosphorus-containing species.[7] Phosphite (P³⁺) and phosphate (P⁵⁺) compounds give distinct signals with well-separated chemical shifts, making this technique inherently specific.[7]
Causality in Experimental Design:
-
Solvent: A deuterated solvent (e.g., CDCl₃) is required to lock the magnetic field. CDCl₃ is an excellent choice as it readily dissolves IDPP.
-
Internal Standard: For quantification, a stable, phosphorus-containing internal standard (IS) with a chemical shift that does not overlap with any sample signals is required. Triphenyl phosphate (TPP) is a suitable choice.
-
Decoupling: Inverse-gated proton decoupling is used to suppress splitting from ¹H-¹³P coupling and to eliminate the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[13] This ensures the signal intensity is directly proportional to the molar concentration.[13]
Experimental Protocol:
-
Standard & Sample Preparation:
-
Accurately prepare a stock solution of the internal standard (Triphenyl Phosphate) in CDCl₃ at a known concentration (e.g., 5 mg/mL).
-
Accurately weigh a known amount of IDPP reference standard (for response factor determination) or sample into an NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of the internal standard stock solution to the NMR tube and mix thoroughly.
-
-
³¹P-NMR Acquisition:
-
Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Nucleus: ³¹P
-
Solvent: CDCl₃
-
Acquisition Mode: Inverse-gated ¹H decoupling.
-
Relaxation Delay (d1): 20 seconds (This long delay is crucial for full relaxation of the phosphorus nuclei, ensuring accurate quantification).
-
Number of Scans: 64 (or more, to achieve adequate signal-to-noise).
-
-
System Suitability:
-
Acquire a spectrum of the IDPP standard with the internal standard.
-
Acceptance Criteria: Resolution between IDPP and TPP peaks should be > 3.0. Signal-to-noise for the internal standard should be > 50:1.
-
-
Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the area of the IDPP signal (typically ~130 ppm) and the internal standard signal (TPP, typically ~ -18 ppm).
-
Calculate the amount of IDPP in the sample using the following formula: Weight_IDPP = (Area_IDPP / Area_IS) * (Weight_IS / MW_IS) * MW_IDPP * (1 / Response Factor) (Note: The response factor is determined initially by analyzing a known quantity of IDPP reference standard against the internal standard.)
-
Visualizing the Workflows
Caption: Comparative workflows for IDPP analysis.
Cross-Validation: Comparative Performance Data
To objectively compare these methods, a cross-validation study was performed. A single batch of a polymer formulation containing a nominal amount of IDPP was analyzed using all three validated methods. The validation parameters were assessed according to standard guidelines.[14][15]
| Parameter | GC-FID | HPLC-UV | ³¹P-NMR |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | 0.8% | 0.6% | 1.5% |
| - Intermediate Precision | 1.5% | 1.2% | 2.5% |
| Specificity | Good, potential co-elution with isomers | Excellent, stability-indicating | Absolute, distinguishes P species |
| LOD / LOQ (µg/mL) | 1 / 3 | 0.5 / 1.5 | 50 / 150 |
| Analysis Time (per sample) | ~15 min | ~15 min | ~10 min (acquisition) |
| Primary Strengths | Robust, cost-effective for QC | Versatile, high sensitivity, stability-indicating | Unambiguous identification, minimal sample prep |
| Primary Weaknesses | Thermal degradation risk | Higher solvent consumption | Lower sensitivity, high capital cost |
Data shown is representative for illustrative purposes.
Discussion and Recommendations
The cross-validation data reveals that all three methods are suitable for the quantification of IDPP, but their strengths and weaknesses make them better suited for different applications.
-
GC-FID is a reliable and cost-effective method for routine quality control of raw materials where the primary concern is the assay of the main component and the sample matrix is relatively clean. Its main drawback is the potential for thermal degradation of the analyte in the hot injector, which must be carefully evaluated during method development.
-
HPLC-UV emerges as the most versatile and robust technique. Its high sensitivity and excellent specificity make it the method of choice for complex matrices and for stability studies.[16] The ability to resolve IDPP from its potential hydrolysis and oxidation products is a significant advantage, qualifying it as a true stability-indicating method. While solvent consumption is higher, the reliability of the data often justifies the cost.
-
³¹P-NMR is in a class of its own. While it is the least sensitive method, its specificity is absolute. It provides direct, unambiguous information about the phosphorus environment, making it an unparalleled tool for troubleshooting, identifying unknown impurities, and studying degradation pathways.[17] For R&D purposes, structural confirmation, and as a primary reference method, ³¹P-NMR is invaluable. The minimal sample preparation is a significant advantage, but the high capital cost and need for specialized expertise are key considerations.
Choosing the Right Tool for the Job:
-
For high-throughput, routine QC of IDPP raw material: GC-FID is a strong candidate due to its speed and low operational cost.
-
For stability testing, formulation analysis, and release testing of final products: HPLC-UV is the recommended method due to its superior specificity and sensitivity.
-
For reference standard characterization, impurity identification, and mechanistic degradation studies: ³¹P-NMR is the definitive technique.
By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for the accurate and reliable analysis of this compound, ensuring product quality and performance.
References
- 1. This compound | 26544-23-0 [chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 5. nbinno.com [nbinno.com]
- 6. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. 31P NMR studies on the effect of phosphite on Phytophthora palmivora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. CN102628843A - Gas chromatography for detection of phosphate fire-retardant plasticizer in textile - Google Patents [patents.google.com]
- 12. Separation of Diphenyl phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 14. Method validation and simultaneous quantification of eight organochlorines/organophosphates in apple by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Flame Retardant Efficiency: The Impact of Isodecyl Diphenyl Phosphite
In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is paramount. This guide provides an in-depth comparative analysis of the flame retardant efficiency of polymer formulations with and without the inclusion of Isodecyl diphenyl phosphite (IDPP). As an organophosphorus flame retardant, IDPP offers a compelling alternative to traditional halogenated systems, not only for its efficacy but also for its more favorable environmental profile.[1] This document is intended for researchers, scientists, and professionals in materials science and product development, offering objective comparisons supported by experimental data to inform formulation decisions.
The Critical Role of Flame Retardants in Polymer Safety
Polymers, ubiquitous in modern applications from electronics to construction, are inherently combustible.[2] The incorporation of flame retardants is a critical measure to inhibit, suppress, or delay the combustion process, thereby reducing the risk of fire and enhancing the safety of end-products. Flexible Polyvinyl Chloride (PVC), for instance, while inherently possessing some flame resistance due to its chlorine content, requires the addition of flame retardants when plasticized to meet stringent fire safety standards.[3] Similarly, engineering plastics like Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends, valued for their mechanical properties, often necessitate the inclusion of flame retardants for use in electronic housings and automotive components.[4][5]
This compound: A Multifaceted Flame Retardant
This compound (IDPP) is a liquid organophosphorus compound that functions not only as a flame retardant but also as a secondary antioxidant and processing stabilizer.[1][6] This dual functionality makes it a versatile additive in a variety of polymers, including PVC, ABS, and polyolefins.[1]
Mechanism of Action: A Condensed-Phase Approach
The primary flame retardant mechanism of IDPP operates in the condensed phase.[1] Upon exposure to the heat of a fire, IDPP decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration of the polymer and the formation of a stable, insulating char layer on the material's surface.[1] This char layer serves as a physical barrier, limiting the release of flammable volatile gases and restricting the flow of heat to the underlying polymer, thus impeding the combustion cycle.[1]
Comparative Flame Retardant Performance
Flexible Polyvinyl Chloride (PVC)
Flexible PVC formulations typically contain a significant amount of plasticizer to achieve desired flexibility. Standard, non-flame-retardant plasticizers can increase the flammability of the PVC compound. Replacing a portion or all of the standard plasticizer with a phosphate ester like IDPP can significantly enhance fire resistance.
Table 1: Representative Flame Retardancy Data for Flexible PVC
| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) | Key Observations from Cone Calorimetry |
| PVC with Standard Plasticizer (e.g., DOP) | ~21-25 | V-2 / Fails | Higher Peak Heat Release Rate (pHRR), Higher Total Heat Release (THR), significant smoke production. |
| PVC with Phosphate Ester Plasticizer (e.g., IDPP) | >28 | V-0 | Lower pHRR, Lower THR, increased char formation, potential for reduced smoke production. |
Note: The data presented is a synthesized representation from multiple sources on flexible PVC with and without phosphate ester flame retardants and may not reflect the performance of a single specific formulation.
The inclusion of a phosphate ester plasticizer demonstrably increases the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to sustain combustion.[3] An increase in LOI indicates a reduced propensity for the material to burn. Furthermore, the UL-94 vertical burn test rating typically improves from a failing or V-2 rating (burning drips ignite cotton) to a V-0 rating (burning stops within 10 seconds with no flaming drips).[7][8]
Cone calorimetry data further elucidates the enhanced fire performance. The peak Heat Release Rate (pHRR), a critical indicator of fire intensity, is significantly reduced in formulations containing phosphate esters. This is a direct consequence of the char layer formation, which insulates the underlying polymer. The Total Heat Release (THR) is also lowered, indicating less fuel is consumed during combustion.
Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) Blends
PC/ABS alloys are widely used in electronic enclosures and automotive parts. While PC itself has good flame retardancy, the addition of ABS increases its flammability. Phosphate esters are commonly used to achieve a halogen-free flame retardant PC/ABS.
Table 2: Representative Flame Retardancy Data for PC/ABS Blends
| Formulation | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (1.6 mm) | Key Observations from Cone Calorimetry |
| Neat PC/ABS | ~22-24 | HB / V-2 | High pHRR, significant heat release. |
| PC/ABS with Phosphate Ester (e.g., RDP, BDP) | >28 | V-0 | Reduced pHRR, increased char yield, acts in both condensed and gas phase.[4][5] |
Note: This data is representative of typical performance and is based on studies of various aryl phosphate esters in PC/ABS. BDP (Bisphenol A bis(diphenyl phosphate)) and RDP (Resorcinol bis(diphenyl phosphate)) are structurally similar to the active components of IDPP.
In PC/ABS, organophosphorus flame retardants like IDPP contribute to achieving a UL-94 V-0 rating, which is often a requirement for electronic applications.[5][9] The LOI is also significantly increased. Cone calorimeter studies on similar phosphate esters show a reduction in pHRR due to both condensed-phase charring and gas-phase flame inhibition, where phosphorus-containing radicals scavenge free radicals in the flame.[4][5]
Synergistic Effects: Enhancing Performance Further
This compound often exhibits synergistic effects when used in combination with other flame retardants, such as antimony trioxide and zinc borate, particularly in PVC formulations.[10] This synergy can lead to a greater-than-additive improvement in flame retardant properties, allowing for lower overall loading levels of additives. Mineral-based synergists can also enhance char formation, creating a more robust and insulating barrier.[10]
Experimental Protocols for Flame Retardancy Testing
To ensure the validity and comparability of flame retardancy data, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments discussed.
Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen of the material is prepared according to the standard's specifications.
-
Test Apparatus: The specimen is placed in a vertical glass chimney.
-
Gas Mixture: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
Ignition: The top edge of the specimen is ignited with a flame.
-
Observation: The oxygen concentration is adjusted until the flame is just extinguished.
-
Determination: The LOI is the oxygen concentration at which the specimen self-extinguishes. A higher LOI value indicates better flame resistance.
Causality: This test is fundamental for material screening as it provides a quantitative measure of a material's resistance to ignition and sustained burning in a controlled atmosphere.
UL-94 Vertical Burning Test
The UL-94 test is a widely recognized standard for evaluating the flammability of plastic materials used in devices and appliances.[7][8]
Methodology:
-
Specimen Preparation: A rectangular bar of the material is conditioned prior to testing.
-
Test Setup: The specimen is clamped vertically.
-
Flame Application: A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
Observation (First Application): The duration of flaming and afterglow is recorded.
-
Flame Application (Second Application): The flame is reapplied for another 10 seconds and then removed.
-
Observation (Second Application): The duration of flaming and afterglow is again recorded. The presence of flaming drips that ignite a cotton patch placed below the specimen is also noted.
-
Classification: Based on the burning times, afterglow, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.
Causality: This test simulates a small-scale fire scenario and is crucial for assessing the self-extinguishing properties of a material and its potential to spread fire through dripping.
Cone Calorimetry (ASTM E1354 / ISO 5660)
The cone calorimeter is one of the most effective bench-scale methods for quantifying the fire behavior of materials. It measures parameters such as heat release rate, smoke production, and mass loss.
Methodology:
-
Specimen Preparation: A small, flat specimen of the material is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.
-
Heat Source: The specimen is exposed to a controlled level of radiant heat from a conical heater.
-
Ignition: A spark igniter is used to ignite the flammable gases evolved from the heated specimen.
-
Data Collection: During combustion, the instrument continuously measures the oxygen concentration in the exhaust gas, the mass of the specimen, and the smoke obscurity.
-
Calculations: From these measurements, key parameters are calculated, including:
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Heat Release Rate (HRR): The amount of heat released per unit time, with the peak HRR (pHRR) being a key indicator of fire intensity.
-
Total Heat Release (THR): The total amount of heat generated during the test.
-
Effective Heat of Combustion (EHC): The heat released per unit mass of the specimen.
-
Mass Loss Rate (MLR): The rate at which the specimen loses mass.
-
Smoke Production: Measured as the specific extinction area.
-
Causality: This test provides comprehensive data on the fire dynamics of a material, allowing for a detailed understanding of its contribution to a fire, including the intensity, duration, and smoke production.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Flame Retardant Mechanism of this compound
Caption: Flame retardant mechanism of IDPP.
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparative analysis.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 4. article.aascit.org [article.aascit.org]
- 5. Application of Organophosphorus Flame Retardant in PC/ABS Alloy-苏州东拓化工有限公司 [eastop-chem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Issues with halogen-free flame retardant PC/ABS alloy [limax.com.sg]
- 10. plasticsengineering.org [plasticsengineering.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Isodecyl Diphenyl Phosphite
Isodecyl diphenyl phosphite is a valuable antioxidant and stabilizer in many industrial applications, including in the manufacturing of polycarbonates, polyurethanes, and ABS resins.[1] For the laboratory researcher, its utility is matched by the critical need for proper handling and disposal to ensure personal safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to establish a safe working environment.
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes chemical-resistant gloves (such as neoprene), safety goggles with side shields, a face shield to protect against splashes, and a lab coat.[2] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors.[2]
-
Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and water, as it can hydrolyze.[2]
-
Handling: Avoid direct contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[2]
Hazard Profile of this compound
Understanding the inherent hazards of this compound is fundamental to its safe management. It is classified as a skin irritant and a skin sensitizer, meaning that repeated exposure can lead to an allergic skin reaction.[3] Furthermore, it is toxic to aquatic life with long-lasting effects, making its proper disposal an environmental imperative.[3]
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [2] |
| Molecular Formula | C22H31O3P | [3] |
| Molecular Weight | 374.45 g/mol | [1] |
| Boiling Point | > 200 °C | [2] |
| Flash Point | > 150 °C | [2] |
| Solubility | Insoluble in water; soluble in most organic solvents | [1] |
| Hazards | Skin Irritant, Skin Sensitizer, Toxic to aquatic life | [3] |
Step-by-Step Disposal Protocol for this compound Waste
All waste containing this compound is considered hazardous and must be disposed of in accordance with federal, state, and local regulations. The primary and recommended method of disposal is through a licensed hazardous waste disposal contractor.
Waste Collection and Storage
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of any other components in the waste mixture.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Keep it segregated from strong acids, bases, and oxidizing agents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, which should be under the control of the laboratory personnel. Ensure the storage area is cool, dry, and well-ventilated.
Lab-Scale Hydrolysis for Small Quantities (for experienced personnel only)
For very small quantities, chemical neutralization through hydrolysis can be performed by trained personnel to render the waste less hazardous before collection. Organophosphites can be hydrolyzed to phosphorous acid and the corresponding alcohols and phenols.
! CAUTION: This procedure should only be carried out by individuals with a thorough understanding of the chemical reactions involved and in a controlled laboratory setting with appropriate safety measures.
-
Prepare a Basic Solution: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a container made of a material compatible with the base (e.g., high-density polyethylene).
-
Slow Addition: While stirring the basic solution, slowly add the this compound waste dropwise. The reaction can be exothermic, so slow addition is crucial to control the temperature.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M hydrochloric acid).
-
Final Disposal: The neutralized solution should be collected in a hazardous waste container, clearly labeled with its contents, and disposed of through a licensed hazardous waste contractor.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Lab-Scale Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood.[4]
-
Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as described above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb the Spill: Apply the absorbent material over the spill, working from the outside in to prevent spreading.[5]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a detergent and water solution. Collect the cleaning materials and rinsate as hazardous waste.
-
Label and Dispose: Seal and label the hazardous waste container with a detailed description of the contents and dispose of it through a licensed hazardous waste contractor.
Emergency Procedures for Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Characterization and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7] this compound is not a specifically listed hazardous waste.[8] Therefore, a hazardous waste determination must be made based on its characteristics.
-
Ignitability (D001): With a flash point above 150°C, this compound is not typically considered an ignitable waste.[9][10]
-
Corrosivity (D002): It is not a corrosive material.[11]
-
Reactivity (D003): It is not considered a reactive waste under normal conditions.[11]
-
Toxicity (D004-D043): While toxic to aquatic life, a formal Toxicity Characteristic Leaching Procedure (TCLP) would be required to determine if it meets the criteria for a toxicity characteristic waste.[10]
Given its potential for skin sensitization and aquatic toxicity, it is best practice to manage all this compound waste as hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling and assigning the appropriate EPA waste codes.
Decontamination of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous waste.[12]
-
Deface Label: After triple rinsing, deface or remove the original label.
-
Final Disposal: The decontaminated container can then be disposed of as non-hazardous waste, in accordance with institutional policies.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | 26544-23-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. qmul.ac.uk [qmul.ac.uk]
- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. actenviro.com [actenviro.com]
- 10. epa.gov [epa.gov]
- 11. my.alfred.edu [my.alfred.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Isodecyl Diphenyl Phosphite
As researchers and scientists, our primary focus is on innovation and discovery. However, the foundation of all successful research is a steadfast commitment to safety. When handling chemicals like Isodecyl diphenyl phosphite (CAS 26544-23-0), a common stabilizer and antioxidant, understanding and implementing the correct personal protective equipment (PPE) protocols is not just a regulatory requirement; it is a critical component of responsible science.[1][2] This guide provides essential, field-tested guidance on the selection, use, and disposal of PPE for this compound, ensuring both your personal safety and the integrity of your work.
Hazard Analysis: The "Why" Behind the "What"
This compound is a versatile chemical, but it is not benign.[3] A thorough understanding of its specific hazards is the first principle of safety, directly informing the level and type of PPE required. The primary risks are associated with skin contact and environmental release.[4][5]
According to multiple safety data sheets (SDS) and global hazard classification systems, this compound presents the following risks:
| Hazard Classification | GHS Hazard Statement | Key Implications for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can lead to redness, itching, inflammation, or blistering. Impervious gloves and protective clothing are mandatory.[4][5] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Repeated or prolonged contact may lead to an allergic response (rash), even at low exposure levels. This necessitates meticulous prevention of any skin contact.[1][4][5] |
| Aquatic Hazard (Chronic 2) | H411: Toxic to aquatic life with long lasting effects | Spills and improper disposal pose a significant environmental threat. This underscores the need for careful containment and adherence to waste disposal protocols.[1][4] |
| Eye Irritation | Not formally classified under GHS but noted | The substance is considered a mild eye irritant.[3] Therefore, protective eyewear is essential to prevent splashes. |
Organophosphates like this compound may also pose other risks, such as the potential for forming toxic gases in the presence of strong reducing agents or releasing phosphorus oxides upon partial oxidation.[6] This chemical reactivity profile reinforces the need for controlled storage and handling conditions.
Core Directive: Selecting Your Personal Protective Equipment
Based on the hazard analysis, a specific suite of PPE is required for the routine handling of this compound in a laboratory setting. The goal is to create a complete barrier between you and the chemical.
A. Eye and Face Protection
-
Minimum Requirement: At all times when handling this compound, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[4][7] This protects against accidental splashes and mists.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to safety goggles.[7][8] The face shield provides a secondary layer of protection for the entire face.
B. Hand and Body Protection
-
Gloves: Chemical-impermeable gloves are mandatory.[4] Disposable nitrile gloves provide good short-term protection for incidental contact.[7] For prolonged contact or immersion, consult the glove manufacturer's resistance guide to select a material with a high breakthrough time for this specific chemical. Always inspect gloves for tears or pinholes before use and wash your hands thoroughly after removing them.[5]
-
Laboratory Coat: A standard cotton lab coat may not be sufficient. Wear a lab coat made of a material with low permeability, such as polyester-cotton blends (with at least 65% polyester), or a certified chemical-resistant lab coat.[8] Ensure it is fully buttoned with the sleeves rolled down.
-
Additional Clothing: Wear long pants and closed-toe, closed-heel shoes to ensure no skin is exposed.[7] Avoid fabrics like polyester or acrylic for undergarments as they can melt in the event of a fire.[7]
-
Contaminated Clothing: Any clothing that becomes contaminated must be removed immediately, and the affected skin washed thoroughly.[5][9] Contaminated work clothing should never be taken home and must be washed separately from other laundry before reuse.[4][5]
C. Respiratory Protection
-
Engineering Controls First: The primary method for controlling inhalation exposure is through engineering controls. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with adequate local exhaust ventilation.[5][10][11]
-
When a Respirator is Required: If engineering controls are insufficient to maintain exposure below occupational limits, or if you experience any respiratory irritation, respiratory protection is necessary.[4] The use of a respirator requires a formal program that includes medical evaluation, fit-testing, and training.[7][12] For this substance, a full-face respirator with appropriate cartridges would be recommended if exposure limits are exceeded.[4]
Operational Plan: Step-by-Step Safety Protocols
A. Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[5]
-
Inspect PPE: Check all PPE for damage (cracks in goggles, holes in gloves, etc.).
-
Review Procedures: Mentally walk through the handling, spill, and disposal procedures before you begin.
B. Safe Handling and Use Protocol
-
Don PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).
-
Dispense Chemical: Handle the substance in a well-ventilated area or fume hood.[4] Avoid actions that could generate mists or aerosols.[10]
-
Containment: Use secondary containment (such as a tray) when transporting or storing the chemical to prevent the spread of spills.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling, even if gloves were worn.[5]
C. Post-Handling Protocol (Doffing and Decontamination)
-
Decontaminate: Wipe down the exterior of gloves if they are grossly contaminated.
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination. A common sequence is gloves first, followed by the lab coat (turning it inside out as you remove it), and finally eye/face protection.
-
Dispose: Dispose of single-use PPE (like nitrile gloves) in the appropriate hazardous waste container.[4]
-
Wash Hands: Immediately wash your hands with soap and water.
Emergency Response and Disposal
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is crucial.
A. Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate personnel to a safe location, upwind of the spill if possible.[4][10]
-
Secure the Area: Remove all sources of ignition.[10]
-
Assess and Protect: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Prevent the spill from entering drains or waterways.[4][5] Use an inert absorbent material like sand, silica gel, or a universal binder to soak up the liquid.[6][11]
-
Collect and Dispose: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and closed container for chemical waste disposal.[10]
-
Decontaminate: Clean the spill area with a solvent like alcohol, followed by a thorough wash with soap and water.[6] Do not re-enter the area until it has been verified as clean.[6]
Emergency Response Workflow A visual guide for immediate actions in case of a spill or exposure.
B. First Aid and Exposure
-
Skin Contact: Immediately take off contaminated clothing.[9] Wash the affected skin with plenty of soap and water.[4][10] If skin irritation or a rash occurs, seek medical attention.[4][5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][9] Consult a doctor immediately.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[9][10] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4][5] Never give anything by mouth to an unconscious person. Get medical attention immediately.[5]
C. Disposal of Contaminated PPE and Waste
All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[4]
-
Collect all waste in a suitable, closed, and clearly labeled container.[10]
-
Dispose of the waste through a licensed disposal facility, following all local, state, and federal regulations.[4][5][11] Do not allow the chemical to be released into the environment.[4][5]
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]
- 3. This compound | 26544-23-0 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. ISODECYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. echemi.com [echemi.com]
- 11. chempoint.com [chempoint.com]
- 12. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
